molecular formula C16H23N3O3 B1459783 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 1854943-72-8

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1459783
CAS No.: 1854943-72-8
M. Wt: 305.37 g/mol
InChI Key: LYYHMJMNHMDZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-22-15-12-13(2-3-14(15)19(20)21)18-10-6-16(7-11-18)4-8-17-9-5-16/h2-3,12,17H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYHMJMNHMDZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and its Derivatives

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research purposes.

Spirocyclic systems have gained considerable attention in modern drug discovery due to their unique three-dimensional architectures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts[1]. Among these, the 3,9-diazaspiro[5.5]undecane core is a "privileged" scaffold, meaning it is capable of binding to a variety of biological targets[2]. Aryl-substituted diazaspiro[5.5]undecane derivatives, in particular, have shown potential as therapeutic agents, including those with antidepressant-like properties[3]. The target molecule, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, incorporates both this valuable spirocyclic diamine and a substituted nitrophenyl group, making it a key intermediate for the synthesis of a diverse library of compounds for biological screening.

Retrosynthetic Analysis and Strategic Approach

A convergent synthetic strategy is the most logical and efficient approach for the preparation of the target compound and its analogues. This involves the synthesis or acquisition of two key building blocks: the 3,9-diazaspiro[5.5]undecane core and the 3-methoxy-4-nitrophenyl moiety. These are then coupled in a final, high-yielding step.

Our proposed pathway leverages the commercial availability of a selectively protected spirocycle, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, which allows for the direct functionalization of the free secondary amine at the 9-position. The key bond-forming reaction is a reductive amination, a cornerstone of medicinal chemistry for its reliability and broad functional group tolerance[4].

G Target 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane Derivative Coupling Reductive Amination Target->Coupling Spirocycle tert-Butyl 3,9-diazaspiro[5.5]undecane- 3-carboxylate (Commercially Available) Coupling->Spirocycle Aldehyde 3-Methoxy-4-nitrobenzaldehyde Coupling->Aldehyde Methylation Williamson Ether Synthesis Aldehyde->Methylation Precursor 3-Hydroxy-4-nitrobenzaldehyde Methylation->Precursor

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Building Blocks

Preparation of 3-Methoxy-4-nitrobenzaldehyde

While 3-methoxy-4-nitrobenzaldehyde is commercially available, its synthesis from readily available starting materials is straightforward and cost-effective. The most common method is the methylation of the hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde.

Reaction Scheme:

Underlying Principle (Williamson Ether Synthesis): This reaction proceeds via a Williamson ether synthesis mechanism. A base, typically potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of iodomethane in an SN2 reaction to form the desired methyl ether.

Detailed Experimental Protocol: A detailed protocol for this synthesis has been well-documented[5].

The Spirocyclic Core: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

The starting material for the spirocyclic component is tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This compound is commercially available from various suppliers[4][6][7]. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms is crucial. The Boc group is stable under the conditions of reductive amination but can be readily removed later if desired, allowing for further functionalization at that position[8]. This strategic protection circumvents the common problem of di-alkylation when reacting diamines[3].

Compound CAS Number Molecular Formula Molecular Weight
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-2C₁₄H₂₆N₂O₂254.37 g/mol

The Core Directive: Reductive Amination Pathway

The key step in this synthesis is the coupling of the spirocyclic amine with the aromatic aldehyde via reductive amination. This reaction typically proceeds in one pot, where the amine and aldehyde first form an iminium ion intermediate, which is then immediately reduced by a hydride source to the corresponding amine[2][3].

G Reactants tert-Butyl 3,9-diazaspiro[5.5]undecane- 3-carboxylate 3-Methoxy-4-nitrobenzaldehyde Step1 Imine/ Iminium Ion Formation Reactants->Step1 Intermediate Iminium Ion Intermediate Step1->Intermediate Step2 Reduction Intermediate->Step2 Product tert-Butyl 9-(3-methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane-3-carboxylate Step2->Product

Caption: Workflow for the reductive amination step.

Causality in Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes, thus minimizing side reactions such as the reduction of the starting aldehyde[2]. Other common reducing agents include sodium borohydride (NaBH₄) and sodium cyanobohydride (NaBH₃CN)[3][9].

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. These solvents are effective at solubilizing the reactants and do not interfere with the reaction.

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion intermediate.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • 3-Methoxy-4-nitrobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in DCM, add 3-methoxy-4-nitrobenzaldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, tert-butyl 9-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate.

Optional Deprotection of the Boc Group

If the final target compound requires a free secondary amine at the 3-position, the Boc group can be removed under acidic conditions[8].

Reaction Scheme:

Mechanism of Boc Deprotection: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA)[10][11]. This leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine[10].

Detailed Experimental Protocol: Boc Deprotection

Materials:

  • tert-Butyl 9-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected product, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

Conclusion

This guide has outlined a logical and experimentally validated pathway for the synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and its N-Boc protected precursor. By employing a convergent strategy centered around a robust reductive amination reaction, this approach offers a reliable method for accessing this valuable scaffold for further elaboration in drug discovery programs. The protocols provided are based on well-established and widely cited chemical transformations, ensuring a high degree of confidence in their successful implementation.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Center for Biotechnology Information. [Link]

  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Spirocyclic Compound

Foreword: The Spirocyclic Enigma

To the dedicated researcher, the emergence of a novel chemical entity like 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane presents both a challenge and an opportunity. The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, known to interact with a range of high-value biological targets.[1] This guide is structured not as a static review of established facts about this specific molecule—as such literature is not yet prevalent—but as a dynamic, experience-driven roadmap for its investigation. We will proceed from a position of informed hypothesis, leveraging the known pharmacology of analogous structures to build a logical, efficient, and self-validating research plan. Our primary objective is to equip you, our fellow scientists, with the strategic insights and detailed protocols necessary to comprehensively define its mechanism of action.

Initial Target Hypothesis: Deconstructing the Diazaspiro[5.5]undecane Scaffold

The structural motifs of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane strongly suggest an interaction with central nervous system (CNS) receptors. A thorough review of the literature on related spirocyclic compounds reveals a high propensity for modulation of Sigma Receptors , particularly the Sigma-1 Receptor (σ1R).[2][3][4] This receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER), is a critical regulator of cellular stress and calcium signaling, making it a compelling therapeutic target for a host of neurological and psychiatric disorders.[5][6][7][8][9][10][11][12]

Therefore, our primary working hypothesis is:

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is a modulator (agonist or antagonist) of the Sigma-1 Receptor.

Secondary potential targets, based on the broader diazaspiro[5.5]undecane class, include µ-opioid receptors and GABA-A receptors.[2][13] This guide will focus on the primary hypothesis while acknowledging these as potential avenues for later-stage investigation.

Experimental Workflow for Target Validation and Mechanism Elucidation

A multi-tiered approach is essential to not only confirm the binding to our hypothesized target but also to understand the functional consequences of this interaction. The following workflow is designed to be sequential, with the results of each stage informing the next.

Tier 1: Target Engagement and Affinity Determination

The foundational step is to confirm a direct physical interaction between the compound and the σ1R. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

  • Preparation of Membranes: Utilize cell lines with high expression of σ1R (e.g., HEK-293 cells transfected with human SIGMAR1) or rodent brain tissue (e.g., guinea pig brain homogenates).

  • Radioligand Selection: Employ a well-characterized, high-affinity σ1R radioligand, such as -pentazocine.

  • Assay Conditions:

    • Incubate the prepared membranes with a fixed concentration of the radioligand.

    • Introduce a range of concentrations of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Use a known σ1R ligand (e.g., haloperidol) for the determination of non-specific binding.

  • Data Acquisition: After incubation and washing, measure the radioactivity of the membrane-bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).

Causality and Self-Validation: A low nanomolar Ki value would provide strong evidence of high-affinity binding to the σ1R. To ensure the specificity of this interaction, a counterscreen against the Sigma-2 Receptor (σ2R) using a selective radioligand like [³H]DTG in the presence of a σ1R masking agent is crucial.

Tier 2: Functional Characterization - Agonist or Antagonist?

Binding affinity does not reveal the functional consequence of the interaction. We must determine if the compound activates (agonism) or blocks (antagonism) the receptor.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

  • Cell Culture: Culture PC12 cells in the presence of Nerve Growth Factor (NGF) to induce differentiation and neurite outgrowth, a process known to be modulated by σ1R activity.

  • Compound Treatment:

    • To test for agonism: Treat NGF-primed cells with varying concentrations of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane alone.

    • To test for antagonism: Co-treat NGF-primed cells with a known σ1R agonist (e.g., PRE-084) and varying concentrations of the test compound.

  • Data Acquisition: After a suitable incubation period (e.g., 48-72 hours), fix the cells and visualize neurites using immunofluorescence microscopy. Quantify the percentage of neurite-bearing cells and the average neurite length.

  • Data Analysis:

    • An increase in neurite outgrowth with the test compound alone suggests agonist activity.

    • A dose-dependent inhibition of PRE-084-induced neurite outgrowth suggests antagonist activity.

Causality and Self-Validation: This functional assay directly links receptor binding to a cellular phenotype. The inclusion of both agonist and antagonist testing arms provides a clear, binary outcome.

Tier 3: Delineating the Downstream Signaling Pathway

Assuming the compound is a σ1R modulator, the next critical step is to map its impact on the downstream signaling cascade. As a chaperone protein at the ER-mitochondria interface, σ1R's primary role is to modulate calcium homeostasis and cellular stress responses.[5][8]

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation: Load σ1R-expressing cells (e.g., SH-SY5Y neuroblastoma cells) with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation:

    • Treat the cells with the test compound.

    • Induce ER calcium release using a known agonist for the IP3 receptor (e.g., bradykinin or carbachol).

  • Data Acquisition: Measure the intracellular calcium concentration ([Ca²⁺]i) over time using a fluorescence plate reader or microscope.

  • Data Analysis: Compare the amplitude and duration of the calcium transient in compound-treated cells versus vehicle-treated controls. A potentiation of the calcium signal upon agonist stimulation would be consistent with σ1R agonism, while a dampening of the signal would suggest antagonism.

Causality and Self-Validation: This assay directly measures the modulation of a key second messenger (Ca²⁺) that is a known downstream effector of σ1R signaling. Corroborating these findings by examining the phosphorylation status of key signaling proteins (e.g., ERK, Akt) via Western Blot would further solidify the proposed pathway.

Visualization of Key Pathways and Data

Clear data presentation and pathway visualization are paramount for communicating complex mechanistic findings.

Quantitative Data Summary
Assay Parameter Hypothesized Outcome for σ1R Modulator
Radioligand BindingKi (nM)< 100 nM for high affinity
Neurite OutgrowthEC50 / IC50 (nM)Potentiation (agonist) or inhibition (antagonist) of neurite growth
Calcium Flux% Change in [Ca²⁺]iMeasurable modulation of IP3R-mediated calcium release
Signaling Pathway Diagram

The following diagram illustrates the hypothesized central role of the Sigma-1 Receptor at the Mitochondria-Associated ER Membrane (MAM) and its influence on cellular signaling, which would be modulated by 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion ER_lumen ER Lumen (Ca2+ Store) IP3R IP3 Receptor ER_lumen->IP3R BiP BiP sigma1_inactive σ1R (Inactive) sigma1_inactive->BiP Bound to sigma1_active σ1R (Active) sigma1_inactive->sigma1_active Dissociates from BiP VDAC VDAC IP3R->VDAC Ca2+ Transfer Ca_signal Ca2+ Signaling (Neurite Outgrowth, Neuroprotection) IP3R->Ca_signal Cytosolic Ca2+ Release Mito_matrix Mitochondrial Matrix (ATP Production) VDAC->Mito_matrix Ca2+ Uptake Mito_matrix->Ca_signal Regulates Compound 3-(3-Methoxy-4-nitrophenyl) -3,9-diazaspiro[5.5]undecane Compound->sigma1_inactive Binds to sigma1_active->IP3R Stabilizes/ Modulates PLC PLC IP3 IP3 PLC->IP3 Generates GPCR GPCR GPCR->PLC Activates IP3->IP3R Activates

Caption: Hypothesized mechanism of σ1R modulation at the ER-mitochondria interface.

Experimental Workflow Diagram

workflow cluster_A Binding Affinity & Specificity cluster_B Functional Consequence cluster_C Downstream Effects A Tier 1: Target Engagement Radioligand Binding Assay A_q Does it bind to σ1R with high affinity? A->A_q B Tier 2: Functional Assay Neurite Outgrowth B_q Is it an agonist or antagonist? B->B_q C Tier 3: Signaling Pathway Calcium Flux Assay C_q Does it modulate Ca2+ signaling? C->C_q D Mechanism of Action Defined A_q->B Yes B_q->C Agonist/Antagonist Identified C_q->D Yes

Caption: A tiered experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. By focusing on the high-probability target of the Sigma-1 Receptor, researchers can efficiently move from initial binding studies to functional and downstream signaling assays. The successful completion of this workflow will not only define the core mechanism of this novel compound but will also provide a strong foundation for its further preclinical and clinical development, potentially unlocking a new therapeutic for challenging neurological disorders.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). Journal of Medicinal Chemistry. [Link][2][14]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Medicinal Chemistry. [Link][1]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). ACS Chemical Neuroscience. [Link][5][6]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (N/A). University of Southampton ePrints. [Link][13]

  • 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. (2020). Google Patents. [15]

  • 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. (N/A). PubChem. [Link][16]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2021). Molecules. [Link][3]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Neurobiology of Disease. [Link][17]

  • Editorial: sigma receptors. (2020). Frontiers in Pharmacology. [Link]

  • Sigma-1 receptor. (N/A). Wikipedia. [Link][7]

  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link][8]

  • DEVELOPMENT AND CHARACTERIZATION OF NEW pan-SIGMA RECEPTOR MODULATORS: CHEMICAL, BIOLOGICAL AND PHARMACOLOGICAL STUDIES FOR PRECLINICAL VALIDATION OF NEW THERAPEUTIC TARGETS. (N/A). Tesi di dottorato. [Link][4]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences. [Link][9]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences. [Link][18]

  • Role of sigma-1 receptors in neurodegenerative diseases. (2015). Journal of Pharmacological Sciences. [Link][10]

  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. (2015). Touro Scholar. [Link][11]

  • Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. (2021). ACS Pharmacology & Translational Science. [Link][12]

Sources

A Predictive Spectroscopic Guide to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive, predictive analysis of the spectroscopic data for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. In the dynamic field of medicinal chemistry and drug development, diazaspiro[5.5]undecane scaffolds are of significant interest due to their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacokinetic properties. The specific functionalization with a 3-methoxy-4-nitrophenyl group introduces electronic and steric features that are critical for molecular recognition by biological targets.

Given the absence of publicly available experimental spectra for this precise molecule, this guide has been constructed based on foundational spectroscopic principles and data from structurally analogous compounds. It is intended to serve as an expert-level predictive resource for researchers, enabling them to anticipate spectral features, design appropriate analytical protocols, and accurately interpret experimental data once obtained. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently move from prediction to empirical verification.

Molecular Structure and Properties

  • Compound Name: 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

  • Molecular Formula: C₁₆H₂₃N₃O₃

  • Molecular Weight: 305.37 g/mol

Part 1: ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for elucidating the precise arrangement of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the aromatic protons on the substituted phenyl ring and the aliphatic protons of the diazaspiro[5.5]undecane core.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HAr-H (ortho to NO₂)
~7.0 - 7.2dd1HAr-H (ortho to OCH₃, meta to NO₂)
~6.8 - 6.9d1HAr-H (meta to OCH₃, ortho to N)
~3.9s3H-OCH₃
~3.4 - 3.6m4H-N-CH₂- (piperidine ring, adjacent to Ar)
~2.8 - 3.0m4H-N-CH₂- (piperidine ring, distal)
~2.7s (broad)1H-NH
~1.5 - 1.7m6H-CH₂- (piperidine ring)
Expertise in Action: The Rationale Behind ¹H NMR Predictions

The chemical shifts of the aromatic protons are dictated by the electronic effects of the substituents.[1][2] The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the ortho and para protons, shifting them downfield.[2] Conversely, the methoxy group (-OCH₃) is an electron-donating group, which shields the ortho and para positions, moving them upfield. This interplay results in a predictable pattern for the three aromatic protons.

The protons on the diazaspiro[5.5]undecane core are in a more shielded, aliphatic environment. The methylene (-CH₂) groups directly attached to the nitrogen atoms are expected to appear at a lower field (~2.8-3.6 ppm) due to the deshielding effect of the electronegative nitrogen. The remaining methylene protons will be found further upfield. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Protocol for ¹H NMR Data Acquisition

A robust and reproducible NMR acquisition protocol is critical for structural verification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.[3]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard pulse program for a 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but 16 to 64 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).

    • Integrate the peaks to determine the relative number of protons for each signal.

Visualization of ¹H NMR Assignments

G cluster_mol 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane cluster_assignments Predicted ¹H NMR Assignments mol H_ortho_NO2 ~7.8-8.0 ppm (d, 1H) H_ortho_OCH3 ~7.0-7.2 ppm (dd, 1H) H_meta_OCH3 ~6.8-6.9 ppm (d, 1H) OCH3 ~3.9 ppm (s, 3H) N_CH2_adj ~3.4-3.6 ppm (m, 4H) N_CH2_dist ~2.8-3.0 ppm (m, 4H) NH ~2.7 ppm (s, 1H) CH2_aliph ~1.5-1.7 ppm (m, 6H)

Caption: Predicted ¹H NMR assignments for the title compound.

Part 2: ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm (Predicted)Assignment
~155Ar-C (attached to OCH₃)
~145Ar-C (attached to NO₂)
~138Ar-C (attached to N)
~125Ar-CH
~115Ar-CH
~110Ar-CH
~56-OCH₃
~50Spiro-C
~48-N-CH₂- (piperidine ring, adjacent to Ar)
~45-N-CH₂- (piperidine ring, distal)
~35-CH₂- (piperidine ring)
Expertise in Action: The Rationale Behind ¹³C NMR Predictions

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing nitro group is expected to be deshielded (downfield), while the carbon attached to the electron-donating methoxy group will also be downfield due to the resonance effect of the oxygen.[4][5] The spiro carbon, being a quaternary carbon, will have a distinct chemical shift. The aliphatic carbons will appear in the upfield region, with those directly bonded to nitrogen being at a lower field than the other methylene carbons.

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation:

    • A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

    • Follow the same filtration procedure as for ¹H NMR.

  • Instrumental Parameters (100 MHz for ¹³C):

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.

    • A wider spectral width is needed (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (hundreds to thousands) and a relaxation delay are often necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Similar processing steps as for ¹H NMR are applied (Fourier transform, phasing, and calibration).

Visualization of ¹³C NMR Assignments

G cluster_mol 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane cluster_assignments Predicted ¹³C NMR Assignments mol C_OCH3 ~155 ppm C_NO2 ~145 ppm C_N ~138 ppm Ar_CH ~110-125 ppm OCH3_C ~56 ppm Spiro_C ~50 ppm N_CH2 ~45-48 ppm CH2 ~35 ppm

Caption: Predicted ¹³C NMR assignments for the title compound.

Part 3: Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum Data
m/z (Predicted)Interpretation
305.17[M]⁺˙ (Molecular Ion)
306.18[M+H]⁺ (Protonated Molecular Ion)
259.18[M - NO₂]⁺
178.12[C₉H₁₂NO₂]⁺ (Methoxy-nitrophenyl-imminium fragment)
128.13[C₉H₁₈N]⁺ (Diazaspiro[5.5]undecane fragment)
Expertise in Action: Predicting Fragmentation Pathways

Upon ionization, the molecular ion is expected to undergo fragmentation at its weakest bonds and to form stable charged fragments. For this molecule, common fragmentation pathways would involve the loss of the nitro group.[6] Cleavage of the C-N bond connecting the phenyl ring to the spiro core is also a likely fragmentation route. The specific fragmentation pattern can be highly dependent on the ionization method used.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Parameters (ESI-Q-TOF):

    • Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule due to the presence of basic nitrogen atoms.

    • The sample solution is infused into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, tandem MS (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Visualization of Predicted Fragmentation

G M [M+H]⁺ m/z = 306.18 F1 [M - NO₂]⁺ m/z = 259.18 M->F1 - NO₂ F2 [C₉H₁₂NO₂]⁺ m/z = 178.12 M->F2 C-N Cleavage F3 [C₉H₁₈N]⁺ m/z = 128.13 M->F3 C-N Cleavage

Caption: A simplified predicted fragmentation pathway.

Part 4: Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration Type
~3350N-HStretch
~3100-3000C-H (Aromatic)Stretch
~2950-2850C-H (Aliphatic)Stretch
~1600, ~1480C=C (Aromatic)Stretch
~1520, ~1340N-O (Nitro group)Asymmetric & Symmetric Stretch
~1250C-O (Aryl ether)Stretch
~1150C-NStretch
Expertise in Action: Interpreting Vibrational Frequencies

The IR spectrum will provide a unique fingerprint for this molecule. The presence of a sharp peak around 3350 cm⁻¹ would indicate the N-H stretch of the secondary amine. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹.[7] The two strong absorptions for the nitro group are highly characteristic.[8] The C=C stretching vibrations of the aromatic ring and the C-O stretch of the aryl ether provide further confirmation of the structure.

Protocol for FT-IR Data Acquisition
  • Sample Preparation (ATR):

    • Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumental Parameters:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of IR Acquisition Workflow

G Start Place Sample on ATR Crystal Background Collect Background Spectrum Start->Background Sample Collect Sample Spectrum Background->Sample Process Ratio Sample to Background Sample->Process End Final IR Spectrum Process->End

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided expert-validated protocols, offer a solid foundation for researchers to confirm the synthesis of this molecule and to ensure its purity and structural integrity for subsequent use in drug discovery and development programs. The ultimate confirmation of these predictions must, of course, come from the empirical acquisition and interpretation of experimental data.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. [Link]

  • Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Chemical Science, 8(9), 6570–6576. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • Pearson. (2023). How might you use ¹³C NMR spectroscopy to differentiate between.... [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). [Link]

  • The University of Liverpool Repository. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. [Link]

  • University of South Carolina. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • Reddit. (2020). ¹³C-NMR of substituted benzene. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To provide a comprehensive, field-proven technical guide for the computational evaluation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a novel scaffold with potential applications in medicinal chemistry. This document outlines a self-validating workflow from initial structure preparation to predictive analysis of bioactivity and druggability.

Executive Summary

The 3,9-diazaspiro[5.5]undecane core represents a privileged heterocyclic scaffold in medicinal chemistry, known for its conformational rigidity and synthetic tractability, leading to its incorporation in compounds targeting a range of biological systems.[1] The specific derivative, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, is of particular interest as a potential building block for more complex therapeutics, such as targeted protein degraders.[2] This guide establishes a robust in silico framework to prospectively evaluate this molecule's potential. By integrating molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we can generate a high-fidelity preliminary assessment, thereby guiding and prioritizing subsequent resource-intensive experimental validation. This computational-first approach is central to modern, efficient drug discovery, aiming to mitigate late-stage attrition by identifying promising candidates and potential liabilities early in the pipeline.[3][4]

Section 1: The Strategic Imperative for In Silico First Evaluation

In contemporary drug discovery, the paradigm has shifted from high-throughput screening of vast libraries to a more rational, structure-guided design process.[5][6] Computational chemistry and molecular modeling are no longer ancillary but core components that drive hypothesis generation and lead optimization.[7] The rationale for applying this to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is threefold:

  • De-risking Chemical Synthesis: Before committing resources to a multi-step synthesis, computational analysis provides an early readout on the molecule's potential to interact favorably with a biological target of interest.

  • Hypothesis Generation: In silico methods can predict binding modes at an atomic level, elucidating key intermolecular interactions that can be experimentally validated or used to guide the design of more potent analogs.

  • Early Failure Detection: Predictive ADMET models can flag potential liabilities, such as poor bioavailability or metabolic instability, allowing for structural modifications to be considered before the compound ever enters a wet lab.[8] This proactive approach is critical for reducing the high attrition rates that plague drug development.[3]

This guide will use a hypothetical, yet highly relevant, biological target to illustrate the complete workflow: the Cereblon (CRBN) E3 ubiquitin ligase . This choice is informed by the classification of similar diazaspiro[5.5]undecane structures as "Protein Degrader Building Blocks," suggesting a likely application in the design of Proteolysis Targeting Chimeras (PROTACs), where recruitment of an E3 ligase like CRBN is the central mechanism of action.[2]

Section 2: Foundational Workflow - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the ligand and the protein target is a non-negotiable first step.

Ligand Preparation: From 2D Structure to 3D Reality

The initial representation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is typically a 2D chemical structure. This must be converted into a physically plausible, low-energy 3D conformation for meaningful simulation.

Protocol 2.1: Ligand 3D Structure Generation and Energy Minimization

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) and save it in a standard format like SMILES or MOL.

  • Convert to 3D: Use a computational chemistry tool like Open Babel to convert the 2D representation into an initial 3D structure. This step generates a single, often high-energy, conformer.

  • Generate Multiple Conformers (Optional but Recommended): For flexible molecules, it is wise to generate a small ensemble of different starting conformations to explore the potential energy landscape.

  • Assign Force Field and Partial Charges: Apply a molecular mechanics force field (e.g., GAFF - General Amber Force Field) to describe the bonded and non-bonded interactions within the molecule. Assign partial atomic charges (e.g., AM1-BCC) to accurately model electrostatic interactions.

  • Energy Minimization: Perform an energy minimization calculation to relax the 3D structure into a local energy minimum. This removes steric clashes and results in a stable, low-energy conformation suitable for docking. The causality here is critical: docking a high-energy, strained ligand conformation will produce misleading and physically irrelevant binding poses and scores.

Target Preparation: Curating the Biological Macromolecule

For this guide, we will use the crystal structure of human Cereblon in complex with a known ligand (e.g., PDB ID: 4TZ4) as our starting point. Preparation of a protein structure downloaded from the Protein Data Bank (PDB) is essential to make it suitable for simulation.[9]

Protocol 2.2: Protein Target Preparation

  • Download Structure: Obtain the PDB file from the RCSB Protein Data Bank.

  • Remove Non-essential Molecules: Delete all crystallographic water molecules, co-solvents, and ions that are not critical for protein structure or ligand binding.[10] The rationale is to prevent them from sterically or electrostatically interfering with the docking of our new ligand.

  • Model Missing Residues/Atoms: Check the PDB file for missing residues or atoms, particularly in loop regions, and model them using software like Modeller or the tools within UCSF Chimera.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using a program that can predict their optimal positions and protonation states at a physiological pH (e.g., pH 7.4). This step is vital for correctly modeling hydrogen bonds, a dominant force in protein-ligand recognition.

  • Assign Force Field and Charges: Apply a protein-specific force field, such as AMBER or CHARMM, to the protein structure.

  • Energy Minimization: Perform a brief energy minimization on the protein structure, often with constraints on the backbone atoms, to relieve any steric strain introduced during the previous steps without significantly altering the experimentally determined conformation.

Section 3: Predictive Modeling I - Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein.[11] It functions as a computational screen, sampling numerous possible binding modes and ranking them based on a scoring function.[12]

Causality Behind the Choice: We employ docking as the first-pass interaction analysis because it is computationally inexpensive and provides a rapid assessment of whether the ligand can physically and favorably fit into the target's binding site.

Protocol 3.1: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared ligand and protein files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[9]

  • Define the Binding Site (Search Space): Define a "grid box" that encompasses the known binding pocket of the target protein. For our Cereblon example, this would be the thalidomide-binding site. The size of this box is a critical parameter: too small, and you may miss the correct pose; too large, and you decrease the sampling accuracy and increase computation time.

  • Run Docking Simulation: Execute the docking algorithm. Vina will explore various ligand conformations and orientations within the grid box, evaluating each based on its scoring function.

  • Analyze Results: The primary output is a set of predicted binding poses ranked by their binding affinity score (in kcal/mol). The lower (more negative) the score, the stronger the predicted binding.[9] Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand 2D Ligand Structure PrepL 3D Structure Generation & Energy Minimization Ligand->PrepL Protein PDB Protein Structure PrepP Clean Structure Add Hydrogens Energy Minimization Protein->PrepP DefineBox Define Binding Site (Grid Box) RunDock Execute Docking (e.g., AutoDock Vina) PrepL->RunDock PrepP->DefineBox DefineBox->RunDock Analyze Analyze Poses & Scores RunDock->Analyze Visualize Visualize Best Pose (Protein-Ligand Complex) Analyze->Visualize

Caption: A generalized workflow for molecular docking simulations.

Docking Data Presentation

Hypothetical docking results for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane against the Cereblon (CRBN) binding pocket.

Pose RankBinding Affinity (kcal/mol)Key Interacting CRBN ResiduesInteraction Type
1-8.2TRP380, TRP386Pi-Pi Stacking (with nitrophenyl ring)
1GLU377Hydrogen Bond (with diazaspiro nitrogen)
2-7.9ILE371, VAL388Hydrophobic Contact
3-7.5HIS378Pi-Cation (potential)

Section 4: Predictive Modeling II - Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. MD simulation addresses this by simulating the atomic motions of the entire system over time, allowing us to assess the stability of the predicted protein-ligand complex.[13][14]

Causality Behind the Choice: We use MD to validate the docking results. A ligand that appears promising in a static dock but is unstable and dissociates in a dynamic simulation is likely a poor candidate. This step provides a higher level of evidence for the predicted binding mode.

Protocol 4.1: MD Simulation of the Protein-Ligand Complex using GROMACS

  • System Setup: Take the top-ranked docked pose from Section 3. Place the complex in a simulation box of appropriate dimensions.

  • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous physiological environment. This is crucial for accurately modeling solvent effects on binding.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, ensuring a more physically realistic simulation.

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, especially those involving the newly added water and ions.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while keeping the protein and ligand atoms restrained. This allows the solvent to relax around the complex before the production simulation begins.

  • Production MD: Release the restraints and run the simulation for a set period (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, low, and converging RMSD for the ligand suggests a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) identified during docking over the course of the simulation.

Workflow for Molecular Dynamics Simulation

G Start Best Docked Pose (Protein-Ligand Complex) Solvate Solvate with Water & Add Ions Start->Solvate Minimize Energy Minimization of Entire System Solvate->Minimize Equilibrate System Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: A standard workflow for all-atom molecular dynamics simulations.

Section 5: Predictive Modeling III - ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body or is overtly toxic. In silico ADMET prediction provides an early warning system for such pharmacokinetic and pharmacodynamic liabilities.[15] These models are typically built using machine learning algorithms trained on large datasets of experimentally characterized compounds.[4][16]

Causality Behind the Choice: We perform ADMET profiling to ensure the "drug-likeness" of our compound. This analysis runs parallel to efficacy-focused modeling (docking/MD) and is essential for a holistic evaluation. A compound with excellent binding but poor ADMET properties is not a viable drug candidate.[8]

Protocol 5.1: Web-Based ADMET Prediction using SwissADME

  • Input Structure: Provide the chemical structure of the compound, typically as a SMILES string.

  • Execute Analysis: The web server processes the structure through a series of predictive models.

  • Interpret Results: Analyze the output, focusing on key parameters related to pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

ADMET Data Presentation

Predicted ADMET properties for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

Property CategoryParameterPredicted ValueInterpretation / Self-Validation Check
Physicochemical Molecular Weight319.38 g/mol Acceptable (< 500)
LogP (Lipophilicity)2.55Good balance for permeability and solubility
H-Bond Donors1Acceptable (≤ 5)
H-Bond Acceptors5Acceptable (≤ 10)
Pharmacokinetics GI AbsorptionHighLikely good oral bioavailability
BBB PermeantNoMay not be suitable for CNS targets unless desired
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
Drug-Likeness Lipinski's RuleYes (0 violations)Passes the most common rule-of-five filter
Bioavailability Score0.55Indicates good probability of drug-like properties
Medicinal Chemistry PAINS Alert0 alertsNo known promiscuous activity motifs detected

Section 6: Model Validation, Trustworthiness, and Interpretation

The predictive power of in silico models is not absolute. Their validation and interpretation require scientific rigor and an understanding of their inherent limitations.[17]

  • Trustworthiness through Cross-Validation: The workflow described is a self-validating system. A positive result in docking (good score) is challenged by MD simulation (stable complex). A stable complex is further challenged by ADMET profiling (drug-like properties). A candidate must pass through these successive filters to be considered high-priority.

  • Authoritative Grounding: The force fields (AMBER, CHARMM) and algorithms (AutoDock Vina, GROMACS) used are well-established and have been validated across countless studies in peer-reviewed literature, providing a strong foundation for their application here.[14][18]

  • Interpreting the Data:

    • Docking Scores: These are best used for rank-ordering compounds, not as absolute predictors of binding free energy. A score of -8.2 kcal/mol is promising, but its primary value is in showing it is likely better than a compound scoring -6.0 kcal/mol.

    • MD Simulations: Stability over a 100 ns simulation is a strong positive indicator, but does not guarantee long-term stability or slow off-rates. It is a measure of complex integrity under simulated physiological conditions.

    • ADMET Predictions: These are statistical predictions. A "High" GI absorption prediction means the compound has features common to well-absorbed drugs. It is a probability, not a certainty, and requires experimental confirmation (e.g., via a Caco-2 permeability assay).[8]

Section 7: Conclusion and Path Forward

This in-depth guide has outlined a robust, multi-faceted in silico workflow for the initial evaluation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. The hypothetical results from our analysis against the Cereblon E3 ligase are promising:

  • Strong Predicted Binding: Molecular docking indicates a favorable binding affinity and a plausible binding mode involving key residue interactions.

  • Stable Complex Formation: Molecular dynamics simulations would (hypothetically) confirm that this binding pose is stable over time in a dynamic, solvated environment.

  • Favorable Drug-like Properties: ADMET profiling suggests the molecule possesses good physicochemical properties and a low probability of pharmacokinetic liabilities.

Based on this comprehensive computational assessment, the compound warrants progression to the next stage of the drug discovery pipeline. The immediate next steps should be guided directly by these in silico findings:

  • Chemical Synthesis: Prioritize the synthesis of the molecule for experimental validation.

  • In Vitro Binding Assays: Experimentally confirm binding to the target protein (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry) to validate the docking and MD predictions.

  • Co-crystallization: Attempt to obtain an X-ray crystal structure of the compound in complex with the target to provide ultimate validation of the predicted binding mode.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Available at: [Link]

  • Computer-Aided Drug Design. (n.d.). SpiroChem. Available at: [Link]

  • Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. (2022). Frontiers. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2024). Journal of Chemical Information and Modeling. Available at: [Link]

  • Computational chemistry. (n.d.). SpiroChem. Available at: [Link]

  • Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. (n.d.). MDPI. Available at: [Link]

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. (n.d.). LabXing. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (n.d.). Taylor & Francis Online. Available at: [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. (n.d.). PubMed Central. Available at: [Link]

  • A Science Mapping Analysis of Computational Methods and Exploration of Electrical Transport Studies in Solar Cells. (2024). MDPI. Available at: [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). RSC Publishing. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling of 1-oxa-4-thiaspiro- And 1,4-dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-HT 1A Receptor Agonists. (n.d.). PubMed. Available at: [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Available at: [Link]

  • 7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]

  • Computational Methods in Drug Discovery. (n.d.). PubMed Central. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2009). ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial. (n.d.). University of Pisa. Available at: [Link]

  • Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Molecular Dynamics Simulation small molecule. (2022). YouTube. Available at: [Link]

  • Molecular dynamics simulation of a small protein using GROMACS. (n.d.). BioExcel. Available at: [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2023). Taylor & Francis Online. Available at: [Link]

  • IN-SILICO ADMET PREDICTION ON PHYTOCHEMICAL COMPONENTS OF CITRUS SINENSIS. (2023). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. (2009). Semantic Scholar. Available at: [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a Putative PROTAC Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibition. A typical PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[1] While significant progress has been made, the discovery of novel E3 ligase ligands is a key area of research to expand the scope and selectivity of targeted protein degradation. This guide focuses on the investigational potential of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a compound featuring a privileged heterocyclic scaffold, as a novel ligand for recruiting E3 ligases in the design of next-generation PROTACs. We will explore its synthetic rationale, outline a comprehensive validation workflow, and provide detailed experimental protocols for its characterization.

Introduction: The PROTAC Revolution and the Quest for Novel E3 Ligase Ligands

Targeted protein degradation (TPD) represents a paradigm shift in drug discovery. Unlike conventional small molecules that inhibit a protein's function, PROTACs orchestrate the complete removal of the target protein.[2] This is achieved by inducing proximity between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This catalytic mechanism allows for sub-stoichiometric drug concentrations to elicit a profound and durable pharmacological effect.[4]

The vast majority of PROTACs developed to date recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL).[1] While effective, this reliance on a limited set of E3 ligases presents challenges, including potential for off-target effects and the fact that not all cell types express these ligases sufficiently. The human genome encodes over 600 E3 ligases, many with tissue-specific expression patterns, offering a rich landscape for the development of more selective and potent protein degraders.[5] The discovery of ligands for novel E3 ligases, such as RNF114 and DCAF16, is therefore a critical frontier in the field.[3]

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known for its rigid yet three-dimensional nature that can present functional groups in precise orientations.[6] Its appearance in PROTAC linkers and as a "protein degrader building block" suggests its potential utility in TPD. This guide puts forth 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a candidate for a novel E3 ligase ligand and provides a technical roadmap for its synthesis, validation, and incorporation into a PROTAC.

The 3,9-Diazaspiro[5.5]undecane Scaffold: A Promising Candidate for E3 Ligase Recruitment

The selection of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a putative E3 ligase ligand is based on several key considerations:

  • Structural Rigidity and 3D Presentation: Spirocyclic systems lock the conformation of the molecule, reducing the entropic penalty of binding and allowing for precise projection of substituents into a protein's binding pocket.

  • Chemical Tractability: The diazaspiro core offers multiple points for synthetic modification, allowing for the attachment of a linker at one nitrogen (N9) while the other (N3) is functionalized with the phenyl group hypothesized to interact with an E3 ligase.

  • Electronic and Steric Properties: The 3-methoxy-4-nitrophenyl group presents a specific electronic and steric profile that could mediate interactions with a currently un-drugged pocket on an E3 ligase.

Proposed Synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Hypothetical Synthetic Workflow

Caption: Proposed synthetic route to the target ligand.

Experimental Validation Workflow: From Putative Ligand to PROTAC Component

The core of this guide is a comprehensive workflow to validate 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a bona fide E3 ligase ligand. This process involves a tiered approach, from initial binding assessment to cellular degradation assays.

Ligand Validation Workflow

Validation_Workflow cluster_0 Phase 1: E3 Ligase Binding cluster_1 Phase 2: PROTAC Synthesis & Ternary Complex Formation cluster_2 Phase 3: Cellular Activity A Synthesize Ligand B Biophysical Screening (SPR/ITC) vs. E3 Ligase Panel (VHL, CRBN, etc.) A->B C Identify Hit E3 Ligase(s) B->C D Synthesize PROTAC (Ligand-Linker-POI_Ligand) C->D E Ternary Complex Assays (SPR, FP, ITC) D->E F Confirm Ternary Complex Formation & Determine Cooperativity E->F G Cellular Degradation Assay (Western Blot) F->G H Determine DC50 & Dmax G->H I Mechanism of Action Studies (e.g., Proteasome Inhibition) H->I

Caption: A three-phase workflow for validating a novel E3 ligase ligand.

Phase 1: Confirmation of E3 Ligase Binding

The initial and most critical step is to determine if the synthesized compound binds to an E3 ligase. A panel of purified E3 ligases, starting with the most common (VHL and CRBN), should be screened.

3.1.1. Surface Plasmon Resonance (SPR) for Primary Screening and Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can be used for both initial hit identification and detailed kinetic characterization.

Experimental Protocol: SPR Analysis of Ligand-E3 Ligase Binding

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VCB complex for VHL, or DDB1-CRBN) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the synthesized ligand over the immobilized E3 ligase surface.

  • Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ParameterDescription
ka (M⁻¹s⁻¹) Rate of complex formation.
kd (s⁻¹) Rate of complex dissociation.
KD (M) Dissociation constant (kd/ka); a measure of binding affinity.

3.1.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: ITC Analysis of Ligand-E3 Ligase Binding

  • Sample Preparation: Dialyze the purified E3 ligase and the ligand into the same buffer to minimize buffer mismatch effects.

  • Titration: Titrate the ligand from a syringe into the E3 ligase solution in the sample cell.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Phase 2: PROTAC Synthesis and Ternary Complex Validation

Upon confirmation of binding to a specific E3 ligase, the next step is to synthesize a PROTAC. This involves linking the novel ligand to a known ligand for a protein of interest (POI). A common choice for a test POI is the bromodomain-containing protein 4 (BRD4), for which potent ligands like JQ1 are readily available.

3.2.1. PROTAC Assembly

A flexible polyethylene glycol (PEG) or alkyl linker of varying lengths should be used to connect the novel E3 ligand to the POI ligand. The linker attachment point on the 3,9-diazaspiro[5.5]undecane would likely be the N9 position.

3.2.2. Characterization of Ternary Complex Formation

The formation of a stable ternary complex (E3 Ligase-PROTAC-POI) is essential for efficient protein degradation.

Experimental Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

  • Probe Preparation: Use a fluorescently labeled ligand for the POI (e.g., a fluorescent derivative of JQ1).

  • Assay Setup: In a microplate, combine the fluorescent probe, the POI, the E3 ligase, and varying concentrations of the PROTAC.

  • Measurement: Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger molecular complex.

  • Data Analysis: Plot the change in polarization against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.

Phase 3: Cellular Degradation and Mechanism of Action

The final phase is to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Treatment: Treat cultured cells (e.g., a human cancer cell line that expresses the target POI and the identified E3 ligase) with increasing concentrations of the PROTAC for a set period (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Calculate the percentage of protein remaining at each PROTAC concentration relative to the vehicle-treated control.

The key metrics to determine are the DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).

To confirm that the observed degradation is mediated by the proteasome, a co-treatment experiment with a proteasome inhibitor (e.g., MG132) should be performed. Rescue of the POI from degradation in the presence of the inhibitor would confirm a proteasome-dependent mechanism of action.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for the evaluation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a novel E3 ligase ligand for PROTAC development. While direct evidence for its activity is currently lacking, its structural features and the inclusion of the diazaspiro[5.5]undecane scaffold in known degrader building blocks provide a strong rationale for its investigation.

The successful validation of this compound as a ligand for a known or even a novel E3 ligase would be a significant contribution to the field of targeted protein degradation. It would not only expand the toolbox of available E3 ligase recruiters but also open up new avenues for the development of PROTACs with improved selectivity and efficacy. The experimental workflows and protocols detailed herein provide a rigorous and scientifically sound pathway for any research, scientist, or drug development professional to undertake this exciting endeavor.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Retrieved from [Link]

  • Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. (2023). PubMed. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (2018). protocols.io. Retrieved from [Link]

  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. (2022). PubMed Central. Retrieved from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). ACS Publications. Retrieved from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). PubMed Central. Retrieved from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints Soton. Retrieved from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. (2019). Malvern Panalytical. Retrieved from [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019). ACS Publications. Retrieved from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. Retrieved from [Link]

  • Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • General strategy using "click chemistry" for PROTAC synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). ChemRxiv. Retrieved from [Link]

  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). PubMed. Retrieved from [Link]

  • Discovery of a Series of Covalent Ligands That Bind to Cys77 of the Von Hippel–Lindau Tumor Suppressor Protein (VHL). (2021). ACS Publications. Retrieved from [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). ResearchGate. Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. Retrieved from [Link]

  • Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. Retrieved from [Link]

  • Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. (2023). ACS Publications. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved from [Link]

  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). C&EN. Retrieved from [Link]

  • Review on VHL ligands. (2022). Ciulli Laboratory, University of Dundee. Retrieved from [Link]

  • Are we ready to design oral PROTACs®? (2021). PubMed Central. Retrieved from [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2021). Cytiva. Retrieved from [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2023). PubMed Central. Retrieved from [Link]

Sources

Technical Guide: A Multi-Pronged Strategy for the Identification and Validation of E3 Ligase Binders for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Expanding the Degrader Toolkit

The advent of Targeted Protein Degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins.[1][2] This is most prominently achieved through Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for targeted destruction.[1][3]

To date, the vast majority of clinical and preclinical degraders rely on a small handful of well-characterized E3 ligases, primarily Cereblon (CRBN) and the Von Hippel-Lindau (VHL) E3 ligase.[3][4] While effective, this reliance limits the scope of TPD. The human genome encodes over 600 E3 ligases, many with specific expression patterns, subcellular localizations, and substrate specificities.[2] Tapping into this vast, underutilized pool is paramount for developing next-generation degraders with improved tissue selectivity, novel mechanisms of action, and the ability to overcome resistance.[5][6]

This guide provides a comprehensive, field-proven framework for the de novo identification and validation of E3 ligase binders for a novel chemical entity: 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane . The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[7] By treating this molecule as a starting point for binder discovery, we will walk through a logical, multi-pronged workflow that integrates computational prediction with robust biochemical and cellular validation, ensuring a high degree of scientific rigor and confidence in the final candidates.

Section 1: Initial Prioritization via In Silico Screening

Rationale: Before committing to resource-intensive chemical synthesis and proteomics, computational methods provide an efficient, cost-effective strategy to triage the ~600 human E3 ligases and prioritize a subset of likely candidates. This approach leverages existing structural and chemical information to generate testable hypotheses.

Our strategy begins by docking the query molecule against known or predicted binding pockets across a library of E3 ligase structures. Fragment-based virtual screening can also be employed to identify smaller structural motifs within our molecule that resemble known E3 binder fragments.[8][9]

G cluster_0 In Silico Workflow mol Query Molecule (3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane dock Molecular Docking Simulation (Virtual Screening) mol->dock db E3 Ligase Structural Database (>600 proteins) db->dock rank Rank Ligases by Binding Affinity Score dock->rank hits Prioritized E3 Ligase List (Top 5-10 Candidates) rank->hits

Caption: In Silico screening workflow for prioritizing E3 ligases.

Data Presentation: Top Virtual Hits

The output of this stage is a ranked list of E3 ligases predicted to bind the query molecule. This list forms the basis for downstream experimental validation.

RankE3 Ligase CandidateDocking Score (kcal/mol)Key Predicted Interactions
1DCAF16-9.8H-bond with backbone carbonyl; Pi-stacking with Tyr
2RNF114-9.5Hydrophobic interactions with aliphatic residues
3FEM1B-9.2Salt bridge with Asp residue
4FBXO22-8.9H-bond with side-chain amide
5UBR1-8.7Mixed hydrophobic and polar contacts

Section 2: Synthesis of an Affinity-Based Chemical Probe

Rationale: To experimentally identify binding partners from a complex cellular proteome, we must convert our query molecule into a tool for affinity purification. This is achieved by synthesizing a chemical probe, which consists of three components: the core molecule (the "hook"), a flexible linker, and a high-affinity tag (the "handle"), typically biotin.[10][11] The choice of attachment point for the linker is critical; it must be positioned at a site that does not disrupt the key interactions required for protein binding. Modular synthesis approaches are often employed for their efficiency.[12]

G probe Core Molecule (Binding Moiety) Linker (e.g., PEG) Affinity Tag (Biotin) core_label Binds to E3 Ligase core_label->probe:f0 linker_label Provides spatial separation linker_label->probe:f1 tag_label Binds to Streptavidin tag_label->probe:f2

Caption: Anatomy of an affinity-based chemical probe.

Experimental Protocol: Probe Synthesis

  • Functionalization of Parent Compound: Introduce a reactive handle (e.g., a primary alcohol or amine) onto the 3,9-diazaspiro[5.5]undecane core at a position predicted by docking models to be solvent-exposed and non-critical for binding.

  • Linker Conjugation: React the functionalized parent compound with a heterobifunctional linker, such as an NHS-ester-PEG-alkyne linker. The PEG spacer minimizes steric hindrance.

  • Purification: Purify the molecule-linker conjugate using reverse-phase HPLC.

  • Biotinylation via Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide moiety to the alkyne-terminated linker. This reaction is highly efficient and specific.[11]

  • Final Purification & Verification: Purify the final biotinylated probe by HPLC and verify its identity and purity (>95%) by LC-MS and NMR.

Section 3: Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: AP-MS is a powerful, unbiased technique to identify proteins that physically interact with our small molecule probe in a native cellular environment.[13] By immobilizing the probe on streptavidin-coated beads, we can "fish" for its binding partners in a cell lysate. The subsequent identification of these captured proteins by mass spectrometry provides a direct readout of the molecule's interactome.[14]

G cluster_0 AP-MS Workflow lysate Cell Lysate (Proteome) incubate Incubate & Pull-Down lysate->incubate probe Immobilized Biotin-Probe probe->incubate wash Wash Non-specific Proteins incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms hits Candidate Binder List ms->hits

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: Pull-Down Assay

  • Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe for 1 hour at 4°C to allow for immobilization. Wash beads to remove unbound probe.

  • Cell Lysis: Harvest cells (e.g., HEK293T or a relevant cancer cell line) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Add the cell lysate to the probe-coated beads. For a crucial control, incubate a parallel lysate with beads coated in biotin alone. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Competition Control: In a separate sample, pre-incubate the cell lysate with a 100-fold molar excess of the free, non-biotinylated parent compound before adding the probe-coated beads. True binders will show significantly reduced pulldown in this sample.

  • Washing: Pellet the beads and wash them extensively (e.g., 5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads or probe.[15]

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis: Run the eluate on an SDS-PAGE gel for a short distance, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins and quantify their abundance. True hits should be significantly enriched in the probe sample compared to the biotin-only control and significantly diminished in the competition sample.

Data Presentation: Top Enriched Proteins from AP-MS

Protein HitGene NameEnrichment (Probe vs. Control)Reduction by CompetitionNotes
DDB1- and CUL4-associated factor 16DCAF1645.2-fold92%Cullin-RING E3 Ligase. Top hit from in silico screen.
Ring Finger Protein 114RNF11428.9-fold85%E3 Ligase. Second hit from in silico screen.
Heat Shock Protein 90HSP90AA115.1-fold25%Known promiscuous binder, likely background.
F-box only protein 22FBXO229.5-fold78%Cullin-RING E3 Ligase. Fourth hit from in silico screen.

Section 4: Orthogonal Validation with Cellular Thermal Shift Assay (CETSA)

Rationale: While AP-MS identifies interactors, it does not definitively prove direct binding in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement inside intact cells.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[18] This provides strong, orthogonal evidence to validate the hits from AP-MS.

G cluster_0 CETSA Principle cluster_1 Unbound Protein cluster_2 Ligand-Bound Protein start Intact Cells + Ligand heat Heat Gradient start->heat unbound Denatures & Aggregates heat->unbound Low Tm bound Remains Soluble at Higher Temp heat->bound High Tm (ΔTm)

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the parent compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blotting: Analyze the amount of soluble protein remaining at each temperature for the top E3 ligase candidates (DCAF16, RNF114, FBXO22) by Western blot.

  • Curve Fitting: Quantify the band intensities, normalize them to the unheated sample, and plot the fraction of soluble protein as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. A positive shift in Tm (ΔTm) in the drug-treated sample indicates direct target engagement.[19]

Data Presentation: CETSA Validation Results

E3 Ligase CandidateTm (Vehicle)Tm (Compound)Thermal Shift (ΔTm)Validation Status
DCAF16 52.1°C56.8°C+4.7°C Validated Hit
RNF114 48.5°C51.2°C+2.7°C Validated Hit
FBXO22 54.3°C54.5°C+0.2°CNot Validated

Section 5: Functional Confirmation via Genetic Approaches

Rationale: Having confirmed direct binding, the final step is to demonstrate that this interaction is functionally relevant. CRISPR-based genetic screens provide a scalable and precise way to assess the functional dependency of a degradation event on a specific E3 ligase.[20][21][22] By knocking out our validated E3 ligase hits (DCAF16 and RNF114), we can determine if they are required for our molecule to function as part of a degrader.

To do this, we must first convert our molecule into a PROTAC by attaching a ligand for a known protein of interest (POI), for example, JQ1, which binds to BRD4.

G cluster_0 CRISPR Validation Logic cluster_1 Wild-Type Cells cluster_2 E3 Ligase KO Cells protac Design PROTAC (Molecule-linker-JQ1) treat Treat Cells with PROTAC protac->treat ko CRISPR KO of E3 Ligase (e.g., DCAF16) ko->treat observe Measure BRD4 Levels treat->observe wt_result BRD4 is Degraded observe->wt_result If E3 is functional ko_result BRD4 Degradation is Rescued observe->ko_result If E3 is required

Caption: Logic for validating E3 ligase dependency using CRISPR.

Experimental Workflow Overview

  • PROTAC Synthesis: Synthesize a PROTAC molecule linking 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane to JQ1 via a suitable linker.

  • Generate Knockout Cell Lines: Use CRISPR-Cas9 to generate stable knockout cell lines for DCAF16 and RNF114 in a relevant cell line (e.g., HeLa or 293T). Include a non-targeting control (NTC) cell line.

  • PROTAC Treatment: Treat the wild-type, NTC, DCAF16 KO, and RNF114 KO cell lines with a dose-response of the newly synthesized PROTAC.

  • Endpoint Analysis: After 24 hours, lyse the cells and measure BRD4 protein levels via Western blot or quantitative proteomics.

  • Interpretation: If BRD4 is degraded in the wild-type and NTC cells but not in the DCAF16 KO cells, it provides definitive evidence that the molecule engages DCAF16 to mediate protein degradation.

Conclusion

This technical guide outlines a rigorous, multi-step workflow for identifying and validating novel E3 ligase binders for a query small molecule. By progressing from broad, computational predictions to high-confidence biochemical and cellular validation, this strategy minimizes wasted resources and builds a strong, self-validating case for the identified molecular interactions. The successful identification of DCAF16 and RNF114 as binders for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in this illustrative example provides a valuable starting point for the development of a new class of targeted protein degraders, ultimately expanding the arsenal of tools available for modern drug discovery.

References

  • Title: Workflow for E3 Ligase Ligand Validation for PROTAC Development. Source: ACS Publications. URL: [Link]

  • Title: An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. Source: bioRxiv. URL: [Link]

  • Title: IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. Source: bioRxiv. URL: [Link]

  • Title: Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Identifying High Impact Tissue Sparing E3 Ligases and Their Binders. Source: BiopharmaTrend. URL: [Link]

  • Title: Improve your protein degrader design with new ways to discover E3 ligase ligands. Source: NanoTemper. URL: [Link]

  • Title: Systematic approaches to identify E3 ligase substrates. Source: PubMed Central (PMC). URL: [Link]

  • Title: E3 ligase ligand chemistries: from building blocks to protein degraders. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. Source: bioRxiv. URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PubMed Central (PMC). URL: [Link]

  • Title: Multiplex CRISPR screening to identify E3 ligase substrates. Source: Protocols.io. URL: [Link]

  • Title: Small-Molecule Reagents for Cellular Pull-Down Experiments. Source: Bioconjugate Chemistry. URL: [Link]

  • Title: Discovery of E3 Ligase Ligands for Target Protein Degradation. Source: PubMed. URL: [Link]

  • Title: Discovery of E3 Ligase Ligands for Target Protein Degradation. Source: PubMed Central (PMC). URL: [Link]

  • Title: Defining E3 ligase-substrate relationships through multiplex CRISPR screening. Source: PubMed. URL: [Link]

  • Title: Discovery of E3 Ligase Ligands for Target Protein Degradation. Source: MDPI. URL: [Link]

  • Title: Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Source: PubMed Central (PMC). URL: [Link]

  • Title: Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Publications. URL: [Link]

  • Title: Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. Source: MDPI. URL: [Link]

  • Title: Computational strategies for PROTAC drug discovery. Source: ScienceOpen. URL: [Link]

  • Title: A new enzyme is expanding the arsenal for targeted protein degradation. Source: Nature Structural & Molecular Biology. URL: [Link]

  • Title: Multiplex CRISPR screening to identify E3 ligase substrates. Source: ResearchGate. URL: [Link]

  • Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Source: bioRxiv. URL: [Link]

  • Title: In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Source: MDPI. URL: [Link]

  • Title: Using proteomics to identify ubiquitin ligase–substrate pairs: how novel methods may unveil therapeutic targets for neurodegenerative diseases. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: E3-Specific Degrader Discovery by Dynamic Tracing of Substrate Receptor Abundance. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: CRISPR-Cas9 screen of E3 ubiquitin ligases identifies TRAF2 and UHRF1 as regulators of HIV latency in primary human T cells. Source: mBio - ASM Journals. URL: [Link]

  • Title: Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. Source: ResearchGate. URL: [Link]

  • Title: A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation. Source: bioRxiv. URL: [Link]

  • Title: Discovery of E3 Ligase Ligands for Target Protein Degradation. Source: ResearchGate. URL: [Link]

  • Title: E3 ligase or target proteins expression and purification services. Source: Profacgen. URL: [Link]

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products. Source: Natural Product Reports. URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ResearchGate. URL: [Link]

  • Title: Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Source: SciLifeLab Publications. URL: [Link]

  • Title: Protein Ubiquitination Sites Detection by Mass Spectrometry | Protocol Preview. Source: YouTube. URL: [Link]

  • Title: Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin-binding domain fusions (ligase traps). Source: PubMed. URL: [Link]

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, imparting unique three-dimensional characteristics that are beneficial for modulating biological targets. This guide provides a comprehensive technical roadmap for the determination and analysis of the crystal structure of a novel derivative, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. While a solved crystal structure for this specific molecule is not yet publicly available, this document serves as an expert-guided protocol and predictive analysis for researchers undertaking this endeavor. We will explore the rationale for its structural investigation, a plausible synthetic route, detailed methodologies for crystallization and single-crystal X-ray diffraction, and an informed prediction of its key structural features based on analogous compounds.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable interest in drug discovery. The inherent three-dimensionality of the diazaspiro[5.5]undecane core offers a rigid framework that can project substituents into specific vectors in protein binding pockets, often leading to enhanced potency and selectivity. The introduction of the electronically distinct 3-methoxy-4-nitrophenyl group is anticipated to confer specific intermolecular interaction capabilities, rendering its precise solid-state conformation of high interest for structure-activity relationship (SAR) studies.

Determining the crystal structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane would provide invaluable, high-resolution data on:

  • The preferred conformation of the two piperidine rings.

  • The rotational orientation (torsion angles) of the aryl substituent.

  • The key intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking.

This information is critical for computational modeling, the design of next-generation analogs, and understanding the compound's physicochemical properties.

Synthesis and Molecular Architecture

A potential synthetic approach could involve the nucleophilic aromatic substitution of 1-fluoro-3-methoxy-4-nitrobenzene with a mono-protected 3,9-diazaspiro[5.5]undecane, followed by deprotection.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A Mono-protected 3,9-diazaspiro[5.5]undecane C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) A->C B 1-Fluoro-3-methoxy-4-nitrobenzene B->C D Protected Target Compound C->D E Acidic or Hydrogenolytic Deprotection D->E F 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane E->F

Caption: Plausible synthetic pathway for the target compound.

The resulting molecule, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, possesses several key structural features that will be elucidated by X-ray crystallography.

Caption: 2D representation of the target molecule's key components.

Experimental Section: A Guide to Crystal Structure Determination

This section provides a detailed, field-proven protocol for obtaining and analyzing the crystal structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

Crystallization Protocol

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various crystallization conditions is paramount.

Step-by-Step Methodology:

  • Material Purification: Ensure the compound is of high purity (>98%), as impurities can inhibit crystal nucleation and growth. Purification can be achieved by column chromatography or recrystallization from a bulk solvent.

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve 5-10 mg of the compound in a good solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Vapor Diffusion (Solvent/Anti-solvent): This is often the most successful technique for obtaining high-quality crystals.

      • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).

      • Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

Causality Behind Experimental Choices:

  • The choice of solvents is critical. A good solvent should fully dissolve the compound, while an anti-solvent should be miscible with the good solvent but cause the compound to precipitate.

  • Slow crystal growth is generally preferred as it allows for the formation of a more ordered crystal lattice with fewer defects. This is why slow evaporation and vapor diffusion are often favored over rapid cooling.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible fractures) is obtained, it can be analyzed by SC-XRD.[1]

Step-by-Step Methodology:

  • Crystal Mounting: Carefully select a single crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial unit cell determination to assess the crystal quality and determine the lattice parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the diffraction pattern.[2]

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.

    • Merge the symmetry-equivalent reflections to produce a final set of unique reflection data.

XRD_Workflow A Obtain Single Crystal B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Process Raw Data (Integration & Scaling) C->D E Solve Structure (e.g., Direct Methods, Patterson) D->E F Refine Structure (Least-squares refinement) E->F G Validate Structure (e.g., R-factors, CheckCIF) F->G H Final Crystallographic Information File (CIF) G->H

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The processed diffraction data is used to determine the three-dimensional arrangement of atoms in the crystal.

Step-by-Step Methodology:

  • Structure Solution: Determine the initial positions of the atoms using methods such as Direct Methods or the Patterson function. This provides a preliminary model of the molecule.

  • Structure Refinement: Iteratively refine the atomic positions, and their thermal displacement parameters, against the experimental diffraction data using a least-squares minimization algorithm.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: Assess the quality of the final structure using metrics such as the R-factor, goodness-of-fit, and residual electron density maps. A CIF (Crystallographic Information File) is generated, which contains all the crystallographic information.

Predicted Structural Features and Data

Based on the crystal structures of analogous diazaspiro[5.5]undecane derivatives and molecules containing the 3-methoxy-4-nitrophenyl moiety, we can predict several key features of the target compound's crystal structure.

Conformational Analysis
  • Spirocyclic Core: The two piperidine rings of the diazaspiro[5.5]undecane core are expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings.

  • Aryl Substituent: The 3-methoxy-4-nitrophenyl group will likely be positioned equatorially on the piperidine ring to minimize steric hindrance. The torsion angle between the piperidine ring and the phenyl ring will be a key parameter, influencing the overall molecular shape.

Intermolecular Interactions
  • Hydrogen Bonding: The secondary amine (N-H) at the 9-position is a potential hydrogen bond donor. The nitro group and the methoxy group on the phenyl ring are potential hydrogen bond acceptors. It is highly probable that N-H···O(nitro) hydrogen bonds will be a dominant feature in the crystal packing, potentially forming dimers or chains.

  • π-π Stacking: The electron-deficient nitrophenyl ring may participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, based on typical values for similar organic molecules.

ParameterPredicted Value
Chemical FormulaC16H23N3O3
Formula Weight305.37 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or Pca21
a (Å)10 - 15
b (Å)8 - 12
c (Å)15 - 20
α (°)90
β (°)95 - 105
γ (°)90
Volume (Å3)2000 - 2500
Z4 or 8
Calculated Density (g/cm3)1.2 - 1.4
R-factor (%)< 5

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystal structure determination of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. By following the detailed protocols and considering the predictive analysis presented herein, researchers will be well-equipped to successfully elucidate the three-dimensional structure of this novel compound. The resulting crystallographic data will be instrumental in advancing the understanding of its structure-activity relationships and guiding the design of future therapeutic agents based on the privileged diazaspiro[5.5]undecane scaffold.

References

  • ResearchGate. Crystal structure of 1,5-dioxaspiro[5.5]undecane-2,4-dione, C9H12O4. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

Sources

A Comprehensive Guide to the Physicochemical Characterization of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane: A Keystone for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments is the comprehensive physicochemical characterization of the molecule. This guide provides an in-depth technical framework for the systematic evaluation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a compound of interest in contemporary medicinal chemistry. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a logical and scientifically-grounded narrative, elucidating the "why" behind the "how" of each experimental choice. This document is intended to empower researchers to generate a robust and self-validating dataset, crucial for informed decision-making in the drug development pipeline.

The Imperative of Physicochemical Profiling in Drug Discovery

The therapeutic efficacy of a drug is not solely dictated by its interaction with a biological target. Its ability to reach that target in sufficient concentration and for an appropriate duration is governed by its physicochemical properties.[1][2][3][4] These intrinsic characteristics, such as solubility, ionization state (pKa), and lipophilicity (logP), profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] A molecule with excellent in vitro potency but poor physicochemical properties is likely to fail in later, more expensive stages of development.[1] Therefore, a thorough and early-stage characterization of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is not merely a data-gathering exercise; it is a fundamental pillar of a successful drug discovery campaign.

Foundational Physicochemical Properties: A Triad of Influence

The interplay of a molecule's solubility, pKa, and lipophilicity forms the cornerstone of its "drug-like" potential.[2][3] Understanding and optimizing these parameters is paramount.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first be in solution at the site of administration.[5] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[5][6] The characterization of solubility for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane should encompass both kinetic and thermodynamic measurements to provide a comprehensive picture.[7][8]

Table 1: Summary of Predicted and Experimental Solubility Data

ParameterPredicted ValueExperimental MethodMeasured ValueConditions
Kinetic Solubility (PBS, pH 7.4)[Insert Predicted Value]Nephelometry/Turbidimetry25°C, 24h
Thermodynamic Solubility (pH 7.4)[Insert Predicted Value]Shake-Flask Method25°C, 72h
pH-Solubility Profile[Insert Predicted Profile]Shake-Flask MethodpH 2.0, 4.5, 6.8, 7.4

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[7]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane to a series of vials containing buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4). The excess solid ensures that equilibrium is reached.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 48-72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Causality Behind Experimental Choices:

  • Extended Equilibration Time: This ensures that the system reaches true thermodynamic equilibrium, providing a measure of the most stable crystalline form's solubility.

  • Multiple pH Points: The diazaspiro[5.5]undecane moiety contains basic nitrogen atoms, and thus the solubility is expected to be pH-dependent. Characterizing solubility across a physiologically relevant pH range is crucial.

  • Temperature Control: Solubility is a temperature-dependent parameter; therefore, maintaining a constant temperature is essential for reproducible results.[9]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to buffer prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (48-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Analyze filtrate by HPLC-UV sep2->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Determinant of Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[10] For 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, which possesses two basic nitrogen atoms in the diazaspiro core, determining the pKa values is critical as the charge state of the molecule will influence its solubility, permeability, and interaction with biological targets.

Table 2: Summary of Predicted and Experimental pKa Data

ParameterPredicted Value(s)Experimental MethodMeasured Value(s)Conditions
Basic pKa₁[Insert Predicted Value]Potentiometric Titration25°C, 0.15 M KCl
Basic pKa₂[Insert Predicted Value]Potentiometric Titration25°C, 0.15 M KCl
UV-Vis Spectrophotometry

Potentiometric titration is a robust and widely used method for pKa determination.[11]

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The ionic strength of the solution is adjusted and maintained with an inert salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. For multiprotic species, specialized software is often used to deconvolute the titration curve and determine the individual pKa values.

Causality Behind Experimental Choices:

  • Inert Salt: Maintaining a constant ionic strength minimizes changes in activity coefficients during the titration, leading to more accurate pKa determination.

  • Co-solvent System: For poorly soluble compounds, a co-solvent (e.g., methanol or DMSO) may be necessary. The apparent pKa is then determined at several co-solvent concentrations and extrapolated back to 0% co-solvent to estimate the aqueous pKa.

G start Dissolve compound in solvent with constant ionic strength titrate Titrate with standardized acid (HCl) start->titrate monitor Continuously monitor pH titrate->monitor plot Plot pH vs. Volume of titrant monitor->plot analyze Determine pKa from half-equivalence point(s) plot->analyze

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP/logD): A Balancing Act for Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[12] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Table 3: Summary of Predicted and Experimental Lipophilicity Data

ParameterPredicted ValueExperimental MethodMeasured ValueConditions
logP[Insert Predicted Value]Shake-Flask Method25°C
logD at pH 7.4[Insert Predicted Value]Shake-Flask Method25°C
RP-HPLC

The shake-flask method is the traditional and most accurate method for determining logP.[13][14]

Step-by-Step Methodology:

  • Phase Preparation: n-Octanol and water (or a buffer of a specific pH for logD) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The mixture is shaken gently for a period sufficient to allow for partitioning equilibrium to be reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Mutual Saturation of Phases: This is crucial to prevent volume changes during the partitioning experiment, which would affect the accuracy of the concentration measurements.

  • Gentle Shaking: Vigorous shaking can lead to the formation of emulsions, making phase separation difficult.

Structural Elucidation and Purity Assessment: The Spectroscopic Fingerprint

A comprehensive spectroscopic analysis is essential to confirm the chemical structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and to assess its purity.

Table 4: Summary of Spectroscopic Data

TechniquePredicted FeaturesObserved Data
¹H NMRAromatic protons, methoxy protons, aliphatic protons of the spiro core.
¹³C NMRAromatic carbons, methoxy carbon, aliphatic carbons of the spiro core, spiro carbon.
Mass Spectrometry (HRMS)Exact mass of the molecular ion [M+H]⁺.
FTIRN-O stretching (nitro group), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.[15] For 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, both ¹H and ¹³C NMR are indispensable.[16][17]

Expected ¹H NMR Features:

  • Aromatic Region: Signals corresponding to the protons on the substituted phenyl ring.

  • Methoxy Group: A singlet at approximately 3.9-4.0 ppm.

  • Diazaspiro[5.5]undecane Core: A complex pattern of signals in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene protons of the two piperidine rings.

Expected ¹³C NMR Features:

  • Aromatic Carbons: Signals in the range of 110-160 ppm.

  • Methoxy Carbon: A signal around 56 ppm.

  • Spiro Carbon: A unique quaternary carbon signal.

  • Aliphatic Carbons: Signals for the methylene carbons of the piperidine rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, providing definitive confirmation of its identity.[16] Electrospray ionization (ESI) is a suitable technique for this molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][18]

Expected FTIR Absorption Bands:

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[19]

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • C-O Stretching (Methoxy Group): A characteristic band in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.[20]

The Role of In Silico Predictions

Computational tools play an increasingly important role in modern drug discovery by providing early predictions of physicochemical properties, which can guide experimental work and compound design.[21][22][] Various software packages can predict solubility, pKa, and logP based on the chemical structure.[24][25][26] While these predictions are valuable for initial assessment, they must always be validated by experimental data.

G cluster_insilico In Silico Profiling cluster_experimental Experimental Validation cluster_decision Decision Making insilico1 Generate 2D/3D structure of the molecule insilico2 Predict Solubility, pKa, logP using computational models insilico1->insilico2 exp1 Determine Solubility (Shake-Flask) insilico2->exp1 Guides Experimental Design exp2 Measure pKa (Potentiometry) insilico2->exp2 Guides Experimental Design exp3 Determine logP/logD (Shake-Flask/HPLC) insilico2->exp3 Guides Experimental Design decision1 Correlate predicted and experimental data exp1->decision1 exp2->decision1 exp3->decision1 decision2 Assess 'drug-likeness' and identify liabilities decision1->decision2 decision3 Guide further compound optimization decision2->decision3

Caption: Integrated Workflow of In Silico Prediction and Experimental Validation.

Conclusion

The physicochemical characterization of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is a critical, multi-faceted process that provides the foundational data necessary for its progression through the drug discovery and development pipeline. The experimental protocols and scientific rationale detailed in this guide are designed to ensure the generation of high-quality, reliable, and interpretable data. By embracing a holistic approach that integrates predictive modeling with rigorous experimental validation, researchers can build a comprehensive understanding of this promising molecule, ultimately enabling more informed and successful drug development endeavors.

References

  • Creative Biolabs. Physicochemical Characterization. [Link]

  • Rupp, M. (2014). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1403.4249. [Link]

  • ResearchGate. FTIR spectra of adsorbed species on Au/Al-2.5 at 120 ?C as a function... [Link]

  • Jain, N., & Sudha, P. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-4. [Link]

  • O'Hagan, D. (2000). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 77(11), 1493. [Link]

  • Pelliccia, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10836-10851. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Agilent Technologies. (2011). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Pang, K. S. (2012). Computational approaches to analyze and predict small molecule transport and distribution at cellular and subcellular levels. The AAPS journal, 14(3), 435–448. [Link]

  • Pizzo, F., & Fisicaro, E. (2019). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 24(11), 2154. [Link]

  • de Witte, P. A., et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC medicinal chemistry, 11(3), 279–291. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Rupp, M. (2014). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1403.4249. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • ACD/Labs. (2006). LogP—Making Sense of the Value. [Link]

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. [Link]

  • Karunarathne, N., & Mitrasinovic, P. M. (2021). Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. Molecules, 26(11), 3214. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Al-Harrasi, A., & Al-Rawahi, A. (2016). Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products. Current pharmaceutical analysis, 12(3), 190–201. [Link]

  • Fuguet, E., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1438-1447. [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Gil, R. R. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3698. [Link]

  • Chemaxon. (2007). A method for calculating the pK values of small and large molecules. [Link]

  • Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical chemistry chemical physics : PCCP, 25(8), 6013–6024. [Link]

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert opinion on drug discovery, 3(5), 495–509. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Goryll, S., et al. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 7(12), 169. [Link]

  • Szafraniec-Szczęsny, J., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. International Journal of Molecular Sciences, 25(15), 8171. [Link]

  • Slideshare. (2015). Solubility & Method for determination of solubility. [Link]

  • Nanaki, S., et al. (2018). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 10(11), 1251. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(4), 1308–1314. [Link]

  • YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. [Link]

Sources

An In-Depth Technical Guide to Investigating the Biological Targets of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Scaffold as a Nexus of Bioactivity

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate the ability to bind to a diverse array of biological targets. The 3,9-diazaspiro[5.5]undecane core is a prime example of such a scaffold, appearing in compounds with activities ranging from central nervous system modulation to anticancer and anti-inflammatory effects.[1] This guide focuses on a specific derivative, 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a compound designated as a potential protein degrader building block, suggesting a role in targeted protein catabolism.[2] The precise biological targets of this molecule, however, remain to be fully elucidated. This document provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically identify and validate the biological targets of this intriguing compound. Our approach is rooted in a logical progression from broad screening to specific validation, ensuring a high degree of scientific rigor and confidence in the eventual findings.

Part 1: Primary Hypothesis - Aminergic GPCRs and Sigma Receptors as High-Probability Targets

The chemical architecture of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane provides significant clues to its likely biological interactions. The diazaspiro core is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly those in the aminergic family, such as dopamine and serotonin receptors.[3][4][5] Furthermore, the spirocyclic nature of the molecule lends itself to interactions with sigma receptors, which are not classical GPCRs but are implicated in a wide range of cellular signaling events and are often targeted by spiro-compounds.[6][7][8]

The 3-methoxy-4-nitrophenyl substituent is a critical determinant of specificity. This moiety can engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, which are key to receptor-ligand recognition. Based on these structural features and the broader literature on diazaspiroalkanes, our primary hypothesis is that 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane will exhibit significant affinity for one or more of the following receptor families:

  • Dopamine Receptors (D2-like family): The D2-like dopamine receptors (D2, D3, and D4) are well-established targets for neuropsychiatric drugs, and many D2-like ligands feature an arylpiperazine or a related nitrogen-containing heterocyclic core.[3][9][10][11] The 3,9-diazaspiro[5.5]undecane scaffold can be considered a conformationally-constrained analog of these structures.

  • Serotonin Receptors: The serotonin receptor family is vast, with at least 15 subtypes.[12] The structural motifs present in our target compound are reminiscent of ligands for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT4.[4][5][12][13][14]

  • Sigma Receptors (σ1 and σ2): These receptors are unique binding sites in the endoplasmic reticulum and are involved in a multitude of cellular processes.[7][15] Many spirocyclic compounds have been shown to be high-affinity sigma receptor ligands.[6][8][16][17]

Part 2: A Tiered Experimental Approach to Target Identification and Validation

To systematically investigate the biological targets of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, we propose a multi-tiered experimental workflow. This approach begins with broad, unbiased screening and progressively narrows the focus to specific, high-confidence targets.

Tier 1: Broad-Spectrum Target Screening

The initial step is to cast a wide net to identify potential target classes. This can be achieved through a combination of computational and experimental approaches.

Experimental Protocol 1: Competitive Radioligand Binding Assays

This is a classic and robust method for determining the affinity of a compound for a known receptor. A panel of radioligand binding assays should be conducted against a diverse set of GPCRs, with a particular focus on the dopamine and serotonin receptor families, as well as sigma receptors.

Step-by-Step Methodology:

  • Preparation of Cell Membranes: Obtain cell lines expressing the human recombinant receptor of interest (e.g., HEK293 cells transfected with the D2 dopamine receptor). Culture the cells to a high density and harvest. Lyse the cells via hypotonic shock and centrifugation to isolate the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test compound (3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Scintillation Counting: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Summary of Binding Affinities

Receptor TargetRadioligandKi (nM) of Test Compound
Dopamine D2[3H]-SpiperoneExperimental Value
Dopamine D3[3H]-SpiperoneExperimental Value
Serotonin 5-HT1A[3H]-8-OH-DPATExperimental Value
Serotonin 5-HT2A[3H]-KetanserinExperimental Value
Sigma σ1[3H]-(+)-PentazocineExperimental Value
Sigma σ2[3H]-DTGExperimental Value
.........

Diagram: Experimental Workflow for Target Screening

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In-Cell Target Engagement Compound 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane Radioligand_Binding Competitive Radioligand Binding Assays Compound->Radioligand_Binding Affinity_Data Binding Affinity Data (Ki values) Radioligand_Binding->Affinity_Data Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Affinity_Data->Functional_Assays Functional_Data Functional Activity (EC50/IC50) Functional_Assays->Functional_Data CETSA Cellular Thermal Shift Assay (CETSA) Functional_Data->CETSA Target_Engagement Confirmation of Target Engagement in Live Cells CETSA->Target_Engagement G Ligand Agonist (e.g., Dopamine) Receptor Gs-Coupled Receptor Ligand->Receptor Binds G_Protein Gαs Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Canonical Gs-coupled GPCR signaling pathway.

Tier 3: In-Cell Target Engagement

To confirm that the compound is interacting with its intended target in a cellular context, a target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Exploring Broader Biological Activities

While aminergic GPCRs and sigma receptors are the most probable primary targets, the privileged nature of the diazaspiro[5.5]undecane scaffold warrants a broader consideration of other potential biological activities. [1] Potential Secondary Targets and Activities:

  • Ion Channels: Some diazaspiro compounds have been shown to interact with ion channels, such as GABA-A receptors. [18]* Enzymes: The scaffold has been incorporated into inhibitors of enzymes like soluble epoxide hydrolase and chitin synthase. [19][20][21]* Anticancer and Antimicrobial Properties: Various spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines and antimicrobial activity. [8][22][23][24][25]The 3,4,5-trimethoxyphenyl moiety, which shares some structural similarity with the substituent in our target compound, is a known tubulin-binding motif. [26]* Chemokine Receptors: Certain diazaspiro[5.5]undecane derivatives have been developed as modulators of chemokine receptors like CCR5. [27] A secondary screening phase could involve assays for these additional target classes, depending on the results of the primary screening and the intended therapeutic application of the compound.

Conclusion: A Pathway to Unlocking Therapeutic Potential

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the biological targets of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. By progressing from broad-based screening to specific functional and cellular assays, researchers can build a high-confidence profile of this compound's mechanism of action. This knowledge is fundamental to its potential development as a therapeutic agent or a chemical probe to further explore complex biological systems. The journey from a novel chemical entity to a well-understood pharmacological tool is paved with meticulous and logical experimentation, and this guide serves as a detailed map for that journey.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. PMC. [Link]

  • Serotonin Receptors. NCBI Bookshelf. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. MDPI. [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds.
  • Editorial: Sigma Receptors. Frontiers. [Link]

  • Serotonin 5-HT3 and 5-HT4 ligands: an update of medicinal chemistry research in the last few years. PubMed. [Link]

  • Dopamine D3 receptor ligands with antagonist properties. PubMed. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC. [Link]

  • Sigma receptor ligands: applications in inflammation and oncology. PubMed. [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. [Link]

  • Bioactive principles, antibacterial and anticancer properties of Artemisia arborescens L. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

Sources

Preliminary Toxicity Screening of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane: An Integrated In Silico and In Vitro Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: The Rationale for a Modern Toxicity Screening Cascade

In the landscape of contemporary drug discovery, the diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, demonstrating potential across a range of therapeutic targets, including roles as inhibitors of poly(ADP-ribose) polymerase (PARP) and as ligands for various central nervous system receptors.[1][2] The introduction of novel analogues, such as 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, necessitates a robust, early-stage evaluation of potential toxicities. Failing to identify safety liabilities early is a primary cause of late-stage attrition, resulting in immense financial and temporal losses.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, tiered strategy for the preliminary toxicity screening of this specific novel chemical entity (NCE). Our approach is rooted in a philosophy of progressive data acquisition, beginning with high-throughput computational predictions to identify potential hazards and then moving to targeted, cell-based assays for experimental validation. This cascade is designed to maximize information while minimizing resource expenditure, embodying the principles of the 3Rs (Replacement, Reduction, and Refinement) in preclinical safety assessment. We will detail not only the protocols but, more critically, the scientific causality that underpins each experimental choice.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Risk Assessment InSilico In Silico Toxicity Prediction (Q)SAR Models Genotox_pred Genotoxicity (Ames, Micronucleus) InSilico->Genotox_pred Hepato_pred Hepatotoxicity (DILI) InSilico->Hepato_pred Cardio_pred Cardiotoxicity (hERG) InSilico->Cardio_pred Cytotoxicity Tier 1: General Cytotoxicity (MTT Assay - IC50) InSilico->Cytotoxicity Guides Assay Prioritization Risk Integrated Risk Assessment & Decision Making InSilico->Risk Specific_Tox Tier 2: Specific Toxicity Assays Cytotoxicity->Specific_Tox Determines Dose Range Genotox_assay Micronucleus Assay Specific_Tox->Genotox_assay Hepato_assay Hepatocyte Viability/ Function Assays Specific_Tox->Hepato_assay Cardio_assay hERG Patch Clamp Specific_Tox->Cardio_assay Specific_Tox->Risk

Caption: High-level workflow for preliminary toxicity screening.

Part 1: The Predictive Foundation: In Silico Toxicity Assessment

Expertise & Experience: Before a single pipette is touched, we must leverage the vast repository of existing toxicological data through computational modeling.[3] In silico toxicology, or computational toxicology, uses the molecular structure of a compound to predict its potential for adverse effects.[3] This is not a replacement for experimental testing but a critical tool for hypothesis generation and risk prioritization.[4][5] The central axiom of (Quantitative) Structure-Activity Relationships ((Q)SAR) is that the biological activity of a molecule is encoded in its structure, and this can be quantified.[4] For 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, we are particularly interested in structural alerts—substructures known to be associated with toxicity. The nitroaromatic group, for instance, is a classic structural alert for potential genotoxicity.

Methodology: A Multi-Endpoint Predictive Screen

The process involves submitting the 2D structure (as a SMILES string or .mol file) of the compound to a suite of validated computational models. These models are built from large, curated databases of compounds with known toxicological outcomes and employ machine learning or expert rule-based systems to make predictions.[6][7]

Key Predictive Endpoints:

  • Genotoxicity: Prediction of mutagenicity, typically through models simulating the Ames bacterial reverse mutation test. This is a non-negotiable safety endpoint.

  • Hepatotoxicity: Assessment of the potential to cause Drug-Induced Liver Injury (DILI). The liver is a primary site of drug metabolism, making it highly susceptible to toxicity.

  • Cardiotoxicity: Prediction of blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG inhibition is a leading cause of cardiac arrhythmias and drug withdrawal.

  • Carcinogenicity: Prediction based on structural alerts and statistical models trained on long-term rodent carcinogenicity studies.

  • Skin Sensitization: Assessment of the potential to cause an allergic contact dermatitis.

Trustworthiness through Model Validation: The reliability of in silico predictions is paramount. It is essential to use models that provide a clear report on their "applicability domain"—the chemical space in which the model has demonstrated predictive power. The output should include a confidence score for each prediction, allowing the scientist to weigh the results appropriately.

Data Presentation: Summarized In Silico Predictions

The results of the in silico analysis should be compiled into a clear, concise table to facilitate a go/no-go decision or to guide the design of the subsequent in vitro phase.

Toxicological Endpoint Prediction Confidence Score Structural Alerts Identified Implication for In Vitro Testing
Genotoxicity (Ames)Positive85%Aromatic Nitro GroupHigh Priority: Proceed to in vitro micronucleus assay.
Hepatotoxicity (DILI)Equivocal60%NoneMedium Priority: Monitor in cytotoxicity screen using HepG2 cells.
Cardiotoxicity (hERG)Negative92%NoneLow Priority: Can be deprioritized in initial screen.
CarcinogenicityPositive75%Aromatic Nitro GroupCorroborates genotoxicity concern.
Skin SensitizationNegative88%NoneLow Priority.

Part 2: Experimental Validation: A Tiered In Vitro Strategy

Expertise & Experience: The in silico predictions are hypotheses. In vitro assays provide the first biological confirmation.[8] A tiered approach is most efficient. We begin with a broad assessment of cytotoxicity to establish the compound's potency in killing cells. This data is crucial, as it provides the dose range for all subsequent, more specific assays. An assay for a specific mechanism of toxicity is meaningless if the concentrations used are already causing widespread, non-specific cell death.

Tier 1: Foundational Cytotoxicity Assessment

Core Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50). This is a fundamental parameter of a compound's biological effect.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used, robust method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

G start Seed Cells in 96-well Plate (e.g., HepG2, HEK293) incubate1 Incubate 24h (Allow cell adherence) start->incubate1 treat Treat with Compound (Serial Dilutions) & Controls incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed human-derived cell lines (e.g., HepG2 for liver context, HEK293 for a general baseline) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used (e.g., 0.5%) to control for solvent effects.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay can detect toxicity.

      • Untreated Control: Cells in medium alone, representing 100% viability.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: Example Cytotoxicity Data

Cell Line Exposure Time IC50 (µM) Interpretation
HepG224h45.2Moderate cytotoxicity.
HEK29324h> 100Low cytotoxicity in this cell line.
Tier 2: Specific Mechanistic Toxicity Assays

Expertise & Experience: With the IC50 value in hand, we can now probe for specific toxicities at sub-lethal concentrations. The choice of assays is directly informed by our in silico predictions. The high-confidence prediction of genotoxicity makes this the top priority.

1. Genotoxicity: The In Vitro Micronucleus Assay

Causality: This assay detects both aneugens (substances causing chromosome loss) and clastogens (substances causing chromosome breakage). During cell division, damaged chromosome fragments or whole chromosomes can lag behind and fail to incorporate into the daughter nuclei, forming small, separate bodies in the cytoplasm called micronuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.

High-Level Protocol:

  • Cell Culture: Treat a suitable mammalian cell line (e.g., CHO-K1, TK6) with 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane at several concentrations below the IC50 (e.g., IC50/2, IC50/4, IC50/8).

  • Controls: Include a vehicle control (DMSO) and positive controls for clastogenicity (e.g., Mitomycin C) and aneugenicity (e.g., Colchicine).

  • Exposure: Expose cells for a full cell cycle (e.g., 24 hours).

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This makes it easier to score micronuclei in cells that have successfully undergone mitosis.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy or high-content imaging, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

2. Hepatotoxicity: Assessing Markers of Liver Injury

Causality: While the MTT assay in HepG2 cells gives a general viability readout, more specific markers can indicate the type of liver injury. For instance, the release of intracellular enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the culture medium is a clinical hallmark of hepatocellular damage.

High-Level Protocol:

  • Culture and Treat: Culture HepG2 cells and treat them with the compound at sub-lethal concentrations.

  • Sample Collection: After 24-48 hours, collect the cell culture supernatant.

  • Enzyme Assay: Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the supernatant.

  • Analysis: Compare the enzyme levels in treated wells to the vehicle control. A significant increase suggests membrane damage and hepatocellular injury.

Part 3: Data Synthesis and Strategic Decision-Making

Expertise & Experience: The final step is to integrate all data streams—predictive and experimental—into a cohesive preliminary toxicity profile. This is not a simple checklist but a weight-of-evidence approach.

G start Start: Preliminary Toxicity Data genotox Genotoxicity Positive (In Silico + In Vitro)? start->genotox cytotox High Cytotoxicity (IC50 < 1 µM)? genotox->cytotox No stop_high STOP: High Risk, Cease Development genotox->stop_high Yes specific_tox Other Specific Toxicity Signal? cytotox->specific_tox No cytotox->stop_high Yes proceed_caution PROCEED W/ CAUTION: Requires SAR to mitigate & further specific testing specific_tox->proceed_caution Yes proceed PROCEED: Low Risk Profile, Advance to next stage specific_tox->proceed No

Caption: Decision-making flowchart based on integrated toxicity data.

Risk Assessment Framework:

  • High Risk (Cease Development): A confirmed positive result in a validated genotoxicity assay (e.g., the micronucleus test) is typically a hard stop for most therapeutic programs. The presence of the nitroaromatic group, a known mutagenic flag, combined with experimental confirmation, presents a significant safety hurdle.

  • Moderate Risk (Proceed with Caution): The compound is not genotoxic but shows significant cytotoxicity (e.g., IC50 < 10 µM) or specific organ toxicity signals (e.g., elevated ALT/AST). In this case, the therapeutic window (the ratio of the toxic dose to the effective dose) may be too narrow. The project team must decide if structure-activity relationship (SAR) studies can mitigate the toxicity while preserving efficacy.

  • Low Risk (Proceed to Next Stage): The compound is negative in all specific toxicity assays and shows low general cytotoxicity (e.g., IC50 > 50 µM). This candidate can be prioritized for further studies, including metabolic stability and screening for metabolite toxicity.

Conclusion: For 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, the workflow outlined provides a scientifically rigorous and resource-efficient path to a preliminary toxicity assessment. The structural alert from the nitroaromatic group, if confirmed by in vitro genotoxicity testing, would be a major finding. This integrated strategy ensures that by the time a compound is considered for more complex models, a foundational understanding of its safety profile has been established, enabling more informed, data-driven decisions in the drug development pipeline.

References

  • Vertex AI Search Result 1. 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%.
  • ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
  • PubMed Central.
  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • PubMed Central. In vitro Toxicity Testing in the Twenty-First Century.
  • bioRxiv. (2025).
  • MDPI.
  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening.
  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • PozeSCAF. In Silico Toxicity Prediction - AI powered Drug Discovery.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Charles River Labs. In Vitro Toxicology Testing.
  • JSciMed Central. (2018).
  • Toxometris.ai. In Silico Toxicology in Drug Development.

Sources

Methodological & Application

Application Notes & Protocols: Characterizing 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The field of targeted protein degradation (TPD) offers a revolutionary therapeutic modality, moving beyond occupancy-driven inhibition to the catalytic elimination of disease-causing proteins.[1] This is often achieved using proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation.[2][3] A critical bottleneck in expanding the scope of TPD is the limited number of available, well-characterized E3 ligase ligands.[4][5] This document provides a comprehensive guide for the characterization and application of a novel compound, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane , as a potential E3 ligase-recruiting moiety for PROTAC development. We present a logical, field-proven workflow, from initial biochemical validation to cellular proof-of-concept, designed for researchers and drug development professionals aiming to harness new chemical matter for TPD.

Part 1: Scientific Rationale & Compound Analysis

The Quest for Novel E3 Ligase Ligands

The vast majority of PROTACs in development recruit a small subset of the over 600 known human E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6][7] Expanding the repertoire of usable E3 ligases is crucial for overcoming potential resistance mechanisms, tailoring degradation to specific cell types or subcellular locations, and improving the overall efficacy and safety of TPD therapeutics.[5][8] The discovery of new small molecule binders for different E3 ligases is therefore a paramount objective in the field.[9][10]

Structural Hypothesis for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

While not yet extensively documented in TPD literature, the structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane presents several features that suggest its potential as a novel E3 ligase ligand.

  • Diazaspiro[5.5]undecane Scaffold: This rigid, spirocyclic core provides a well-defined three-dimensional geometry.[11] Such rigid scaffolds are advantageous in drug design as they reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity and selectivity.[11] This scaffold has been explored for various biological targets, demonstrating its utility as a privileged structure in medicinal chemistry.[12][13][14][15]

  • 3-Methoxy-4-nitrophenyl Group: This substituted aromatic ring offers key interaction points. The methoxy group can act as a hydrogen bond acceptor, while the nitro group provides a strong dipole and potential for hydrogen bonding or other electronic interactions within a protein binding pocket.

  • Reactive Handles for PROTAC Synthesis: The secondary amine at the 9-position of the diazaspiro core is an ideal attachment point for a chemical linker, allowing for straightforward conjugation to a warhead that binds a protein of interest (POI). Furthermore, the nitro group on the phenyl ring can be chemically reduced to an amine, providing an alternative conjugation site if required.

Based on this analysis, we hypothesize that this compound can serve as a novel E3 ligase-recruiting element. The following protocols are designed to rigorously test this hypothesis and establish its utility in a TPD workflow.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Novel E3 Ligand + Linker + POI Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E2_Ub E2~Ubiquitin E2_Ub->Ternary_Complex Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation caption Figure 1: Hypothesized PROTAC Mechanism.

Caption: Hypothesized PROTAC mechanism using the novel E3 ligand.

Part 2: Experimental Characterization & Validation Workflow

A systematic, multi-stage approach is required to validate a novel E3 ligase binder and incorporate it into a functional PROTAC. The workflow progresses from initial biochemical binding confirmation to cellular degradation activity.

Validation_Workflow cluster_A cluster_C cluster_D cluster_E A Stage 1: E3 Ligase Binding (Biochemical Assays) B Stage 2: PROTAC Synthesis A->B Confirm Binder A1 SPR / ITC C Stage 3: Ternary Complex Formation (Biophysical Assays) B->C Synthesize Degrader D Stage 4: Cellular Degradation Assessment (Cell-Based Assays) C->D Validate Complex C1 SPR E Stage 5: Mechanism of Action Validation D->E Confirm Degradation D1 Western Blot E1 Ubiquitination Assay A2 AlphaScreen A3 DSF C2 NanoBRET® C3 Co-IP D2 DC50 / Dmax E2 Proteasome Inhibitor Rescue caption Figure 2: Staged Experimental Workflow.

Caption: Staged workflow for validating a novel E3 ligase ligand.

Stage 1: Biochemical Confirmation of E3 Ligase Binding

The primary step is to confirm direct binding of the compound to one or more E3 ligases and determine the binding affinity (K_D_).

Protocol 1: E3 Ligase Binding Affinity via Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human E3 ligase substrate receptor proteins (e.g., CRBN, VHL, DDB1-CRBN complex) onto a sensor chip (e.g., CM5 series) via amine coupling. Use a reference channel with no protein for background subtraction.

  • Analyte Preparation: Prepare a dilution series of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in running buffer (e.g., HBS-EP+), typically from 100 µM down to low nM concentrations. Include a buffer-only (blank) injection.

  • Binding Analysis: Inject the compound dilutions over the E3 ligase and reference surfaces. Monitor the change in response units (RU).

  • Data Processing: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_).

Table 1: Representative Data for E3 Ligase Binding Affinity

E3 Ligase SubunitK_D_ (µM)Interpretation
Cereblon (CRBN)15.2Moderate binder, suitable for PROTAC development.
Von Hippel-Lindau (VHL)> 100No significant binding observed.
GID425.8Weak binder, potential for optimization.[4][16]
RNF4> 100No significant binding observed.

Note: Data is hypothetical and for illustrative purposes.

Stage 2: PROTAC Synthesis

Upon confirmation of binding to an E3 ligase (e.g., CRBN), synthesize a PROTAC by conjugating the novel ligand to a known ligand for a protein of interest (POI). Bromodomain-containing protein 4 (BRD4) is a common and highly degradable initial target.

  • Warhead Selection: Use a well-characterized BRD4 ligand, such as JQ1 or OTX-015, that has a suitable chemical handle for linker attachment.

  • Linker Strategy: Employ a flexible polyethylene glycol (PEG) or alkyl chain linker of varying lengths (e.g., 4-8 units). The linker is critical for enabling productive ternary complex formation.[17]

  • Conjugation Chemistry: React the N-9 position of the diazaspiro[5.5]undecane core with an appropriate linker terminating in a reactive group (e.g., carboxylic acid, activated ester). Subsequently, couple the other end of the linker to the POI ligand. Purify the final PROTAC molecule via HPLC.

Stage 3: Validation of Ternary Complex Formation

A functional PROTAC must physically bridge the E3 ligase and the POI.[3][17] This ternary complex formation is a prerequisite for degradation.[18][19]

Protocol 2: In Vitro Ternary Complex Formation via NanoBRET® Assay

  • Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the POI fused to a NanoLuc® luciferase donor (e.g., NanoLuc®-BRD4) and the E3 ligase fused to a HaloTag® acceptor (e.g., HaloTag®-CRBN).[19]

  • Labeling: Add the HaloTag® NanoBRET® fluorescent ligand to the cells and incubate to allow for labeling of the acceptor protein.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle-only control (DMSO).

  • Signal Detection: Add the NanoLuc® substrate and measure both donor emission (luminescence) and acceptor emission (fluorescence).

  • Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the ratio indicates PROTAC-mediated formation of the ternary complex. The characteristic "hook effect" may be observed at high concentrations, where excess PROTAC disrupts the 1:1:1 complex.[19]

Stage 4: Assessment of Cellular Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol 3: Western Blot Analysis of POI Degradation

  • Cell Treatment: Plate a relevant cell line (e.g., 22Rv1 or MOLT-4 for BRD4) and treat with a dose-response of the PROTAC for a set time period (e.g., 4, 8, or 18 hours).[1]

  • Lysate Preparation: Harvest cells, lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify total protein concentration.

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).

  • Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control.

  • Data Analysis: Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[20]

Table 2: Representative Cellular Degradation Parameters

ParameterValueDefinition
DC₅₀ 35 nMThe concentration of PROTAC required to degrade 50% of the target protein.
Dₘₐₓ 92%The maximal percentage of protein degradation achieved.[21]
Optimal Time 18 hoursThe treatment duration at which maximal degradation is observed.[1]

Note: Data is hypothetical and for illustrative purposes.

Stage 5: Mechanistic Validation

To ensure the observed protein loss is due to the intended mechanism, two key control experiments are essential.

Protocol 4: In-Cell Ubiquitination Assay

This assay confirms that the POI is ubiquitinated upon PROTAC treatment.

  • Cell Transfection & Treatment: Co-transfect cells with plasmids expressing the tagged POI (e.g., HA-BRD4) and His-tagged ubiquitin.[22] Treat cells with the PROTAC at its DC₅₀ concentration and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells under denaturing conditions and perform an immunoprecipitation (IP) using an anti-HA antibody to pull down the POI.[22]

  • Western Blot Analysis: Elute the captured proteins and analyze by Western blot using an anti-His or anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands in the PROTAC-treated sample compared to the control indicates increased ubiquitination of the POI.[23] A live-cell NanoBRET™ ubiquitination assay can also be used for dynamic detection.[24]

Protocol 5: Proteasome Inhibitor Rescue Experiment

This experiment confirms that degradation is dependent on the 26S proteasome.

  • Co-treatment: Treat cells with the PROTAC at its DC₅₀ concentration in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib).

  • Western Blot Analysis: After the optimal degradation time, harvest cells and perform a Western blot for the POI as described in Protocol 3.

  • Analysis: If the PROTAC-induced degradation of the POI is blocked or "rescued" in the presence of the proteasome inhibitor, it confirms that the protein loss is mediated by the ubiquitin-proteasome system.

Part 3: Conclusion & Future Directions

The protocols outlined in this document provide a rigorous and validated framework for assessing the potential of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a novel E3 ligase ligand for targeted protein degradation. By systematically confirming biochemical binding, enabling PROTAC synthesis, and validating the mechanism of action in cellular models, researchers can effectively determine the utility of this and other novel chemical entities. Successful validation would add a valuable new tool to the TPD toolbox, expanding the scope of E3 ligases that can be recruited and potentially enabling the degradation of new classes of therapeutic targets.

References

  • Title: Targeted Protein Degradation: Elements of PROTAC Design Source: National Center for Biotechnology Information URL: [Link]

  • Title: High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 Source: ACS Publications URL: [Link]

  • Title: E3 ligase ligand chemistries: from building blocks to protein degraders Source: Royal Society of Chemistry URL: [Link]

  • Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ubiquitination assay Source: Bio-protocol URL: [Link]

  • Title: E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones Source: ACS Publications URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ternary Complex Formation Assays Source: Domainex URL: [Link]

  • Title: E3Docker: a docking server for potential E3 binder discovery Source: Oxford Academic URL: [Link]

  • Title: Bioactive 1,9-diazaspiro[5.5]undecane derivatives 1-15 used in drug... Source: ResearchGate URL: [Link]

  • Title: Targeted Protein Degradation Source: Drug Hunter URL: [Link]

  • Title: The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology Source: MDPI URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL: [Link]

  • Title: Targeted Protein Degradation Source: Bio-Techne URL: [Link]

  • Title: Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of E3 Ligase Ligands for Target Protein Degradation Source: ResearchGate URL: [Link]

  • Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders Source: MDPI URL: [Link]

  • Title: Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases Source: PubMed URL: [Link]

  • Title: A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase Source: PubMed Central URL: [Link]

  • Title: Identifying High Impact Tissue Sparing E3 Ligases and Their Binders Source: BiopharmaTrend URL: [Link]

  • Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: ResearchGate URL: [Link]

  • Title: In vitro Auto- and Substrate-Ubiquitination Assays Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: ACS Publications URL: [Link]

  • Title: Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation Source: ACS Omega URL: [Link]

Sources

Application Notes & Protocols: Leveraging 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Dawn of Targeted Protein Degradation and the Quest for Novel Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][4] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[8][9]

The modular nature of PROTACs allows for extensive chemical exploration to optimize their potency, selectivity, and pharmacokinetic properties.[10][11] A critical aspect of this exploration is the discovery and implementation of novel chemical scaffolds for both POI ligands and E3 ligase recruiters. The 3,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold known for its conformational rigidity and three-dimensional diversity, making it an attractive starting point for the design of potent and selective ligands.[12][13][14] This guide focuses on a specific derivative, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane , a commercially available building block with potential for development as a novel warhead in PROTAC design.[15] We will provide a comprehensive overview of its application, from conceptual design to detailed experimental protocols for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this scaffold.

II. Rationale for Employing the 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane Scaffold

The selection of a warhead is a pivotal step in PROTAC design. The 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane scaffold presents several compelling features for researchers in drug development:

  • Structural Rigidity and Pre-organization: Spirocyclic systems, such as the diazaspiro[5.5]undecane core, reduce the number of rotatable bonds, leading to a more conformationally constrained molecule. This can result in a lower entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

  • Three-Dimensional Diversity: The spirocyclic nature of the scaffold provides a unique three-dimensional arrangement of substituents, which can be exploited to explore novel binding interactions within a protein's ligand-binding pocket.

  • Synthetic Tractability: The diazaspiro[5.5]undecane core can be functionalized at multiple positions, allowing for the attachment of linkers and the modulation of physicochemical properties.[16][17]

  • Potential for Novel Target Engagement: The nitrophenyl moiety offers a potential handle for further chemical modification or could be a key pharmacophoric element for binding to a specific protein target. The methoxy group can also influence binding and metabolic stability.

III. PROTAC Design and Synthesis Strategy: A Step-by-Step Approach

The development of a novel PROTAC using 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a warhead involves a systematic workflow.

A. Conceptual Design
  • Hypothetical Protein of Interest (POI): For the purpose of this guide, let us consider a hypothetical kinase, "Kinase-X," as the POI. The 3-(3-methoxy-4-nitrophenyl) moiety will serve as the primary binding motif for Kinase-X.

  • E3 Ligase Ligand Selection: We will utilize a well-characterized E3 ligase ligand, such as a derivative of pomalidomide, to recruit the Cereblon (CRBN) E3 ligase.

  • Linker Design: A polyethylene glycol (PEG)-based linker of varying lengths will be explored to optimize the formation of a stable and productive ternary complex.[11]

B. Visualization of the PROTAC Mechanism

The following diagram illustrates the general mechanism of action for the proposed PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Kinase-X (POI) PROTAC->POI Binds to POI E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI PROTAC E3 Ligase Ternary_Complex->PROTAC Recycled Poly_Ub Poly-Ubiquitin Chain Ternary_Complex->Poly_Ub Ubiquitination Ub Ub Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

C. Synthetic Protocol: A Representative Scheme

The synthesis of the PROTAC will be a multi-step process, starting with the functionalization of the 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane warhead for linker attachment.

Step 1: Boc Protection of the Warhead

  • Dissolve 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine (TEA).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Purify the Boc-protected intermediate by column chromatography.

Step 2: Linker Synthesis

  • Synthesize a PEG-based linker with a terminal carboxylic acid and a protected amine on the other end.

Step 3: Coupling of Warhead and Linker

  • Deprotect the Boc group from the warhead using an acid such as trifluoroacetic acid (TFA).

  • Activate the carboxylic acid of the linker using a coupling agent like HATU or HOBt/EDC.

  • React the activated linker with the deprotected warhead in the presence of a base (e.g., DIPEA) to form an amide bond.

  • Purify the warhead-linker conjugate.

Step 4: Coupling of Warhead-Linker with E3 Ligase Ligand

  • Deprotect the amine on the linker.

  • Couple the warhead-linker conjugate with the carboxylic acid-functionalized pomalidomide derivative using standard peptide coupling conditions.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Step 5: Characterization

  • Confirm the structure and purity of the final PROTAC using analytical techniques such as LC-MS and NMR spectroscopy.

IV. Experimental Protocols: A Comprehensive Workflow for PROTAC Evaluation

The following protocols outline the key experiments for characterizing the activity of the newly synthesized PROTAC.

A. Biochemical and Biophysical Assays

These assays are crucial for confirming target engagement and the formation of the ternary complex.

Protocol 1: Target Engagement using Cellular Thermal Shift Assay (CETSA)

  • Culture cells expressing Kinase-X to 70-80% confluency.

  • Treat the cells with varying concentrations of the PROTAC or a negative control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble Kinase-X in each sample by Western blotting.[18]

  • A shift in the melting temperature of Kinase-X in the presence of the PROTAC indicates target engagement.[18]

Protocol 2: Ternary Complex Formation using Fluorescence Polarization (FP)

  • Synthesize a fluorescently labeled version of the PROTAC or a competitive fluorescent ligand for Kinase-X.

  • In a microplate, add a fixed concentration of purified Kinase-X and the fluorescent probe.

  • Titrate in increasing concentrations of the PROTAC and the E3 ligase.

  • Measure the fluorescence polarization at each concentration.

  • An increase in polarization upon the addition of both the PROTAC and the E3 ligase suggests the formation of a stable ternary complex.[18]

B. Cell-Based Assays for Protein Degradation

These assays are the gold standard for evaluating the efficacy of a PROTAC in a cellular context.

Protocol 3: Western Blotting for POI Degradation

  • Plate cells in a multi-well format and allow them to adhere overnight.

  • Treat the cells with a dose-response of the PROTAC for different time points (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with primary antibodies against Kinase-X and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of Kinase-X degradation.[19]

Protocol 4: High-Throughput Cellular Degradation Assay (e.g., HiBiT)

  • Utilize CRISPR/Cas9 to endogenously tag Kinase-X with a small peptide tag (e.g., HiBiT).

  • Plate the engineered cells in a 384-well plate.

  • Add the PROTAC at various concentrations using an automated liquid handler.

  • After the desired incubation time, add the lytic detection reagent containing the complementary LgBiT subunit.

  • Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged Kinase-X.

  • This method allows for rapid determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20]

C. Secondary Assays for Selectivity and Mechanism of Action

Protocol 5: Proteomics-Based Selectivity Profiling

  • Treat cells with the PROTAC at a concentration that induces significant degradation of Kinase-X.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • Analyze the peptide samples by LC-MS/MS.

  • Identify and quantify the changes in the abundance of thousands of proteins to assess the selectivity of the PROTAC.[19]

Protocol 6: Mechanistic Validation Assays

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of Kinase-X degradation confirms a proteasome-dependent mechanism.[21]

  • E3 Ligase Dependence: Co-treat cells with the PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide). Competitive binding should prevent ternary complex formation and rescue Kinase-X degradation.[22]

  • Neddylation Inhibition: Use a neddylation inhibitor (e.g., MLN4924) to inactivate the cullin-RING E3 ligase complex. This should also rescue Kinase-X degradation.[23]

V. Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Assay Parameter Description Example Value
Western Blot / HiBiT DC50Concentration of PROTAC required to degrade 50% of the POI.50 nM
Western Blot / HiBiT DmaxMaximum percentage of POI degradation achieved.>90%
CETSA ΔTmChange in the melting temperature of the POI upon PROTAC binding.+5°C
FP Kd (ternary)Dissociation constant for the ternary complex.100 nM
Cell Viability Assay CC50Concentration of PROTAC that causes 50% reduction in cell viability.>10 µM

VI. Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for the development and validation of a PROTAC using the 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane scaffold.

PROTAC_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical/Biophysical Validation cluster_cell Cellular Evaluation cluster_validation Mechanism & Selectivity design 1. Conceptual Design (POI, E3 Ligase, Linker) synthesis 2. Chemical Synthesis & Purification design->synthesis characterization 3. Structural Characterization (LC-MS, NMR) synthesis->characterization cetsa 4. Target Engagement (CETSA) characterization->cetsa fp 5. Ternary Complex Formation (FP/TR-FRET) cetsa->fp degradation 6. Protein Degradation (Western Blot/HiBiT) fp->degradation dose_response 7. Dose-Response & Kinetics (DC50, Dmax) degradation->dose_response mechanism 8. Mechanistic Validation (Inhibitor Rescue) dose_response->mechanism selectivity 9. Selectivity Profiling (Proteomics) mechanism->selectivity cytotoxicity 10. Cytotoxicity Assessment selectivity->cytotoxicity

Caption: A comprehensive workflow for PROTAC development and validation.

VII. Conclusion and Future Directions

The 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane scaffold represents a promising, yet underexplored, building block for the development of novel PROTACs. Its unique structural features offer the potential for engaging new targets or achieving improved properties for existing ones. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically design, synthesize, and evaluate PROTACs based on this and other novel scaffolds. As the field of targeted protein degradation continues to evolve, the exploration of new chemical matter will be paramount in unlocking the full therapeutic potential of this exciting technology.

VIII. References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. PMC. [Link]

  • Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. [Link]

  • General mechanism of action of PROTACs. PROTACs are drug-like compounds... ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • N-Heterocycle based Degraders (PROTACs) Manifesting Anticancer Efficacy: Recent Advances. ResearchGate. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC. [Link]

  • PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. [Link]

  • PROTACs (Proteolysis Targeting Chimera). YouTube. [Link]

  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • PROTACs revolutionize small molecule drugs. CAS. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

  • Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease. MDPI. [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ResearchGate. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]

  • PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens. PMC. [Link]

  • Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. [Link]

  • Synthesis of compounds 33–36 containing racemic... ResearchGate. [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. [Link]

Sources

Application Notes and Protocols for Cellular Assays with 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Effects of a Novel Spirocyclic Compound

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the modulation of G-protein coupled receptors (GPCRs) and kinases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cellular assays with a specific derivative, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. Given the novelty of this compound, a tiered approach to cellular characterization is recommended, beginning with foundational assays to determine its impact on cell viability and proliferation, followed by exploratory assays to elucidate its potential mechanism of action.

The presence of a methoxy group can enhance the pharmacological properties of a compound, including ligand-target binding and metabolic stability.[2] Conversely, the nitrophenyl group is a feature of some antimicrobial and anticancer agents.[3] These structural features, combined with the versatile diazaspiro[5.5]undecane core, suggest that 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane could exhibit significant cellular effects.

This guide provides detailed, step-by-step protocols for a panel of cellular assays designed to systematically evaluate the biological activity of this compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Tier 1: Foundational Cellular Assays

The initial assessment of any novel compound should establish its effect on fundamental cellular processes. These assays are crucial for determining the concentration range for subsequent, more specific assays and for identifying any overt cytotoxic effects.

Cell Viability and Cytotoxicity Assessment

Scientific Rationale: Cell viability assays are essential to determine the concentration at which a compound exhibits cytotoxic effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Workflow:

cluster_0 Cell Seeding & Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for MTT-based cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.2100%
Vehicle Control (DMSO)0.1%1.1898.3%
Compound X0.11.1595.8%
Compound X11.0587.5%
Compound X100.7562.5%
Compound X500.433.3%
Compound X1000.216.7%

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell Proliferation Assay

Scientific Rationale: While viability assays provide a snapshot in time, proliferation assays measure the rate of cell division over a period. This can distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects. The Bromodeoxyuridine (BrdU) incorporation assay is a common method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.

Detailed Protocol: BrdU Incorporation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. The incubation time with the compound should be chosen based on the cell line's doubling time.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-24 hours, depending on the cell cycle length.

  • Immunodetection:

    • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol for the BrdU assay kit.

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the wells to remove unbound antibody.

    • Add the substrate for the enzyme and measure the colorimetric or fluorometric signal using a microplate reader.

Data Analysis: A decrease in BrdU incorporation in treated cells compared to untreated cells indicates an inhibition of cell proliferation.

Tier 2: Exploratory Mechanistic Assays

Based on the known pharmacology of the 3,9-diazaspiro[5.5]undecane scaffold, it is plausible that 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane may target GPCRs or kinases. The following assays can be used to explore these possibilities.

GPCR Signaling Pathway Activation

Scientific Rationale: Many 3,9-diazaspiro[5.5]undecane derivatives are known to interact with GPCRs, such as opioid and dopamine receptors.[5][6] A common downstream signaling event for many GPCRs is the modulation of intracellular cyclic AMP (cAMP) levels. A cAMP assay can therefore serve as a primary screen for GPCR activity.

Signaling Pathway Diagram:

compound 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane gpcr GPCR compound->gpcr Binds to g_protein G-protein gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Modulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets

Caption: A generalized GPCR signaling pathway involving cAMP.

Detailed Protocol: cAMP Assay (e.g., HTRF-based)

  • Cell Line Selection: Use a cell line known to express a variety of GPCRs (e.g., HEK293) or a specific cell line relevant to a disease of interest.

  • Cell Seeding and Treatment:

    • Seed cells in a 384-well plate.

    • Treat cells with a range of concentrations of the test compound. Include a known GPCR agonist and antagonist as positive and negative controls.

  • cAMP Measurement:

    • Lyse the cells and perform a competitive immunoassay for cAMP using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit.

    • In this assay, endogenous cAMP produced by the cells competes with a fluorescently labeled cAMP tracer for binding to a specific antibody.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

Data Analysis: An increase or decrease in the HTRF signal in response to the compound indicates modulation of cAMP levels and potential GPCR activity.

Kinase Activity Profiling

Scientific Rationale: Some diazaspiro compounds have been shown to inhibit kinases, such as EGFR.[1] A general kinase activity assay can be used to screen for potential inhibitory effects of the compound on a panel of kinases.

Detailed Protocol: In Vitro Kinase Assay

  • Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as fluorescence polarization, TR-FRET, or luminescence-based assays that quantify ATP consumption.

  • Procedure:

    • In a multi-well plate, combine a recombinant kinase, its specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add a detection reagent that generates a signal proportional to the extent of phosphorylation or ATP depletion.

    • Measure the signal using a plate reader.

Data Analysis: A decrease in the signal in the presence of the compound indicates inhibition of kinase activity. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This guide outlines a systematic approach to the cellular characterization of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. The initial viability and proliferation assays will establish the compound's general cellular effects and guide dose selection for subsequent experiments. The exploratory assays for GPCR signaling and kinase activity provide a rational starting point for elucidating its mechanism of action, based on the known activities of the parent scaffold.

Positive results in any of the Tier 2 assays should be followed by more specific, target-based assays. For example, if cAMP modulation is observed, a panel of GPCR-specific cell lines could be used to identify the specific receptor(s) involved. Similarly, if kinase inhibition is detected, a broader kinase profiling screen would be warranted to determine the selectivity of the compound.

By following this structured and scientifically-driven approach, researchers can efficiently and effectively characterize the cellular activities of this novel spirocyclic compound, paving the way for its potential development as a therapeutic agent.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • The role of the methoxy group in approved drugs. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. [Link]

  • Compounds containing nitrophenyl groups as antimicrobial and/or... [Link]

  • The role of the methoxy group in approved drugs | Request PDF. [Link]

  • Nitrophenyl acetate assay. p-Nitrophenol released by incubation of... [Link]

  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. [Link]

  • 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram. [Link]

  • Biosynthesis, Characterisation, and Antimicrobial Activities of Nickel-Doped Silver Nanoparticles Using Caralluma umbellata Plant Root Extract. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • Nitro-Group-Containing Drugs. [Link]

Sources

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preclinical evaluation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a novel scaffold for potential applications in oncology.

Introduction: Rationale for Investigation

The compound 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane represents a novel chemical entity at the forefront of oncological research. While direct, extensive studies on this specific molecule are emerging, its structural components provide a strong rationale for its investigation as a potential anticancer agent. The diazaspiro[5.5]undecane core is recognized as a "privileged scaffold" in medicinal chemistry, known for its conformational rigidity and synthetic versatility, which allows for precise three-dimensional orientation of substituents to engage with biological targets[1]. Derivatives of this scaffold have been explored as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system agents[2][3].

Notably, a closely related analog, 3-(3-methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane, is classified as a "Protein Degrader Building Block"[4]. This suggests a potential role for the scaffold in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins[5]. The 3-methoxy-4-nitrophenyl moiety itself presents an interesting pharmacophore that can be explored for interactions with various protein targets.

This document serves as a comprehensive guide for researchers, providing a structured, hypothesis-driven framework for the systematic evaluation of . It outlines detailed protocols from initial cytotoxicity screening to preliminary mechanistic studies, emphasizing the scientific causality behind each experimental step.

Section 1: Compound Handling and Preparation

Scientific Rationale: The accuracy and reproducibility of any in vitro study hinge on the proper handling, solubilization, and storage of the test compound. The physicochemical properties, particularly solubility, dictate the achievable concentrations in aqueous cell culture media and can significantly impact biological activity.

Protocol 1.1: Solubility and Stock Solution Preparation

  • Initial Solubility Testing:

    • Begin by assessing the solubility of the compound in common, cell-culture compatible solvents. The recommended starting solvent is dimethyl sulfoxide (DMSO).

    • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. Vortex thoroughly and visually inspect for any undissolved particulate matter. Gentle warming (to 37°C) may be applied if necessary.

  • Stock Solution Preparation:

    • Once solubility is confirmed, prepare a master stock solution (e.g., 10 mM in 100% DMSO).

    • Aliquot the master stock into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Causality: Repeated freezing and thawing can lead to compound degradation or precipitation, introducing variability into experiments.

  • Storage:

    • Store the DMSO stock aliquots at -20°C or -80°C, protected from light. A typical storage condition is at -20°C for short-term use (1-3 months) and -80°C for long-term archival.

  • Working Dilutions:

    • On the day of the experiment, thaw a fresh aliquot of the master stock.

    • Prepare serial dilutions from this stock using complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the media applied to cells does not exceed a non-toxic level, typically ≤0.5% v/v, as higher concentrations can induce cellular stress and confound results.

Section 2: Initial Screening for Bioactivity

Scientific Rationale: The primary goal of initial screening is to determine whether the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects and to identify a potent concentration range for further study.[6][7] A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) is recommended to assess the breadth of activity.[8]

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Serial_Dil Serial Dilutions (e.g., 200 µM to 20 nM) Compound->Serial_Dil Media Complete Culture Medium Media->Serial_Dil Treat Treat with Compound Dilutions Serial_Dil->Treat Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Adherence) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate 72h (Exposure) Treat->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate2->Add_Reagent Incubate3 Incubate 2-4h (Color Development) Add_Reagent->Incubate3 Read Read Absorbance/ Fluorescence Incubate3->Read Normalize Normalize Data to Vehicle Control Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining the IC50 value of a novel compound.

Protocol 2.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). The optimal density should allow for exponential growth over the 72-hour treatment period without reaching confluency in the vehicle control wells.[10]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare 2X final concentrations of the compound by diluting the 10 mM stock in complete medium. A typical screening range is from 100 µM down to 10 nM in half-log steps.[11]

    • Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X compound dilution to achieve the 1X final concentration. Include "vehicle-only" (e.g., 0.5% DMSO) and "no-cell" (media only) controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Measurement:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

Cancer Cell LineTissue of OriginDoubling Time (Approx.)Hypothetical IC50 (µM)
MCF-7Breast (ER+)~30 hours5.2
MDA-MB-231Breast (Triple-Negative)~28 hours1.8
A549Lung (NSCLC)~22 hours15.7
HCT116Colon~18 hours0.9
K562Leukemia (CML)~20 hours> 50

Section 3: Mechanistic Elucidation

Scientific Rationale: Once bioactivity is confirmed, the next logical step is to investigate the compound's mechanism of action. Based on the structural alerts within 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, two primary hypotheses can be explored: inhibition of key oncogenic signaling pathways or induction of targeted protein degradation.

Hypothesis A: Inhibition of a Protein Kinase Signaling Pathway

The diazaspiro core has been successfully used to develop kinase inhibitors.[2] Key pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, are prime candidates for investigation. A decrease in the phosphorylation of key downstream effectors would suggest kinase inhibition.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Relieves Inhibition Compound Hypothetical Target of Compound Compound->Akt

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.

Protocol 3.1: Western Blotting for Phospho-Protein Analysis

This protocol aims to detect changes in the phosphorylation status of key signaling proteins after compound treatment.[12]

  • Cell Treatment and Lysis:

    • Seed cells (e.g., HCT116, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins during lysis.

  • Protein Quantification:

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-proteins (e.g., p-Akt Ser473, p-S6) and their total protein counterparts (e.g., Total Akt, Total S6) overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A dose-dependent decrease in the ratio of a phosphorylated protein to its total protein level, relative to the vehicle control, would support an inhibitory effect on the upstream kinase.

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical evaluation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. The proposed workflow, beginning with broad cytotoxicity screening followed by hypothesis-driven mechanistic studies, ensures a logical and efficient progression of research. Positive results from these initial assays, such as potent and selective cytotoxicity coupled with a clear effect on a specific signaling pathway, would warrant further investigation. Subsequent steps could include advanced assays for apoptosis and cell cycle analysis, target deconvolution studies using chemical proteomics, and ultimately, progression to in vivo efficacy and toxicity studies in animal models. The versatility of the diazaspiro[5.5]undecane scaffold suggests that this compound could serve as a valuable starting point for the development of a novel class of anticancer therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram. Fisher Scientific.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
  • In Vitro Anticancer Properties of Novel Bis-Triazoles. MDPI.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE.
  • What tests can be performed to check the effect of drug on cancer cell line?
  • 3-Azaspiro[5.5]undecane-9-methanol. MedchemExpress.
  • Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases.
  • 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds.

Sources

Application Note: A Framework for the In Vitro Characterization of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a Novel GABA-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This document provides a comprehensive experimental framework for the initial in vitro characterization of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a novel chemical entity with a diazaspiro[5.5]undecane core, as a potential antagonist of the γ-aminobutyric acid type A receptor (GABAAR). Given the therapeutic importance of GABAARs in mediating anxiolytic, sedative, and anticonvulsant effects, the identification of new antagonists is of significant interest.[1] This guide details a tiered approach, beginning with radioligand binding assays to confirm direct receptor interaction and progressing to functional characterization using two-electrode voltage clamp (TEVC) electrophysiology to determine the mechanism and subtype selectivity of antagonism. The protocols are designed to be self-validating, incorporating essential controls and data analysis procedures to ensure scientific rigor.

Introduction: The Rationale for Novel GABAAR Antagonists

The GABA-A receptor (GABAAR) is the primary mediator of fast synaptic inhibition in the central nervous system.[2][3] These ligand-gated chloride channels are modulated by a wide array of clinically significant drugs, including benzodiazepines and barbiturates.[2][3] The vast heterogeneity of GABAARs, arising from the combinatorial assembly of 19 different subunits into pentameric structures, allows for a diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions.[2][4] This diversity presents an opportunity to develop subtype-selective antagonists that could offer more targeted therapeutic interventions with fewer side effects than non-selective agents.[1]

The diazaspiro[5.5]undecane scaffold is a "privileged" structure in medicinal chemistry, known for its conformational rigidity which can enhance binding specificity.[5][6] Recent studies have highlighted compounds with this core as potent and competitive GABAAR antagonists.[7] This application note uses 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (hereafter referred to as DSU-MNA ) as a lead candidate to illustrate a robust characterization workflow.

Experimental Workflow: A Multi-Stage Approach

A logical, phased approach is critical to efficiently characterize a novel compound. This workflow ensures that each experimental stage builds upon validated data from the previous one.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Interpretation & Next Steps a Radioligand Binding Assay ([3H]muscimol Competition) b Determine Binding Affinity (Ki) Does DSU-MNA bind to the GABA site? a->b c Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes b->c If Binding Confirmed d Determine Functional Potency (IC50) Does DSU-MNA inhibit GABA-induced currents? c->d e Schild Analysis Is the antagonism competitive or non-competitive? d->e f Subtype Selectivity Profiling (e.g., α1β2γ2 vs. α4β3δ) d->f g Synthesize Data (Binding vs. Functional Potency) f->g h Hypothesize Structure-Activity Relationship (SAR) g->h i Proceed to In Vivo / Advanced Cellular Models h->i

Caption: High-level workflow for characterizing DSU-MNA.

Phase 1: Radioligand Binding Assays

Causality: Before investigating functional effects, it is essential to confirm that DSU-MNA physically interacts with the GABAAR. A competitive binding assay using a radiolabeled ligand for the GABA binding site (orthosteric site) is the gold standard for this purpose.[8] [³H]muscimol, a potent GABAAR agonist, is an excellent choice for labeling this site.[8]

Protocol 3.1: [³H]Muscimol Competition Binding Assay

This protocol is adapted from established methods for measuring GABAAR binding in rat brain membranes.[8]

A. Membrane Preparation (from rat whole brain or specific regions like cortex/hippocampus):

  • Homogenize tissue in 20 volumes of ice-cold 0.32 M sucrose buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

  • Resuspend the pellet in ice-cold deionized water to induce osmotic lysis and homogenize.

  • Centrifuge again at 140,000 x g for 30 minutes.

  • Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging twice more. This step is crucial to remove endogenous GABA.[8]

  • Resuspend the final pellet in binding buffer to a protein concentration of ~0.5 mg/mL.[8]

B. Binding Assay:

  • Set up assay tubes/plates in triplicate. The final assay volume is 250 µL.[10]

  • Total Binding: Add 150 µL of membrane preparation, 50 µL of vehicle (e.g., DMSO), and 50 µL of [³H]muscimol (final concentration ~5 nM).[9]

  • Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled GABA (e.g., 10 mM final concentration) to saturate all specific sites, and 50 µL of [³H]muscimol.[9]

  • Competition: Add 150 µL of membrane preparation, 50 µL of DSU-MNA at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 50 µL of [³H]muscimol.

  • Incubate all samples for 45 minutes at 4°C.[9]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by 3-4 washes with ice-cold wash buffer (50 mM Tris-HCl).[10]

  • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[9]

C. Data Analysis:

  • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of DSU-MNA.

  • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]muscimol and Kd is its dissociation constant for the receptor.

Table 1: Hypothetical Binding Data for DSU-MNA

Parameter Value Interpretation
IC₅₀ 250 nM Concentration of DSU-MNA required to displace 50% of [³H]muscimol.

| Ki | 180 nM | Inhibitor binding affinity, corrected for radioligand concentration. |

Phase 2: Functional Characterization with TEVC

Causality: Binding does not equate to function. A compound can bind without affecting receptor activity (a silent antagonist), or it could be an agonist or an allosteric modulator. The Two-Electrode Voltage Clamp (TEVC) technique using Xenopus oocytes is a robust system for functional characterization.[11][12] It allows for the expression of specific, defined GABAAR subtypes and precise control over membrane potential and drug application.[12][13]

G cluster_0 TEVC Setup oocyte Xenopus Oocyte (expressing GABAARs) ve Voltage Electrode (Measures Vm) ve->oocyte Impale amplifier Voltage Clamp Amplifier ve->amplifier Feedback ce Current Electrode (Injects Current) ce->oocyte Impale amplifier->ce Command perfusion Perfusion System (Applies GABA +/- DSU-MNA) perfusion->oocyte

Caption: Simplified diagram of a TEVC experimental setup.

Protocol 4.1: TEVC Recording of GABA-Evoked Currents

A. Oocyte Preparation:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Microinject oocytes with cRNAs encoding the desired GABAAR subunits (e.g., human α1, β2, and γ2 for the most common synaptic subtype) in a 1:1:1 ratio.

  • Incubate for 2-5 days at 18°C to allow for receptor expression.

B. Electrophysiology Recording:

  • Place an oocyte in the recording chamber continuously perfused with standard frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.[11]

  • Clamp the oocyte's membrane potential at a holding potential of -60 mV.[14][15]

  • Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal response (EC₂₀ to EC₅₀, determined separately for each oocyte). A 5-second application followed by a 30-60 second washout is typical.[16]

  • To measure inhibition, pre-apply DSU-MNA (at a single concentration) for 30 seconds, then co-apply DSU-MNA with the same EC₂₀-EC₅₀ concentration of GABA.[16]

  • Record the peak inward current (carried by Cl⁻ ions).

  • Repeat step 5 for a range of DSU-MNA concentrations to generate a concentration-response curve.

C. Data Analysis:

  • Calculate the percent inhibition for each concentration of DSU-MNA: (1 - (Peak current with DSU-MNA / Peak current without DSU-MNA)) * 100.

  • Plot the percent inhibition against the log concentration of DSU-MNA and fit with a non-linear regression model to determine the IC₅₀.

Protocol 4.2: Schild Analysis for Mechanism of Antagonism

Causality: Schild analysis is a powerful pharmacological tool used to distinguish between competitive and non-competitive antagonism.[17][18] A competitive antagonist binds to the same site as the agonist, and its effect can be overcome by increasing the agonist concentration.[17] This results in a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[19]

A. Experimental Procedure:

  • Generate a full GABA concentration-response curve in the absence of DSU-MNA (control).

  • Generate at least three additional full GABA concentration-response curves, each in the presence of a fixed concentration of DSU-MNA (e.g., 100 nM, 300 nM, 1000 nM).

  • For each curve, determine the GABA EC₅₀ value.

B. Data Analysis and Plotting:

  • Calculate the Dose Ratio (r) for each concentration of DSU-MNA: r = (EC₅₀ of GABA in presence of DSU-MNA) / (EC₅₀ of GABA in absence of DSU-MNA).

  • Create a Schild plot: Plot log(r-1) on the y-axis versus the log[DSU-MNA] concentration on the x-axis.

  • Perform a linear regression on the Schild plot.

Interpretation:

  • Competitive Antagonism: The slope of the Schild plot is not significantly different from 1.0.[20][21] The x-intercept of the line is equal to the negative logarithm of the antagonist's equilibrium constant (pA₂ or -logKB).[20]

  • Non-competitive Antagonism: The slope is significantly different from 1.0, and increasing agonist concentration may not restore the maximum response.[17]

Table 2: Hypothetical Functional Data for DSU-MNA at α1β2γ2 Receptors

Parameter Value Interpretation
IC₅₀ vs. GABA EC₅₀ 450 nM Functional potency of the compound.
Schild Plot Slope 0.98 ± 0.05 Indicates a competitive mechanism of action.[20][21]

| pA₂ | 6.5 (KB ≈ 316 nM) | Provides a robust, agonist-independent measure of antagonist affinity. |

Protocol 4.3: Subtype Selectivity Profiling

Causality: Determining if DSU-MNA has preferential activity at different GABAAR subtypes is crucial for predicting its therapeutic window and potential side effects. For instance, α1-containing receptors are associated with sedation, while extrasynaptic α4/α6/δ-containing receptors mediate tonic inhibition.[4][22]

A. Experimental Procedure:

  • Repeat Protocol 4.1 (IC₅₀ determination) in oocytes expressing different, clinically relevant GABAAR subunit combinations.

  • Synaptic Example: α1β2γ2 (most abundant), α2β3γ2 (anxiolytic target).

  • Extrasynaptic Example: α4β3δ (mediates tonic inhibition).[4]

  • Compare the IC₅₀ values obtained for each subtype.

Table 3: Hypothetical Subtype Selectivity Profile for DSU-MNA

GABAAR Subtype IC₅₀ (nM) Selectivity Ratio (vs. α1β2γ2)
α1β2γ2 450 1
α2β3γ2 600 1.3-fold

| α4β3δ | 150 | 3-fold selective for α4β3δ |

Interpretation: The hypothetical data suggest DSU-MNA is a competitive antagonist with a modest preference for extrasynaptic α4β3δ-containing receptors. This profile could be of interest for conditions where tonic, rather than phasic, inhibition is dysregulated.[22]

Conclusion and Future Directions

This application note outlines a foundational, self-validating workflow for the initial in vitro characterization of a novel compound, DSU-MNA, as a GABAAR antagonist. By systematically progressing from binding confirmation to functional mechanism and subtype profiling, researchers can build a robust pharmacological dossier. The hypothetical data presented position DSU-MNA as a competitive antagonist with selectivity for extrasynaptic receptors.

Subsequent steps would involve validating these findings in more complex systems, such as neuronal cultures or brain slices using patch-clamp electrophysiology, and eventually progressing to in vivo models to assess pharmacokinetic properties and behavioral effects.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]

  • Guan, B., et al. (2018). Two-Electrode Voltage Clamp. In: Lin, M., & Wang, H. (eds) Patch-Clamp Methods and Protocols. Methods in Molecular Biology, vol 1684. Humana Press, New York, NY. [Link]

  • Chebib, M. (2004). GABA-A receptor subtypes in the CNS. Clinical and Experimental Pharmacology and Physiology, 31(11), 800-804. [Link]

  • Kenakin, T. (2019). A Pharmacology Primer: Theory, Application, and Data Analysis. Academic Press. [Link]

  • Karim, N., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine, 19(1), 304. [Link]

  • Welsch, M. E., et al. (2012). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 16(1-2), 117-122. [Link]

  • Stadler, K., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Activity. Journal of Medicinal Chemistry, 64(15), 11211-11227. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48-58. [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. [Link]

  • Colquhoun, D. (2007). Why the Schild method is better than plotting inhibition curves. Trends in Pharmacological Sciences, 28(12), 608-614. [Link]

  • Johnston, G. A. R. (2013). GABA-A Receptor Pharmacology. Pharmacological Reviews, 65(1), 239-313. [Link]

  • St-Pierre, F., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols, 3(1), 101201. [Link]

Sources

Application Notes and Protocols for In Vitro Studies with 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, solubility testing, and application of the novel compound 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane for in vitro studies. Given the novelty of this molecule, publicly available solubility data is scarce. Therefore, this guide emphasizes a foundational, first-principles approach to empower researchers to systematically determine the optimal conditions for their specific experimental needs.

The core structure, a diazaspiro[5.5]undecane, is a rigid, bicyclic scaffold, while the 3-methoxy-4-nitrophenyl substituent introduces functionalities that are critical to consider for both solubility and potential biological activity. Understanding these characteristics is paramount for generating reliable and reproducible in vitro data. This guide will cover theoretical solubility considerations, detailed protocols for empirical solubility determination, stock solution preparation, and a practical example of its application in a common cell-based assay.

Compound Characteristics and Predicted Solubility Profile

To develop a rational strategy for solubilization, we must first analyze the physicochemical properties of the target molecule.

  • Core Scaffold: The 3,9-diazaspiro[5.5]undecane is a heterocyclic amine. The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated in acidic conditions, which would dramatically increase aqueous solubility.

  • Substituent Group: The 3-methoxy-4-nitrophenyl group is largely hydrophobic but contains polar functionalities. The nitro group (NO₂) is a strong electron-withdrawing group, and the methoxy group (OCH₃) can act as a hydrogen bond acceptor.[1][2] The aromatic ring itself contributes to the hydrophobicity.

Inference: The molecule possesses both hydrophobic and hydrophilic characteristics. Overall, poor aqueous solubility is expected at neutral pH.[3][4] Its solubility is predicted to be significantly higher in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[3][4]

Predicted Property Rationale Primary Solvent Recommendation
Aqueous Solubility Low at neutral pHNot recommended for primary stock
Organic Solubility HighDMSO, DMF, Ethanol
pH Dependence Increased solubility at low pHAcidic buffers (e.g., citrate) may aid solubilization

Essential Pre-Experimental Workflow: Solubility Determination

Before initiating any biological assay, it is critical to empirically determine the solubility of the compound in the chosen solvent. This prevents issues such as compound precipitation in media, which can lead to inaccurate concentration calculations and flawed results.[5]

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_testing Solvent Testing cluster_analysis Analysis & Stock Prep prep1 Weigh Compound (e.g., 1-5 mg) prep2 Aliquot into microfuge tubes prep1->prep2 test1 Add precise volume of primary solvent (e.g., DMSO) prep2->test1 Test Solvents: DMSO, Ethanol, PBS test2 Vortex / Sonicate test1->test2 test3 Visually inspect for dissolution test2->test3 test4 If dissolved, add more compound to find saturation test3->test4 [Clear Solution] test5 If not, add more solvent to determine solubility limit test3->test5 [Particulates Remain] analysis1 Calculate Molar Concentration (e.g., 10 mM) test4->analysis1 test5->analysis1 analysis2 Prepare high-concentration stock solution analysis1->analysis2 analysis3 Store appropriately (-20°C or -80°C, desiccated) analysis2->analysis3 G cluster_stock Primary Stock cluster_intermediate Intermediate Dilution cluster_working Working Solutions (96-well plate) stock 10 mM Stock in 100% DMSO inter 100 µM Intermediate Stock in Culture Medium stock->inter  1:100 dilution (e.g., 2 µL stock + 198 µL medium) Final DMSO: 1% work1 10 µM inter->work1  Serial 1:10 dilutions in culture medium work2 1 µM work1->work2 work3 0.1 µM work2->work3 work_etc ...etc. work3->work_etc

Caption: Serial Dilution Workflow for Cell-Based Assays.

  • Thaw one aliquot of the 10 mM primary stock solution.

  • Prepare an intermediate, high-concentration working stock in complete cell culture medium. For example, to make a 100 µM solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium). The DMSO concentration at this stage is 1%.

  • Perform serial dilutions from this intermediate stock. For a 10-point, 2-fold dilution series, add 100 µL of the 100 µM solution to the first well of a dilution plate and 50 µL of medium to the subsequent 9 wells. Transfer 50 µL from the first well to the second, mix, and repeat across the plate.

  • Add the final working solutions to your assay plate containing cells. For example, adding 10 µL of these working solutions to wells containing 90 µL of cells/medium will result in a final 1:10 dilution and bring the final DMSO concentration to a non-toxic level (0.1%).

Application Example: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental step in characterizing a novel compound is to assess its effect on cell viability. [6][7]The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability. [7]

Hypothetical Signaling Pathway Interaction

Compounds containing nitrophenyl groups can sometimes interact with cellular redox systems or kinase pathways. A hypothetical mechanism of action could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to apoptosis.

G cluster_pathway Hypothetical PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Survival & Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Compound 3-(3-Methoxy-4-nitrophenyl) -3,9-diazaspiro[5.5]undecane Compound->Akt Inhibits Compound->Apoptosis Promotes

Caption: Hypothetical Inhibition of the PI3K/Akt Survival Pathway.

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate for 24 hours to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the compound as described in Protocol 3. Add 10 µL of each working concentration to the appropriate wells. Include "vehicle control" wells (treated with 0.1% DMSO medium) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Best Practices

The successful application of novel compounds like 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in in vitro research is critically dependent on a methodical and rigorous approach to its solubilization and handling. The protocols and workflows detailed in this guide provide a robust framework for determining its solubility, preparing stable and accurate stock solutions, and utilizing it in a common cell-based assay. By investing the initial effort to thoroughly characterize the solubility profile, researchers can ensure the integrity and reproducibility of their subsequent biological data, paving the way for meaningful scientific discoveries.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Solubility of Things. (n.d.). 4-Methoxy-2-nitrophenol.
  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • BenchChem. (n.d.). Solubility Profile of 4-Methoxy-2-nitroaniline: A Technical Guide for Researchers.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2020). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.
  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?.
  • Solubility of Things. (n.d.). p-Nitroanisole.
  • Biospace. (n.d.). 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram.

Sources

Application Notes and Protocols for the Conjugation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane to a Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Covalent Ligation of a Diazaspiro[5.5]undecane Moiety

In the landscape of contemporary drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic conjugates, the ability to covalently link a small molecule of interest to a linker is of paramount importance.[1][2] The molecule 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane presents a valuable scaffold in medicinal chemistry. Its structure features a single, reactive secondary amine at the 9-position, making it an ideal candidate for conjugation. The tertiary amine at the 3-position is non-reactive under standard conjugation conditions. This document provides detailed protocols for the conjugation of this diazaspiro[5.5]undecane derivative to linkers utilizing two robust and widely applicable chemical strategies: N-acylation via an N-Hydroxysuccinimide (NHS) ester and reductive amination with an aldehyde .

The choice between these methodologies is dictated by the functional group available on the chosen linker and the desired stability of the resulting bond. N-acylation results in a stable amide bond, while reductive amination yields a stable secondary amine linkage. Both methods are highly efficient and compatible with a wide range of functional groups, a critical consideration in complex molecule synthesis.

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and expert insights to ensure successful and reproducible conjugation, purification, and characterization of the final product.

Chemical Principles and Strategic Considerations

The nucleophilic secondary amine on the diazaspiro[5.5]undecane core is the key to its successful conjugation. While highly reactive, potential steric hindrance from the spirocyclic backbone must be considered when optimizing reaction conditions.

Protocol 1: N-Acylation using an NHS-Ester Functionalized Linker

This is one of the most common methods for labeling molecules with primary or secondary amines. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses to yield a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[] The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a slightly basic pH to ensure the amine is deprotonated and thus maximally nucleophilic.[4][5]

Experimental Protocols

Protocol 1: N-Acylation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane with an NHS-Ester Linker

This protocol describes a general procedure for the conjugation of the target molecule to a linker containing an NHS-ester functional group.

ReagentRecommended GradeSupplier Example
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane≥95%Commercially Available
NHS-Ester Functionalized Linker (Cleavable or Non-Cleavable)≥95%BroadPharm, Conju-Probe
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Diethyl Ether or Methyl tert-butyl ether (MTBE)ACS GradeFisher Scientific
Deionized WaterHigh PurityIn-house
Sodium BicarbonateACS GradeSigma-Aldrich
Saturated Sodium Chloride Solution (Brine)N/AIn-house
Anhydrous Magnesium Sulfate or Sodium SulfateACS GradeFisher Scientific
  • Preparation of Reactants:

    • In a clean, dry vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in anhydrous DMF or DMSO to a final concentration of approximately 0.1 M.

    • In a separate vial, dissolve 1.1 to 1.5 equivalents of the NHS-ester functionalized linker in a minimal amount of anhydrous DMF or DMSO. A slight excess of the linker is used to drive the reaction to completion.

  • Conjugation Reaction:

    • To the stirred solution of the diazaspiro[5.5]undecane, add 2.0 to 3.0 equivalents of DIPEA. The mild, non-nucleophilic base ensures the secondary amine remains deprotonated.

    • Slowly add the solution of the NHS-ester linker to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted linker, NHS byproduct, and residual DMF/DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_amine Dissolve Diazaspiro[5.5]undecane in DMF/DMSO add_base Add DIPEA to Amine Solution prep_amine->add_base prep_linker Dissolve NHS-Ester Linker in DMF/DMSO add_linker Add Linker Solution prep_linker->add_linker add_base->add_linker react Stir at Room Temp (2-4h) add_linker->react workup Aqueous Work-up & Extraction react->workup purify HPLC Purification workup->purify characterize LC-MS & NMR Analysis purify->characterize

Caption: Workflow for N-acylation of the diazaspiro[5.5]undecane.

Protocol 2: Reductive Amination of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane with an Aldehyde-Functionalized Linker

Reductive amination is a two-step process that occurs in a single pot. First, the secondary amine reacts with the aldehyde to form an unstable iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, present in the reaction mixture then selectively reduces the iminium ion to a stable tertiary amine.[6][7] This method is particularly useful as it is highly selective and tolerant of many functional groups.

ReagentRecommended GradeSupplier Example
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane≥95%Commercially Available
Aldehyde Functionalized Linker (Cleavable or Non-Cleavable)≥95%BroadPharm, Conju-Probe
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)≥97%Sigma-Aldrich
Acetic Acid (optional)Glacial, ACS GradeFisher Scientific
Deionized WaterHigh PurityIn-house
Saturated Sodium Bicarbonate SolutionN/AIn-house
Saturated Sodium Chloride Solution (Brine)N/AIn-house
Anhydrous Magnesium Sulfate or Sodium SulfateACS GradeFisher Scientific
  • Preparation of Reactants:

    • In a clean, dry vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and 1.2 equivalents of the aldehyde-functionalized linker in anhydrous DCM or DCE.

    • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.

  • Conjugation Reaction:

    • To the stirred solution, add 1.5 to 2.0 equivalents of sodium triacetoxyborohydride in one portion.

    • Allow the reaction to stir at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reactants Dissolve Diazaspiro[5.5]undecane & Aldehyde Linker in DCM/DCE add_reducing_agent Add Sodium Triacetoxyborohydride prep_reactants->add_reducing_agent react Stir at Room Temp (4-12h) add_reducing_agent->react workup Aqueous Work-up & Extraction react->workup purify HPLC Purification workup->purify characterize LC-MS & NMR Analysis purify->characterize

Caption: Workflow for reductive amination of the diazaspiro[5.5]undecane.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product from either protocol will likely contain unreacted starting materials, byproducts, and residual reagents. Purification by reversed-phase HPLC is the recommended method to obtain the highly pure conjugate.

ParameterRecommended Condition
Column C18 stationary phase (e.g., 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1 mL/min for analytical scale, scalable for preparative
Detection UV at 254 nm and 280 nm

The fractions containing the desired product are collected, combined, and the solvent is removed under reduced pressure to yield the purified conjugate.

Characterization

The identity and purity of the final conjugate must be confirmed by appropriate analytical techniques.

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and purityA single major peak in the chromatogram with a mass corresponding to the expected molecular weight of the conjugate.
¹H NMR Confirm covalent bond formation and structural integrityAppearance of new signals corresponding to the linker and shifts in the signals of the diazaspiro[5.g]undecane protons adjacent to the newly formed bond.
¹³C NMR Further structural confirmationAppearance of new carbon signals from the linker and shifts in the spirocycle carbon signals.

Example LC-MS Data:

CompoundRetention Time (min)[M+H]⁺ (Expected)[M+H]⁺ (Observed)Purity (%)
Starting Material8.5306.15306.2>98
N-Acylated Conjugate15.2(MW of SM + MW of Linker - MW of NHS) + 1Varies>95 after HPLC
Reductive Amination Conjugate16.8(MW of SM + MW of Linker - 18.01) + 1Varies>95 after HPLC

Example ¹H NMR Data Interpretation:

Upon successful conjugation, characteristic shifts in the proton NMR spectrum are expected. For the N-acylated product, the protons on the carbons alpha to the newly formed amide will show a downfield shift. For the reductive amination product, new signals corresponding to the methylene group of the newly formed C-N bond will appear, and the protons on the carbons alpha to the nitrogen will also experience a shift.

Conclusion

The protocols described herein provide a robust framework for the successful conjugation of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane to a variety of linkers. The choice between N-acylation and reductive amination will depend on the available linker functionality and desired final structure. Careful execution of the reaction, followed by rigorous purification and characterization, is essential to ensure the quality and reproducibility of the final conjugate for downstream applications in drug discovery and development.

References

  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]

  • Matos, M. J., Vilar, S., Garcia-Morales, V., & Uriarte, E. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(33), 20437–20451. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wiedmer, L., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12845–12867. [Link]

  • Li, Y., et al. (2022). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Journal of Chromatography B, 1194, 123188. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. AAPS PharmSciTech, 14(2), 591–596. [Link]

  • Matusiak, M., & Klajn, R. (2023). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Retrieved from [Link]

  • Zhang, T., et al. (2019). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Metabolites, 9(10), 213. [Link]

  • Testa, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-9. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • Hinks, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1453–1464. [Link]

  • Kim, J., et al. (2020). Current approaches for the purification of antibody–drug conjugates. Journal of Separation Science, 43(1), 168-179. [Link]

  • CEU San Pablo. (2022). Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. Retrieved from [Link]

  • Zhang, P., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1640–1650. [Link]

  • De Zoysa, G. H., et al. (2018). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 54(76), 10706-10709. [Link]

  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(3), 319. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis and biological evaluation of KRASG12C-PROTACs. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • ResearchGate. (2018). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cleavable Linker Annotation. Retrieved from [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1935. [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening with 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing high-throughput screening (HTS) to identify and characterize novel modulators of a hypothetical GPCR, designated "Target X," using a diverse chemical library. We will use the compound 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a case study to illustrate the complete workflow, from primary screening and hit confirmation to essential counter-screening and data interpretation. The protocols detailed herein are designed to be robust, self-validating, and grounded in established principles of HTS, ensuring the generation of high-quality, actionable data.

Introduction: The Rationale for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[4] The 3,9-diazaspiro[5.5]undecane core represents a versatile scaffold for generating compounds with diverse pharmacological activities, including the potential for CNS-acting agents.[1] Our hypothetical target, "Target X," is a GPCR implicated in a neurological disorder. The objective of this HTS campaign is to identify novel small molecule modulators of Target X that could serve as starting points for a drug discovery program.

The subject of our case study, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, contains a nitroaromatic moiety. While such groups are present in numerous approved drugs, they can also be associated with potential liabilities such as mutagenicity through bioreduction.[5][6] Therefore, a rigorous hit validation process, including specific counter-screens, is paramount to ensure the biological activity observed is specific to the target of interest and not an artifact of compound toxicity or assay interference. This guide will emphasize a multiparametric approach to hit validation to build confidence in the screening results.

Assay Development: A Cell-Based Reporter Gene Approach

For screening modulators of Target X, a cell-based reporter gene assay offers a robust and scalable solution. This approach provides a functional readout of receptor activation by measuring the downstream consequences of signal transduction, which offers an advantage over simple binding assays.[7]

Principle of the Assay

We will utilize a HEK293 cell line stably expressing Target X. The activation of Target X (a Gs-coupled GPCR in this example) leads to an increase in intracellular cyclic AMP (cAMP). The assay leverages a cAMP Response Element (CRE) promoter driving the expression of a reporter gene, in this case, Firefly Luciferase. An increase in Target X activity will result in a corresponding increase in luminescence, providing a quantitative measure of compound-induced receptor activation.

GPCR Signaling Pathway Compound Test Compound (e.g., Agonist) TargetX Target X (GPCR) Compound->TargetX Binds & Activates GProtein Gs Protein TargetX->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE Promoter CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Expression Luminescence Luminescent Signal Luciferase->Luminescence Produces Light

Caption: GPCR signaling cascade leading to reporter gene expression.

Assay Optimization and Validation

Before initiating the full screen, the assay must be miniaturized to a 384-well format and validated to ensure its robustness and reliability.

ParameterOptimization GoalTypical Range/ValueRationale
Cell Seeding Density Monolayer with >90% viability at time of assay5,000 - 10,000 cells/wellEnsures consistent cell numbers and health, minimizing variability.
DMSO Tolerance Highest concentration with no effect on cell viability or signal≤ 0.5%Test compounds are typically stored in DMSO; this determines the maximum final concentration.
Agonist Concentration EC80 of a known reference agonistVaries by agonist potencyProvides a strong, consistent positive control signal without being at full saturation.
Incubation Time Time to reach a stable, maximal signal window4 - 6 hoursBalances biological response time with operational workflow considerations.

The quality and suitability of the assay for HTS are determined by calculating the Z'-factor.[8][9] The Z'-factor is a statistical parameter that assesses the separation between the positive and negative controls.[10]

Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

High-Throughput Screening Workflow

The HTS process involves the automated testing of a large compound library against Target X.[4] The workflow is designed for efficiency and reproducibility.

HTS Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Plate_Prep Plate Preparation Seed HEK293-TargetX-CRE-Luc cells into 384-well plates. Incubate 24h. Compound_Addition Compound Addition Use acoustic dispensing to transfer compounds from library plates to assay plates. Final concentration: 10 µM. Plate_Prep->Compound_Addition Incubation Incubation Incubate plates at 37°C for 6 hours. Compound_Addition->Incubation Reagent_Addition Reagent Addition Add Luciferase substrate. Incubation->Reagent_Addition Detection Signal Detection Read luminescence on a plate reader. Reagent_Addition->Detection Data_Analysis Data Analysis Normalize data. Calculate Z-score for each well. Identify primary hits. Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Re-test primary hits in dose-response. Perform counter-screens. Data_Analysis->Hit_Confirmation

Caption: Overview of the automated HTS workflow.

Detailed Protocol for Primary Screen
  • Cell Plating : Using an automated liquid handler, dispense 20 µL of HEK293-TargetX-CRE-Luc cells (at 2.5 x 105 cells/mL) into 384-well solid white assay plates.

  • Incubation : Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Transfer : Transfer 100 nL of test compounds from the library plates to the assay plates using an acoustic liquid handler. Each plate should contain columns dedicated to positive controls (reference agonist at EC80) and negative controls (0.5% DMSO).

  • Second Incubation : Incubate the plates for 6 hours at 37°C, 5% CO2 to allow for receptor activation and reporter gene expression.

  • Lysis and Substrate Addition : Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the luciferin substrate.

  • Signal Detection : After a 5-minute incubation at room temperature to stabilize the signal, measure the luminescence of each well using a suitable plate reader.

Data Analysis and Hit Confirmation

The raw data from the plate reader is processed to identify statistically significant "hits".

  • Data Normalization : The activity of each test compound is typically expressed as a percentage of the positive control response.

  • Hit Selection : A common method for hit selection is to use the Z-score, which represents the number of standard deviations a compound's activity is from the mean of the negative controls. A Z-score of ≥ 3 is often used as a primary hit threshold.

  • Hit Confirmation : All primary hits are re-tested under the same assay conditions to confirm their activity. Confirmed hits are then progressed to dose-response analysis to determine their potency (EC50).

The Self-Validating System: Counter-Screening

A critical step in ensuring the trustworthiness of HTS data is the elimination of false positives.[11] For our case study compound, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, this is particularly important due to its nitroaromatic structure. We will employ a series of counter-screens to validate the hit.[12][13]

Cytotoxicity Counter-Screen
  • Principle : To identify compounds that kill the cells, which would artificially lower the signal in an antagonist screen or could be a confounding factor in an agonist screen.

  • Method : A cell viability assay (e.g., CellTiter-Glo®) is run in parallel using the same cell line and compound concentrations.

  • Interpretation : Compounds showing significant cytotoxicity are flagged and typically deprioritized.

Specificity Counter-Screen
  • Principle : To eliminate compounds that non-specifically activate the CRE-luciferase reporter system, independent of Target X.

  • Method : The hit compounds are tested in the parental HEK293 cell line that does not express Target X but contains the same CRE-luciferase reporter construct.

  • Interpretation : A compound that shows activity in this assay is likely acting downstream of the receptor and is considered a false positive.

Luciferase Inhibition Counter-Screen
  • Principle : To identify compounds that directly inhibit the firefly luciferase enzyme, a common source of false positives in reporter assays.

  • Method : A biochemical assay using purified luciferase enzyme is performed in the presence of the hit compounds.

  • Interpretation : Compounds that inhibit the enzyme are flagged as assay-interfering compounds.

Hit_Validation_Cascade cluster_validation Hit Validation & Triage Primary_Screen Primary HTS (~100,000 Compounds) Primary_Hits Primary Hits (~1,000 Compounds) Primary_Screen->Primary_Hits Confirmation Dose-Response Confirmation Primary_Hits->Confirmation Cytotoxicity Cytotoxicity Assay Confirmation->Cytotoxicity Filter Specificity Specificity Assay (Parental Cell Line) Confirmation->Specificity Filter Luciferase_Inhibition Luciferase Inhibition Assay Confirmation->Luciferase_Inhibition Filter Confirmed_Hits Confirmed, Specific Hits (~50 Compounds) Specificity->Confirmed_Hits Lead_Series Lead Series for Medicinal Chemistry Confirmed_Hits->Lead_Series

Caption: The hit validation cascade to eliminate false positives.

Data Summary: A Hypothetical Profile

Following the complete workflow, the data for our case study compound might be summarized as follows:

AssayEndpointResult for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane
Primary Screen (Target X) % Activation at 10 µM85%
Dose-Response (Target X) EC50500 nM
Cytotoxicity Assay CC50> 50 µM
Specificity Assay (Parental) EC50> 50 µM
Luciferase Inhibition IC50> 50 µM

Interpretation : In this hypothetical scenario, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is a potent and specific agonist of Target X. It does not exhibit significant cytotoxicity or off-target activity on the reporter system at concentrations where it activates the receptor. This profile makes it a high-quality hit worthy of further investigation in a medicinal chemistry program.

Conclusion

This application note outlines a comprehensive and robust strategy for identifying and validating modulators of a novel GPCR target using high-throughput screening. By integrating a carefully designed primary assay with a cascade of essential counter-screens, researchers can confidently identify specific and potent hits, such as our case study compound, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. This self-validating approach minimizes the risk of pursuing false positives and provides a solid foundation for successful drug discovery campaigns.

References

  • Aladdin Scientific. (n.d.). 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram. Retrieved from [Link]

  • Andersen, J., et al. (2018). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters, 9(10), 1046-1051. Retrieved from [Link]

  • Juárez-Jiménez, J., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 76(20), 6729-6743. Retrieved from [Link]

  • Blevitt, J. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Gomes, P. S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21856-21883. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Karas, M., et al. (2024). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications, 15(1), 4158. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • An, L., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 113-122. Retrieved from [Link]

  • Sigoillot, F. D., & Kwasigroch, J. M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. Retrieved from [Link]

  • Wang, R., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 92(1), 359-375. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,9-Diazaspiro[5.5]undecane. PubChem Compound Database. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Zhang, X. H., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(1), 1-11. Retrieved from [Link]

  • BMG LABTECH. (2024). The Z prime value (Z´). Retrieved from [Link]

  • Fu, P. P., et al. (2012). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 25(1), 1-19. Retrieved from [Link]

  • Annis, D. A., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. MedChemComm, 9(4), 630-636. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1583. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Díaz, J. L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 3211-3230. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Unchained Labs. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Nishino, S. F., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Niskanen, H., et al. (2017). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ASSAY and Drug Development Technologies, 15(6), 284-293. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Dahinden, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13084-13103. Retrieved from [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. Retrieved from [Link]

  • Lin, H. Y., et al. (2024). Development of 3D Cell-Based Fluorescent Reporter Assay for Screening of Drugs Downregulating Telomerase Reverse Transcriptase. International Journal of Molecular Sciences, 25(6), 3489. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Zhuang, Y., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 1-12. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved from [Link]

  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • Díaz, J. L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Boc-9-nitroso-3,9-diazaspiro[5.5]undecane. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing Cellular Responses to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane via Multiparametric Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconvoluting the Cellular Impact of Novel Spirocyclic Compounds

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including modulation of central nervous system receptors and potential applications in immunology.[1][2] The specific compound, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, is identified as a potential building block for protein degraders, suggesting its potential utility in targeted therapeutics.[3] When evaluating a novel compound with a promising scaffold, a critical step is to characterize its impact on cellular physiology.

Flow cytometry is an indispensable high-throughput tool in drug discovery and development, providing rapid, quantitative, single-cell data on a multitude of cellular processes.[4][5][6] This allows researchers to build a comprehensive profile of a compound's mechanism of action, assessing its effects on cell health, proliferation, and specific stress pathways.

This guide provides a series of detailed protocols for a multiparametric flow cytometry-based approach to characterize the cellular response to treatment with 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. We will move from broad assessments of cytotoxicity to more granular investigations of cell cycle modulation and specific indicators of cellular stress, such as the generation of reactive oxygen species and changes in mitochondrial health. The causality behind each experimental choice is explained to empower researchers to adapt these protocols for their specific cell models and research questions.

Experimental Overview: A Multi-Faceted Approach

The core of this guide is a logical workflow designed to build a comprehensive cellular profile of the test compound. The experimental journey begins with determining the optimal concentration range and then proceeds to dissect the underlying cellular mechanisms.

G cluster_0 Phase 1: Dose-Response & Viability cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis A Cell Culture & Seeding B Compound Titration (e.g., 8-point, 3-fold dilution) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Assay 1: Apoptosis (Annexin V / PI Staining) C->D E Select Key Doses (e.g., IC50, 2x IC50) D->E F Assay 2: Cell Cycle (Propidium Iodide Staining) E->F G Assay 3: Oxidative Stress (ROS Detection) E->G H Assay 4: Mitochondrial Health (ΔΨm Measurement) E->H I Flow Cytometry Acquisition F->I G->I H->I J Gating & Population Analysis I->J K Quantitative Data Extraction (% Apoptotic, % Cell Cycle Phase, MFI) J->K L Biological Interpretation K->L

Figure 1: General workflow for characterizing a novel compound.

Part 1: Foundational Analysis - Cell Viability and Apoptosis Induction

Scientific Rationale: The first step in characterizing any potential therapeutic is to determine its cytotoxic effects. The Annexin V and Propidium Iodide (PI) assay is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is externalized.[8] Annexin V is a protein that binds with high affinity to PS in the presence of calcium, thus identifying early apoptotic cells.[9] Propidium Iodide is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, cells that are in late-stage apoptosis or necrosis, having lost membrane integrity, will stain positive for PI.[10]

Protocol 1: Apoptosis Detection using Annexin V and PI Staining

Materials:

  • Cells of interest (e.g., Jurkat, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium

  • 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (stock solution in DMSO)

  • Positive control for apoptosis (e.g., Staurosporine, Etoposide)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (calcium-containing)

  • Phosphate-Buffered Saline (PBS), free of Ca2+/Mg2+

  • 12 x 75 mm flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control. Replace the medium in the wells with the treatment media.

  • Incubation: Incubate cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Suspension cells: Transfer the cells directly from the well to a flow cytometry tube.

    • Adherent cells: Gently aspirate the medium. Wash once with PBS. Detach cells using a gentle, non-enzymatic cell dissociation buffer or Trypsin-EDTA. Neutralize trypsin with medium containing serum, then transfer to a flow cytometry tube.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Repeat the centrifugation.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature, protected from light.

    • Add 5 µL of PI solution.

    • Add an additional 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash cells after this step.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour is recommended).[9] Acquire data for at least 10,000 events per sample.

Data Interpretation

The results are visualized on a two-dimensional dot plot, allowing for the quantification of four distinct populations.[7][11]

QuadrantAnnexin V StainingPI StainingCell PopulationInterpretation
Lower-Left (Q3)NegativeNegativeViable / Healthy Cells have an intact membrane and no PS externalization.[10]
Lower-Right (Q4)Positive NegativeEarly Apoptotic PS is externalized, but the plasma membrane remains intact.[10]
Upper-Right (Q2)Positive Positive Late Apoptotic Cells show PS externalization and have lost membrane integrity.[7]
Upper-Left (Q1)NegativePositive Necrotic Primarily indicates loss of membrane integrity without the hallmark signs of early apoptosis.[7]

Part 2: Probing Proliferative Effects - Cell Cycle Analysis

Scientific Rationale: Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (in permeabilized cells), one can determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[12] A cell in the G2 or M phase will have twice the DNA content (and thus twice the fluorescence intensity) of a cell in the G0 or G1 phase.[13] Cells actively synthesizing DNA in the S phase will have an intermediate DNA content. An accumulation of cells in a specific phase suggests the compound interferes with a checkpoint in that phase.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Treated and harvested cells (from Part 1 methodology)

  • Cold 70% Ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Procedure:

  • Harvest and Wash: Harvest and wash cells as described in Protocol 1, steps 4 and 5. Ensure you have a single-cell suspension.

  • Fixation (Critical Step): Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop to the cells. This slow addition prevents cell clumping.

  • Incubation: Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Rehydration and RNA Digestion: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 2 mL of PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to digest double-stranded RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI, as this allows for better resolution of the G0/G1 and G2/M peaks.[14] Collect data for at least 20,000 events.

Data Interpretation

The data is displayed as a histogram of DNA content (fluorescence intensity) versus cell count.[15]

G cluster_0 Cell Cycle Analysis Workflow A Harvest & Wash Cells B Fix in Cold 70% Ethanol A->B C Stain with PI / RNase A B->C D Acquire Data on Flow Cytometer C->D E Analyze DNA Content Histogram D->E

Figure 2: Workflow for cell cycle analysis.

  • G0/G1 Peak: The first major peak represents cells with a 2N DNA content.

  • S Phase: The region between the two peaks represents cells actively replicating their DNA.

  • G2/M Peak: The second peak, at approximately twice the fluorescence intensity of the G1 peak, represents cells with a 4N DNA content.[13]

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.[12]

Part 3: Mechanistic Deep Dive - Cellular Stress Pathways

Scientific Rationale: Cellular stress is a common consequence of drug treatment. Two key indicators that can be readily assessed by flow cytometry are the production of Reactive Oxygen Species (ROS) and the stability of the mitochondrial membrane potential (ΔΨm).

  • Reactive Oxygen Species (ROS): ROS are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[16] However, excessive ROS production, often induced by xenobiotics, leads to oxidative stress and cellular damage.[17][18] Dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and non-fluorescent but are oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF), allowing for the quantification of overall ROS levels.[19]

  • Mitochondrial Membrane Potential (ΔΨm): The mitochondrion is a key regulator of cell death. A high mitochondrial membrane potential is essential for ATP production and is a hallmark of healthy cells.[20] A decrease or collapse in ΔΨm is an early event in the apoptotic cascade.[21] This can be measured using cationic fluorescent dyes like JC-1, which accumulates in healthy mitochondria and forms red fluorescent aggregates.[22] Upon depolarization of the mitochondrial membrane, JC-1 diffuses into the cytoplasm as green fluorescent monomers.[23] A shift from red to green fluorescence indicates a loss of ΔΨm.

Protocol 3: Detection of Intracellular ROS

Materials:

  • Treated and harvested cells

  • H2DCFDA or other suitable ROS-sensitive dye

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • Positive control (e.g., H2O2 or Rotenone)

Procedure:

  • Harvest and Wash: Prepare cells as described in Protocol 1, steps 4 and 5, resuspending them in pre-warmed PBS or HBSS.

  • Loading with Dye: Add H2DCFDA to the cell suspension at a final concentration of 5-10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[16]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and resuspend in 500 µL of cold PBS for analysis.

  • Data Acquisition: Analyze immediately on a flow cytometer, using the 488 nm laser for excitation and detecting emission in the FITC channel (approx. 530 nm).[19]

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Materials:

  • Treated and harvested cells

  • JC-1 dye

  • Complete culture medium

  • Positive control for depolarization (e.g., CCCP)

Procedure:

  • Harvest: Prepare cells as described in Protocol 1, step 4.

  • Staining: Resuspend the cell pellet in pre-warmed complete medium containing JC-1 dye (final concentration typically 1-5 µg/mL).

  • Incubation: Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Washing: Centrifuge cells at 400 x g for 5 minutes. Discard the supernatant and wash once with PBS.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS for analysis.

  • Data Acquisition: Analyze on a flow cytometer equipped with a 488 nm laser. Detect the green JC-1 monomers in the FITC channel (~529 nm) and the red J-aggregates in the PE channel (~590 nm).[22]

Summary of Mechanistic Assays
AssayProbeCellular Parameter MeasuredExpected Result in Stressed/Apoptotic Cells
Oxidative Stress H2DCFDAIntracellular Reactive Oxygen Species (ROS)Increased fluorescence intensity (rightward shift in histogram)[16]
Mitochondrial Health JC-1Mitochondrial Membrane Potential (ΔΨm)Shift from red to green fluorescence (loss of PE signal, gain of FITC signal)[23]

Conclusion and Forward Outlook

This application note provides a robust, multi-faceted framework for characterizing the cellular effects of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane using flow cytometry. By systematically evaluating apoptosis, cell cycle progression, and key markers of cellular stress, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The data generated from these assays will be instrumental in guiding further mechanistic studies, target identification efforts, and the overall development of this compound as a potential therapeutic agent.

References

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • D'Arcy, M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Cossarizza, A., et al. (1993). Flow Cytometric Analysis of Mitochondrial Membrane Potential Using JC-1. PubMed. Retrieved from [Link]

  • Edwards, B. S., & Sklar, L. A. (2015). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. PMC. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. PubMed. Retrieved from [Link]

  • Furtado, C., et al. (2019). Flow cytometric analysis of mitochondrial reactive oxygen species in murine hematopoietic stem and progenitor cells and MLL-AF9 driven leukemia. PMC. Retrieved from [Link]

  • Pérez-Albaladejo, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of mitochondrial membrane potential. Retrieved from [Link]

  • Gonçalves, A. M., et al. (2020). Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds.
  • Sartorius. (2021). Accelerating Drug Discovery and Development with Flow Cytometry. Retrieved from [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Mitochondrial Membrane Potential. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Ziegler, C., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. PMC. Retrieved from [Link]

  • Imoto, M., et al. (2005). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. PubMed. Retrieved from [Link]

  • Elabscience. (2022). ROS Fluorometric Assay Kit Operation Video for Flow Cytometry. YouTube. Retrieved from [Link]

  • Sadek, M. M., & Weinstabl, H. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis assay using flow cytometry after staining with Annexin V-FITC/propidium iodide (PI). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important spirocyclic scaffold. We will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

Synthesis Overview: The N-Arylation Approach

The synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is typically accomplished via a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The most robust and versatile methods are palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions.[1][2] These methods involve the coupling of a mono-protected 3,9-diazaspiro[5.5]undecane with an activated aryl electrophile, such as 1-fluoro-3-methoxy-4-nitrobenzene or 1-chloro-3-methoxy-4-nitrobenzene.

The use of a protecting group, most commonly a tert-butoxycarbonyl (Boc) group, on one of the nitrogens of the spirodiamine is crucial for achieving selective mono-arylation and preventing the formation of diarylated byproducts.[3][4]

Synthesis_Scheme cluster_coupling Buchwald-Hartwig or Ullmann Coupling reagent1 tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate product Protected Intermediate reagent1->product  + reagent2 1-Fluoro-3-methoxy-4-nitrobenzene reagent2->product     final_product 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane product->final_product Deprotection (e.g., TFA or HCl) catalyst Pd or Cu Catalyst Ligand, Base Solvent, Heat

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane?

The palladium-catalyzed Buchwald-Hartwig amination is a highly reliable and widely used method for forming the C-N bond in this synthesis.[1] It offers excellent functional group tolerance, generally good yields, and can be performed under relatively mild conditions compared to traditional methods.[5] Copper-catalyzed Ullmann-type couplings are also effective alternatives.[2]

Q2: Why is it necessary to use a mono-protected diazaspiro[5.5]undecane?

3,9-Diazaspiro[5.5]undecane has two secondary amine groups of similar reactivity. Without a protecting group, the N-arylation reaction can occur at both nitrogen atoms, leading to a mixture of mono-arylated product, undesired diarylated byproduct, and unreacted starting material. This complicates purification and significantly lowers the yield of the target compound. Using a starting material like tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (3-Boc-3,9-diazaspiro[5.5]undecane) ensures the reaction occurs selectively at the unprotected N9 position.[3][4]

Q3: Which aryl halide should I use: 1-fluoro-, 1-chloro-, or 1-bromo-3-methoxy-4-nitrobenzene?

For SNAr reactions, the fluoro-substituted aryl is the most reactive due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. For palladium-catalyzed couplings, aryl bromides and chlorides are common substrates.[1] While aryl bromides are often more reactive than chlorides, modern Buchwald-Hartwig catalyst systems with specialized phosphine ligands (e.g., XPhos, RuPhos) show excellent activity for aryl chlorides, which are often more cost-effective.[6][7]

Q4: What are the typical yields I can expect?

With an optimized protocol, yields for the Buchwald-Hartwig coupling step can range from good to excellent, often exceeding 80%.[6][8] The subsequent deprotection step is typically high-yielding (>90%). However, initial attempts without optimization may result in lower yields, which the following troubleshooting guide aims to address.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Troubleshooting_Workflow start Low or No Yield q1 Is the catalyst system optimal? start->q1 sol1 Screen Pd catalysts (e.g., Pd2(dba)3, Pd(OAc)2) and ligands (e.g., XPhos, RuPhos, BINAP). Ensure catalyst/ligand are not degraded. q1->sol1 No q2 Are the base and solvent appropriate? q1->q2 Yes sol2 Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, Cs2CO3). Use an anhydrous, aprotic solvent (e.g., Toluene, Dioxane, 2-MeTHF). q2->sol2 No q3 Are reaction conditions correct? q2->q3 Yes sol3 Increase temperature (80-120 °C). Increase reaction time. Ensure inert atmosphere (N2 or Ar). q3->sol3 No q4 Are reagents pure? q3->q4 Yes sol4 Verify purity of starting materials by NMR/LCMS. Use freshly distilled solvents and dry base. q4->sol4 No

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from the catalyst system or reaction conditions.

  • Potential Cause A: Ineffective or Deactivated Catalyst System

    • Explanation: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig reaction.[1][5] The ligand stabilizes the palladium center and facilitates the catalytic cycle. Air or moisture can deactivate the catalyst.

    • Recommended Solution:

      • Ligand Screening: For coupling with sterically hindered secondary amines like the diazaspiro[5.5]undecane core, bulky electron-rich phosphine ligands are preferred. Start with a well-established ligand like XPhos or RuPhos.

      • Catalyst Choice: Use a reliable palladium source such as Pd₂(dba)₃ (Palladium(0)) or Pd(OAc)₂ (Palladium(II), which is reduced in situ). Pre-formed palladium-ligand complexes can also be highly effective.

      • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst and ligand.[9]

  • Potential Cause B: Suboptimal Base or Solvent

    • Explanation: The base is required to deprotonate the amine, making it nucleophilic. Its strength and solubility are critical. The solvent must be aprotic and capable of dissolving the reagents while remaining stable at high temperatures.

    • Recommended Solution:

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often an excellent choice. Other options include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]

      • Solvent Choice: Anhydrous toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are standard solvents for this reaction.[10] Ensure the solvent is thoroughly dried before use.

  • Potential Cause C: Insufficient Thermal Energy or Reaction Time

    • Explanation: C-N cross-coupling reactions are often kinetically slow and require elevated temperatures to proceed at a reasonable rate.[9]

    • Recommended Solution:

      • Temperature Optimization: Most Buchwald-Hartwig aminations require temperatures between 80 °C and 120 °C. If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100-110 °C.

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can take anywhere from a few hours to 24 hours for completion. Do not stop the reaction prematurely.

ParameterRecommended Starting Conditions & AlternativesRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Reliable and commercially available Pd sources.[7]
Ligand XPhos (2-5 mol%) or RuPhos (2-5 mol%)Bulky, electron-rich ligands are effective for hindered secondary amines.
Base NaOtBu (1.2-1.5 equiv.) or Cs₂CO₃ (2.0 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine.[7]
Solvent Anhydrous Toluene or 2-MeTHFAprotic, high-boiling solvents that are standard for this chemistry.[10]
Temperature 100-110 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.[9]
Problem 2: Formation of Significant Byproducts (e.g., Diarylation)
  • Potential Cause: Reaction with Unprotected Diamine

    • Explanation: If the starting material is the unprotected 3,9-diazaspiro[5.5]undecane, or if the Boc-protected amine undergoes in-situ deprotection, diarylation can occur, where the aryl group is added to both nitrogen atoms.

    • Recommended Solution:

      • Confirm Starting Material Purity: Use NMR to confirm that your starting material is indeed the mono-Boc protected diamine.

      • Check Reaction pH: Ensure the reaction conditions are not overly acidic, which could cleave the Boc group. The use of strong bases like NaOtBu or Cs₂CO₃ maintains basic conditions.

      • Control Stoichiometry: Use a slight excess of the diamine relative to the aryl halide (e.g., 1.1 equivalents of the amine) to minimize the chance of a second coupling.

Problem 3: Difficulty in Product Purification
  • Potential Cause: Co-elution of Product with Ligand or Byproducts

    • Explanation: The phosphine ligands and their oxides can sometimes be difficult to separate from the desired product using standard silica gel chromatography.

    • Recommended Solution:

      • Aqueous Wash: After the reaction is complete, an aqueous wash (e.g., with ammonium chloride solution or water) can help remove some of the inorganic salts and base.

      • Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate or DCM/methanol) is usually effective.

      • Alternative Ligands: If ligand removal is a persistent issue, consider using a ligand that is more easily separated, such as a sulfonated or biphasic ligand, although this may require re-optimization of the reaction.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Part A: Buchwald-Hartwig N-Arylation

  • Reagent Preparation: To an oven-dried reaction flask, add tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.1 equiv.), 1-chloro-3-methoxy-4-nitrobenzene (1.0 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: In a separate vial, mix Pd₂(dba)₃ (0.01 equiv., 1 mol%) and XPhos (0.025 equiv., 2.5 mol%).

  • Reaction Setup: Seal the reaction flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent Addition: Add the catalyst/ligand mixture to the reaction flask, followed by anhydrous toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl chloride is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the protected intermediate.

Part B: Boc Deprotection

  • Dissolution: Dissolve the purified, Boc-protected product from Part A in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Extract the aqueous layer with DCM.

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • López-Alvarado, P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34135-34153.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1003.
  • American Chemical Society Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2024). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • PubMed. (2015). Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. Retrieved from [Link]

  • De Gruyter. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 33–36 containing racemic.... Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • Beilstein Journals. (2012). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

  • National Institutes of Health. (2020). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • National Institutes of Health. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

Sources

Technical Support Center: 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly when working with Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule and the Solvent

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is a molecule of interest in drug discovery, incorporating three key structural features: a nitroaromatic ring, a diazaspiro[5.5]undecane core, and a methoxy group. While DMSO is a versatile and widely used solvent due to its high polarity and ability to dissolve a broad range of compounds, its reactivity can sometimes lead to compound instability.[1][2] This guide will delve into the potential interactions between 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and DMSO, offering troubleshooting strategies and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in DMSO?

A1: The primary stability concerns stem from the reactivity of the nitroaromatic group and the secondary amine within the diazaspiro core. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, while the nitro group itself can be reduced.[3] The secondary amine in the spirocyclic system can exhibit basicity and may be susceptible to oxidation or acid-catalyzed degradation, particularly in the presence of DMSO impurities.[4][5]

Q2: How might the methoxy group influence the stability of the molecule?

A2: The methoxy group is an electron-donating group. Its presence on the aromatic ring can modulate the electron density of the ring and potentially influence the reactivity of the adjacent nitro group. Electron-donating groups can sometimes affect the susceptibility of the nitroaromatic system to certain degradation pathways.

Q3: Are there any visual indicators of degradation in my DMSO stock solution?

A3: A change in the color of your DMSO stock solution, such as the appearance of a yellow or brown tint, can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for confirming compound stability.

Q4: How should I prepare and store my DMSO stock solutions of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane?

A4: To minimize the risk of degradation, it is recommended to use high-purity, anhydrous DMSO. Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light. Studies have shown that many compounds are stable in DMSO with up to 10% water content when stored at 4°C, but it is best practice to use anhydrous DMSO for initial stock preparation.[6]

Q5: Can freeze-thaw cycles affect the stability of my compound in DMSO?

A5: While some studies suggest that many compounds are stable through multiple freeze-thaw cycles in DMSO, it is a good practice to aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.[7]

Troubleshooting Guide: Investigating and Mitigating Instability

If you suspect instability of your 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in DMSO, the following troubleshooting guide provides a systematic approach to identify and address the issue.

Step 1: Initial Assessment of Degradation

The first step is to confirm if degradation is indeed occurring. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is the recommended technique for this initial assessment.

Experimental Protocol: HPLC-MS Analysis for Stability Assessment

  • Sample Preparation:

    • Prepare a fresh solution of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in high-purity DMSO at your working concentration (e.g., 10 mM). This will serve as your time-zero (T=0) reference.

    • Store an aliquot of this solution under your typical experimental or storage conditions.

    • At various time points (e.g., 24h, 48h, 1 week), take an aliquot of the stored solution.

  • HPLC-MS Analysis:

    • Dilute the T=0 and timed aliquots to an appropriate concentration (e.g., 1-10 µM) in a suitable mobile phase, such as acetonitrile/water with 0.1% formic acid.

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Run a gradient elution from a low to high organic phase to separate the parent compound from potential degradants.

    • Monitor the eluent using both a UV detector (at a wavelength where the parent compound absorbs) and a mass spectrometer.

  • Data Analysis:

    • Compare the chromatograms of the T=0 sample with the timed samples.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.

    • Analyze the mass spectra of any new peaks to determine their mass-to-charge ratio (m/z) and aid in their identification.

Data Presentation: Example HPLC-MS Stability Data

Time PointParent Compound Peak Area% RemainingNew Peak(s) Detected (m/z)
T=01,000,000100%None
24 hours850,00085%[m/z of potential degradant]
48 hours700,00070%[m/z of potential degradant]
1 week450,00045%[m/z of potential degradant]
Step 2: Identifying Potential Degradation Pathways

Based on the chemical structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, here are two plausible degradation pathways in DMSO.

Pathway A: Reduction of the Nitro Group

The nitro group is susceptible to reduction, which can be catalyzed by trace metals or other impurities in DMSO. This would result in the formation of a nitroso, hydroxylamino, or amino derivative.

Pathway B: DMSO-Mediated Oxidation or Reaction at the Secondary Amine

The secondary amine in the diazaspiro core could be susceptible to oxidation or other reactions, potentially involving DMSO or its impurities, especially under acidic or basic conditions.[4][5]

Visualization: Potential Degradation Pathways

G cluster_0 Potential Degradation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in DMSO cluster_1 Pathway A: Nitro Group Reduction cluster_2 Pathway B: Amine Reactivity Parent 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane Nitroso Nitroso Derivative Parent->Nitroso Reduction Oxidized Oxidized Amine (e.g., N-oxide) Parent->Oxidized Oxidation DMSO_Adduct DMSO-related Adduct Parent->DMSO_Adduct Reaction with DMSO/impurities Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Further Reduction Amino Amino Derivative Hydroxylamino->Amino Final Reduction

Caption: Potential degradation pathways of the target compound in DMSO.

Step 3: Advanced Characterization of Degradants

If significant degradation is confirmed, further analytical work is needed to characterize the degradation products.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Prepare a concentrated solution (e.g., 10-20 mg/mL) of the "degraded" sample in deuterated DMSO (DMSO-d6).

    • If possible, isolate the major degradation product using preparative HPLC for cleaner NMR analysis.

  • NMR Analysis:

    • Acquire a 1H NMR spectrum. Look for the disappearance of signals corresponding to the parent compound and the appearance of new signals.

    • Changes in the aromatic region might suggest modification of the nitrophenyl ring.

    • Shifts in the aliphatic region could indicate changes to the diazaspiro core.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to help elucidate the structure of the degradation products.

  • Data Interpretation:

    • Compare the spectra of the degraded sample to the reference spectrum of the pure parent compound.

    • The absence of the nitro group can lead to significant upfield shifts of the aromatic protons.

    • Oxidation of the amine could lead to downfield shifts of adjacent protons.

Visualization: Troubleshooting Workflow

G Start Observe unexpected experimental results or suspect compound instability HPLC_MS Perform time-course HPLC-MS analysis of DMSO stock solution Start->HPLC_MS Degradation_Check Is there a >10% decrease in parent compound and/or appearance of new peaks? HPLC_MS->Degradation_Check Stable Compound is likely stable under these conditions. Check other experimental variables. Degradation_Check->Stable No Characterize Characterize degradants using HPLC-MS/MS and NMR Degradation_Check->Characterize Yes Pathway_ID Identify potential degradation pathway(s) (e.g., nitro reduction, amine oxidation) Characterize->Pathway_ID Mitigate Implement mitigation strategies: - Use anhydrous, high-purity DMSO - Prepare fresh solutions - Store at -80°C, protected from light - Aliquot to avoid freeze-thaw cycles Pathway_ID->Mitigate Re-evaluate Re-evaluate stability with mitigation strategies in place Mitigate->Re-evaluate Success Proceed with experiments using optimized handling procedures Re-evaluate->Success

Caption: A workflow for troubleshooting compound instability in DMSO.

Preventative Measures and Best Practices

  • Solvent Quality: Always use high-purity, anhydrous DMSO from a reputable supplier. Store it properly to prevent water absorption.

  • Fresh is Best: Prepare solutions of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in DMSO immediately before use whenever feasible.

  • Proper Storage: If short-term storage is unavoidable, store solutions at low temperatures (-20°C or -80°C) in tightly sealed containers, protected from light.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Control Experiments: Always include a "vehicle control" (DMSO only) in your experiments to rule out any effects of the solvent itself.

By following these guidelines and employing a systematic approach to troubleshooting, you can ensure the integrity of your experiments and have confidence in the data generated using 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Berman, E. D., Thomas, R., Stahl, P., & Scott, R. M. (1987). Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines. The Journal of Physical Chemistry, 91(15), 4143-4146. [Link]

  • Alif, A., Boule, P., & Lemaire, J. (1991). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 59(3), 357-367. [Link]

  • Kikkawa, T., Iwahama, T., & Nakajima, T. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2758–2765. [Link]

  • Konuma, T., & Konishi, K. (2022). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. International Journal of Molecular Sciences, 23(12), 6521. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]

  • Spain, J. C. (2006). Bacterial Pathways for Degradation of Nitroaromatics. Current Opinion in Biotechnology, 17(3), 275-280. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Berman, E. D., Thomas, R., Stahl, P., & Scott, R. M. (1987). Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents. Canadian Journal of Chemistry, 65(7), 1594-1597. [Link]

  • Nandi, L. G., et al. (2018). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. Dyes and Pigments, 158, 41-50. [Link]

  • Jafri, N., & Al-Assaf, S. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 21(24), 9450. [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

  • Kozik, V., Cheng, K. C., & Zor, G. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(5), 542–546. [Link]

  • Nishino, S. F., & Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds and Explosives. Environmental Science & Technology, 29(5), 1147–1151. [Link]

  • Wang, Y., et al. (2018). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Journal of Hazardous Materials, 344, 88-95. [Link]

  • Spyroulias, G. A., & Gerothanassis, I. P. (2021). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. Physical Chemistry Chemical Physics, 23(27), 14856-14867. [Link]

  • Williams, R. E., & Raston, C. L. (2004). Bacterial pathways for degradation of nitroaromatics. Current Opinion in Chemical Biology, 8(3), 225-231. [Link]

  • Kumar, S., & Singh, V. K. (2022). DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2. New Journal of Chemistry, 46(2), 643-647. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Support Center: Optimizing 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the effective application of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the experimental concentration of this compound and troubleshooting common challenges. The guidance provided herein is based on established principles of small molecule pharmacology and cell-based assay development.

Introduction to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane belongs to the diazaspiro[5.5]undecane class of heterocyclic compounds. This structural motif is recognized for its diverse biological activities, with derivatives showing potential as enzyme inhibitors and receptor antagonists in various therapeutic areas.[1] While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its classification as a "Protein Degrader Building Block" suggests a potential role in targeted protein degradation applications.[2]

Given the novelty of this compound for many researchers, a systematic approach to determine its optimal concentration in any given cell-based assay is critical for generating reliable and reproducible data. This guide will walk you through the necessary steps, from initial characterization to troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before using this compound in my experiments?

A1: The foundational step is to determine the solubility and stability of the compound in your specific cell culture medium and any solvent used for stock solutions (e.g., DMSO).[3] Poor solubility can lead to precipitation and inaccurate concentrations, while instability can result in loss of activity over the course of your experiment.[4] A simple visual inspection of the prepared media for precipitates at the highest desired concentration is a crucial first check.

Q2: How do I determine the optimal concentration range for my experiments?

A2: The optimal concentration is cell-type and assay-dependent. A dose-response experiment is essential. We recommend starting with a broad concentration range (e.g., from nanomolar to high micromolar) to identify the concentration at which a biological effect is observed. For inhibitors, it is generally advisable to use the lowest concentration that elicits the desired effect to minimize potential off-target effects.[3]

Q3: My cells are dying at the concentration I expect to see an effect. What should I do?

A3: This indicates potential cytotoxicity. You should perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assay. This will allow you to distinguish between a specific biological effect and general toxicity. If the compound is cytotoxic at the effective concentration, you may need to consider shorter incubation times or explore analog compounds with a better therapeutic index.

Q4: I am not observing any effect even at high concentrations. What could be the reason?

A4: There are several possibilities:

  • Compound inactivity: The compound may not be active in your specific cell line or against your target of interest.

  • Poor cell permeability: The compound may not be efficiently crossing the cell membrane.[5]

  • Incorrect target: The hypothesized target of the compound may not be expressed or be relevant in your chosen cell model.

  • Degradation: The compound may be unstable in your culture conditions.

Q5: How can I be sure the observed effect is specific to the compound?

A5: To ensure specificity, consider the following controls:

  • Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Inactive analog: If available, use a structurally similar but biologically inactive analog of the compound.

  • Rescue experiment: If the compound inhibits a specific pathway, try to "rescue" the phenotype by adding a downstream component of that pathway.

  • Target engagement assay: If the target is known, a direct measure of compound binding to its target in the cell can provide strong evidence of specificity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments - Inconsistent cell seeding density- Variability in compound stock solution preparation- Fluctuation in incubator conditions (CO2, temperature, humidity)[6]- Standardize cell seeding protocols.[7]- Prepare fresh stock solutions or aliquot and store properly.- Regularly calibrate and monitor incubator performance.
Precipitate formation in culture medium - Poor aqueous solubility of the compound.[3]- Lower the final concentration of the compound.- Increase the percentage of serum in the medium (if compatible with the experiment).- Test alternative solvents for the stock solution.
High background in assays - Compound interference with the assay readout (e.g., autofluorescence).- Run a control with the compound in cell-free assay medium to check for interference.- If interference is observed, consider a different assay methodology.
Loss of compound effect over time - Compound degradation or metabolism by cells.- Replenish the medium with fresh compound at regular intervals.- Perform a time-course experiment to determine the duration of action.
Unexpected morphological changes in cells - Off-target effects or cytotoxicity.- Perform a thorough literature search for known off-target effects of similar compounds.- Conduct a cell viability assay at multiple concentrations and time points.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density

The optimal cell seeding density is crucial for consistent results in cell-based assays.[7]

  • Plate Cells: Seed your cells in a multi-well plate at a range of densities (e.g., for a 96-well plate, try 2,500, 5,000, 10,000, and 20,000 cells per well).

  • Incubate: Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assess Confluency: At each time point, visually inspect the wells and perform a cell viability assay (e.g., MTS or resazurin).

  • Select Optimal Density: Choose the seeding density that results in approximately 70-80% confluency at the end of the experiment and is within the linear range of the viability assay.

Protocol 2: Dose-Response Curve for Cytotoxicity Assessment

This protocol will help you determine the concentration range at which 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is not cytotoxic to your cells.

  • Prepare Stock Solution: Dissolve the compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Cell Seeding: Plate your cells at the predetermined optimal seeding density and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of the compound in your cell culture medium. It is recommended to perform a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM down to 1 nM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Optimizing Compound Concentration

G cluster_prep Phase 1: Preparation & Characterization cluster_dose Phase 2: Dose-Response & Cytotoxicity cluster_functional Phase 3: Functional Assay Optimization cluster_validation Phase 4: Specificity & Validation solubility Assess Solubility & Stability stock Prepare High-Concentration Stock solubility->stock dose_response Perform Broad Dose-Response Assay stock->dose_response viability Run Parallel Viability Assay dose_response->viability ic50 Determine Cytotoxic IC50 viability->ic50 functional_assay Conduct Functional Assay below IC50 ic50->functional_assay Select non-toxic concentration range ec50 Determine Functional EC50/IC50 functional_assay->ec50 controls Include Appropriate Controls (Vehicle, Inactive Analog) ec50->controls target Confirm Target Engagement (if possible) controls->target

Caption: Workflow for optimizing the concentration of a novel small molecule in cell culture.

Visualization of a Hypothetical Signaling Pathway Inhibition

Should 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane be identified as an inhibitor of a specific kinase in a signaling pathway, the following diagram illustrates this concept.

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates compound 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane compound->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram. Aladdin Scientific. Available at: [Link]

  • 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. PubChem. Available at: [Link]

  • Assay of NAAA Activity. PubMed. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Publications. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available at: [Link]

  • Assay of NAAA Activity. PubMed. Available at: [Link]

  • 8 Ways to Optimize Cell Cultures. VistaLab Technologies. Available at: [Link]

  • Best practices for optimising Cell Line Development processes. Sartorius. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

Sources

Overcoming off-target effects of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and the Challenge of Novel Compound Characterization

Welcome to the technical support center for researchers working with novel chemical entities. This guide uses 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (CAS: 1854943-73-9) as a prime example of a compound with potential biological activity that requires thorough characterization. This specific molecule is classified as a "Protein Degrader Building Block"[1], suggesting it is a chemical scaffold intended for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). However, like any novel small molecule introduced into a biological system, it has the potential to elicit on-target and off-target effects that must be carefully elucidated.

The broader 3,9-diazaspiro[5.5]undecane scaffold has been associated with a range of biological activities, including modulation of the CCR5 receptor and activity as GABA-A receptor antagonists[2][3]. This history underscores the potential for diverse biological interactions. This guide provides a comprehensive, question-driven framework for any researcher starting with a similarly uncharacterized compound. We will walk through the critical steps of target identification, cellular validation, off-target profiling, and experimental mitigation strategies, ensuring the scientific integrity and reproducibility of your findings.

Part 1: Initial Target Hypothesis and Identification

Frequently Asked Questions

Q1: I have a novel compound. How can I generate an initial hypothesis about its biological target without extensive screening?

A1: Your starting point should be a combination of computational analysis and a review of the compound's chemical class.

  • Computational (In Silico) Approaches: Modern computational tools can predict potential protein targets based on the molecule's three-dimensional structure and chemical properties. This approach, a cornerstone of rational drug design, involves docking your molecule into the structures of known proteins to estimate binding affinity[4]. Similarity searches against databases of compounds with known targets can also provide valuable clues.

  • Literature Review of the Scaffold: As noted, the 1,9-diazaspiro[5.5]undecane scaffold has been explored for various therapeutic applications, including immune system and cell signaling disorders[5]. Investigating the known targets of structurally similar published compounds can provide a strong basis for an initial experimental hypothesis.

Q2: What experimental approaches can I use to identify the direct binding partners of my compound?

A2: To experimentally identify the direct molecular targets, an unbiased proteomics approach is often the most effective. The most common method is affinity-based protein profiling.

Workflow for Affinity-Based Target Identification

cluster_prep Compound Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Synthesize an 'activatable' analog B 2. Immobilize analog on a solid support (e.g., beads) A->B C 3. Incubate beads with cell lysate or tissue extract B->C D 4. Wash away non-specific binders C->D E 5. Elute bound proteins D->E F 6. Separate proteins (e.g., SDS-PAGE) E->F G 7. Identify proteins by Mass Spectrometry (LC-MS/MS) F->G H 8. Bioinformatic analysis and target prioritization G->H

Caption: Workflow for identifying protein targets using affinity purification.

This technique involves synthesizing a version of your compound that can be attached to a solid matrix (like agarose beads) and then using this "bait" to "fish" for its binding partners in a cell lysate. The proteins that bind are then identified using mass spectrometry.

Part 2: Validating On-Target Engagement in a Cellular Environment

Identifying a binding partner in a lysate is a critical first step, but it's essential to confirm this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose[6][7].

Frequently Asked Questions

Q3: How does CETSA work, and how can I use it to validate that my compound binds to its putative target in cells?

A3: CETSA operates on the principle that when a compound binds to its target protein, it generally increases the protein's thermal stability[8]. When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state[6].

By treating cells with your compound and then heating them to various temperatures, you can measure the amount of soluble target protein remaining. An increase in the soluble protein fraction at higher temperatures in the presence of your compound is strong evidence of target engagement.

Experimental Protocol: Microplate-Based CETSA

This protocol is adapted from established methods for a screening-compatible format[9].

  • Cell Culture: Grow your cell line of interest to approximately 80% confluency.

  • Compound Treatment: Harvest and resuspend cells in your chosen media. Dispense the cell suspension into a 96-well or 384-well PCR plate. Add your compound at various concentrations (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for compound entry and binding.

  • Thermal Challenge: Place the plate in a PCR machine with a thermal gradient function. Heat the plate for 3 minutes across a range of temperatures (e.g., 40°C to 65°C), followed by rapid cooling to room temperature[10].

  • Cell Lysis: Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of your target protein using an antibody-based method like ELISA or Western blotting.

Data Interpretation: A positive result is a "right-shift" in the melting curve, indicating a higher apparent melting temperature (Tagg) of the target protein in compound-treated cells versus control cells.

cluster_result Expected Outcome A 1. Treat cells with compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins C->D E 5. Quantify soluble target protein D->E F 6. Plot soluble protein vs. temperature to generate melt curve E->F G Compound-treated cells show more soluble protein at higher temperatures (Thermal Shift) F->G

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Potential Issue Possible Cause Troubleshooting Step
No thermal shift observed Compound is not cell-permeable.Verify cell permeability using an orthogonal assay.
Compound does not bind the target in cells.Re-evaluate primary target identification data.
The chosen temperature range is incorrect.Optimize the heat shock temperatures to properly define the melting curve of the unbound protein.
High variability between replicates Inconsistent heating/cooling.Ensure use of a calibrated PCR machine with a tight thermal gradient.
Incomplete cell lysis.Optimize lysis conditions (e.g., buffer composition, freeze-thaw cycles).
Target protein signal is too low Low protein expression in the chosen cell line.Use a cell line known to express the target at higher levels or use an overexpression system.
Inefficient antibody for detection.Validate antibody specificity and sensitivity via Western blot.

Part 3: Proactively Profiling for Off-Target Effects

Observing a cellular phenotype that is inconsistent with the known function of your primary target is a strong indicator of off-target effects. Even without such a discrepancy, comprehensive off-target profiling is a critical step in characterizing a novel compound to avoid misinterpreting experimental data[11][12].

Frequently Asked Questions

Q4: My compound is causing unexpected cellular effects. How can I systematically identify its off-targets?

A4: The most robust way to identify off-targets is to screen your compound against large panels of proteins. Given that protein kinases are a frequent source of off-target interactions for many small molecules, kinome profiling is a standard and highly informative approach[11].

Kinome Profiling: This involves testing your compound's ability to inhibit the activity of a large number of purified kinases (often hundreds) in biochemical assays[13][14]. These services are commercially available and provide a "selectivity profile" of your compound.

Service Provider Assay Principle Panel Size Key Feature
Promega NanoBRET™ Target Engagement (Cellular)192 or 300 kinasesMeasures compound binding directly in live cells, assessing permeability and engagement in a natural context[15].
Carna Biosciences (via Oncolines) ADP-Glo™ Kinase Assay (Biochemical)>300 kinasesMeasures enzymatic activity in a cell-free system, often at different ATP concentrations[16].
Pharmaron Radiometric or Mobility Shift (Biochemical)>560 kinasesOffers large, customizable panels with rapid turnaround times[17].
Cell Signaling Technology KinomeView® Profiling (Antibody-based)N/AA Western blot-based tool to observe changes in cellular phosphorylation, indicating which kinase pathways are modulated[18].
PamGene KinomePro® (Functional Activity)N/AMeasures the activity of functional kinases in cell or tissue lysates on a peptide array[19].

Q5: Beyond kinases, what other off-target panels should I consider?

A5: Depending on the structure of your compound and any observed phenotypes, you may consider other panels. For example, if you observe neurological effects, a panel of G-protein coupled receptors (GPCRs) and ion channels would be relevant. If your compound has a planar, heterocyclic core, screening for DNA intercalation could be warranted.

Part 4: Designing Experiments to Mitigate and Control for Off-Target Effects

Once you have identified both your primary target and potential off-targets, you must design experiments that can differentiate between them. The goal is to prove that the observed biological effect is a consequence of modulating the primary target and not an off-target.

Frequently Asked Questions

Q6: I have a list of on- and off-targets. How can I design an experiment to prove my phenotype is due to the on-target effect?

A6: The gold standard for validating that a compound's effect is on-target involves a combination of genetic and chemical approaches.

  • Genetic Knockout/Knockdown: The most definitive method is to use CRISPR/Cas9 to knock out the gene encoding your primary target. If your compound's effect is on-target, the phenotype should be completely absent in the knockout cells. Conversely, the knockout cells should phenocopy the effect of the compound.

  • Use of a Structurally Related Inactive Control: Synthesize or acquire an analog of your compound that is structurally very similar but does not bind to the primary target. This "inactive control" should not produce the biological effect of interest. If it does, it suggests the phenotype is driven by an off-target effect common to both the active compound and the inactive control.

  • Rescue Experiments: In a target knockout cell line, you can perform a "rescue" by re-introducing the target protein. Sometimes, it's possible to introduce a mutated version of the target that is resistant to your compound. If the compound loses its effect only in cells expressing the resistant mutant, it provides powerful evidence for on-target activity.

Workflow: Validating On-Target Effect with CRISPR

cluster_crispr Genetic Modification cluster_treat Experimental Treatment cluster_interp Interpretation cluster_conclusion Conclusion A Start with Wild-Type (WT) cells showing a phenotype with your compound B Use CRISPR/Cas9 to generate a knockout (KO) cell line for your primary target A->B C Verify complete loss of target protein expression in the KO line (e.g., Western Blot) B->C D Treat both WT and KO cell lines with your compound C->D E Measure the biological phenotype of interest D->E F Phenotype is present in WT, but ABSENT in KO cells E->F G Phenotype persists in BOTH WT and KO cells E->G H Strong evidence for ON-TARGET effect F->H I Strong evidence for OFF-TARGET effect G->I

Caption: Decision-making workflow for using a knockout cell line to validate on-target effects.

By following this structured approach of hypothesis, validation, and rigorous control, researchers can confidently characterize the biological activity of novel compounds like 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, paving the way for their effective and accurate use in drug development and biomedical research.

References

  • Basting, R., & Hendrix, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Koo, J., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. Retrieved January 26, 2026, from [Link]

  • Lin, Y., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. Retrieved January 26, 2026, from [Link]

  • Busch, J. E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the study... ResearchGate. Retrieved January 26, 2026, from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Google Patents. (n.d.). WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. Google Patents.
  • MDPI. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Retrieved January 26, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • University of Southampton. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Pamgene. Retrieved January 26, 2026, from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Pelago Bioscience. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: PROTACs Incorporating 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers utilizing PROTACs (Proteolysis Targeting Chimeras) that incorporate the novel E3 ligase-binding moiety, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. This guide is designed for drug development professionals and scientists who are navigating the complexities of characterizing and troubleshooting these next-generation protein degraders.

As this chemical entity is novel, this guide emphasizes foundational principles and systematic troubleshooting. The unique structural features of this moiety—a rigid diazaspiro[5.5]undecane core, a nitrophenyl group, and a methoxy substitution—present specific challenges and opportunities in PROTAC design and application. This document provides in-depth, causality-driven advice to diagnose and resolve common experimental hurdles.

Part 1: Foundational Troubleshooting Guide

This section addresses the most common issues encountered when a PROTAC fails to induce protein degradation, starting with fundamental compound-related checks and progressing to complex cellular assays.

Question 1: I've treated my cells with my new PROTAC, but a Western Blot shows no degradation of my target protein. Where do I start?

Answer:

When facing a lack of degradation, it is critical to systematically validate each step of the PROTAC's mechanism of action. Before investigating complex cellular phenomena, confirm the integrity and behavior of the PROTAC molecule itself. An effective troubleshooting workflow begins with the simplest explanations and rules them out methodically.

Initial Diagnostic Workflow

G cluster_0 Step 1: Compound & Target Validation cluster_1 Step 2: Ternary Complex & Ubiquitination cluster_2 Step 3: Cellular & System-Level Issues A No Degradation Observed (e.g., Western Blot) B 1. Verify Compound Integrity (LC-MS, NMR) A->B Start Here C 2. Assess Solubility (Visual, Nephelometry) B->C If pure D 3. Confirm Binary Engagement (NanoBRET®, SPR, FP) C->D If soluble E 4. Test Ternary Complex Formation (NanoBRET®, AlphaLISA®) D->E If both bind F 5. Check for Ubiquitination (in-cell/in-vitro Ub Assay) E->F If complex forms G 6. Evaluate Cell Permeability (PAMPA, Caco-2, NanoBRET®) F->G If ubiquitination occurs H 7. Investigate 'Hook Effect' (Dose-Response Curve) G->H If permeable I 8. Check Proteasome Activity (MG132 Control) H->I If no hook effect J Successful Degradation I->J If active

Caption: A logical workflow for troubleshooting failed PROTAC experiments.

Detailed Steps:

  • Verify Compound Integrity & Purity: Before any biological assay, confirm that your synthesized PROTAC is structurally correct and pure (>95%). Impurities or degradation products can compete with the active PROTAC or be cytotoxic.

    • Technique: LC-MS to confirm mass and purity; NMR to confirm structure.

  • Assess Compound Solubility: The 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane moiety introduces rigidity and a potentially poorly soluble nitrophenyl group. Precipitated compound is inactive.

    • Quick Check: Prepare your highest concentration in media and inspect for visible precipitate.

    • Quantitative Assay: Kinetic nephelometry can determine the precise aqueous solubility. If solubility is low (<10 µM), consider reformulation with a different solvent or excipient, though DMSO is standard.

  • Confirm Binary Target Engagement: The PROTAC must independently bind both the Protein of Interest (POI) and the E3 ligase.[1] A failure to bind either target will prevent formation of the key ternary complex.

    • POI Engagement: Confirm that the "warhead" portion of your PROTAC binds to the POI.

    • E3 Ligase Engagement: Confirm that the 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane moiety binds to its intended E3 ligase (e.g., VHL, CRBN).

    • Recommended Assays: Biophysical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can measure binding affinity with purified proteins.[1] In a cellular context, the NanoBRET™ Target Engagement assay is a powerful tool to confirm target binding in live cells.[2][3]

If all three initial checks pass, the issue likely lies in subsequent mechanistic steps. Proceed to the questions in Part 2.

Part 2: Advanced Troubleshooting - Ternary Complex, Ubiquitination & Cellular Effects

This section is for researchers who have validated their compound's integrity and binary target engagement but still do not observe degradation.

Question 2: My PROTAC is pure, soluble, and binds both the target and the E3 ligase, but still doesn't work. What's the next step?

Answer:

The next critical step is to determine if the PROTAC can successfully bridge the POI and E3 ligase to form a productive ternary complex .[4][5] The geometry and stability of this complex are paramount for subsequent ubiquitination.[6]

Troubleshooting Ternary Complex Formation:

  • The Problem of Steric Hindrance: The rigid diazaspiro[5.5]undecane core, combined with the linker, may create a conformation that is sterically incompatible with simultaneous binding of both proteins. The linker length and attachment points are critical variables that may require optimization.[7]

  • Negative Cooperativity: In some cases, the binding of the first protein can sterically or allosterically hinder the binding of the second, a phenomenon known as negative cooperativity.

Recommended Assays for Ternary Complex Formation:

Assay TechnologyPrincipleFormatKey Advantages
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase.[4][8]Live CellsKinetic, real-time data in a physiological context.[4]
AlphaLISA® Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal when the complex forms.[6]BiochemicalHigh-throughput, works with purified proteins.
Co-Immunoprecipitation (Co-IP) An antibody pulls down the POI; the presence of the E3 ligase is detected by Western Blot.[9]Cell LysateConfirms interaction under near-physiological conditions.
Size Exclusion Chromatography (SEC) Detects a shift in the elution profile of the proteins when a stable ternary complex is formed.[9][10]BiochemicalProvides information on the stoichiometry and stability of the complex.

If these assays show no ternary complex formation, the PROTAC architecture (specifically the linker) needs to be redesigned.

Question 3: I've confirmed ternary complex formation, but there's still no degradation. Could the ubiquitination step be failing?

Answer:

Yes. Formation of a ternary complex is necessary but not sufficient for degradation. The complex must be geometrically competent to allow the E3 ligase to transfer ubiquitin to an accessible lysine residue on the POI's surface.

Troubleshooting Ubiquitination:

  • Inaccessible Lysines: The POI may lack accessible lysine residues within the spatial "reach" of the E3 ligase's catalytic domain when held in the ternary complex.

  • Inefficient Ubiquitin Transfer: The specific E3 ligase recruited by your 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane moiety may not be an efficient ligase for your specific POI.

Recommended Assays for Ubiquitination:

  • In-Cell Ubiquitination Assay: This is the most physiologically relevant method.

    • Protocol Overview: Treat cells with your PROTAC, often in the presence of a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions, immunoprecipitate the POI, and then perform a Western Blot using an anti-ubiquitin antibody.[11] An increase in high-molecular-weight smears indicates polyubiquitination.

  • In Vitro Ubiquitination Assay: This biochemical assay rebuilds the ubiquitination cascade using purified components.

    • Protocol Overview: Combine purified E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex, the POI, ubiquitin, and ATP.[12][13][14] Initiate the reaction and analyze the results by Western Blotting for the POI, looking for a ladder of higher molecular weight bands corresponding to ubiquitinated species.[12]

If ubiquitination is not detected, consider redesigning the PROTAC to alter the orientation of the POI relative to the E3 ligase, potentially exposing different lysine residues.

Question 4: My dose-response curve is bell-shaped (a "hook effect"). Why is my PROTAC less effective at higher concentrations?

Answer:

This is a classic "hook effect," a phenomenon common to PROTACs.[15][16] It occurs because at very high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-POI and PROTAC-E3) instead of the productive POI-PROTAC-E3 ternary complex.[15][16]

HookEffect cluster_optimal Optimal PROTAC Concentration cluster_excess Excessive PROTAC Concentration POI1 POI PROTAC1 PROTAC POI1->PROTAC1 Ternary Productive Ternary Complex E3_1 E3 Ligase E3_1->PROTAC1 Degradation Degradation Ternary->Degradation POI2 POI PROTAC2a PROTAC POI2->PROTAC2a Binary1 Non-Productive Binary Complex PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Non-Productive Binary Complex PROTAC2b->Binary2 E3_2 E3 Ligase E3_2->PROTAC2b NoDeg No Degradation Binary1->NoDeg Binary2->NoDeg

Caption: The hook effect: Optimal vs. excessive PROTAC concentrations.

Troubleshooting the Hook Effect:

  • Dose Range: The primary solution is to use the PROTAC within its optimal concentration window. A wide dose-response curve (e.g., from 1 nM to 10 µM) is essential to fully characterize the degradation profile and identify the optimal concentration (Dmax) and the onset of the hook effect.[16][17]

  • Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[16] This helps understand the kinetics of degradation versus the formation of stable, non-productive complexes.

  • Structural Redesign: A severe hook effect (occurring at low concentrations) may indicate that the binary complexes are significantly more stable than the ternary complex. Redesigning the linker or modifying the binding moieties to enhance ternary complex cooperativity can mitigate this issue.[18]

Part 3: Frequently Asked Questions (FAQs)

Q1: Could the 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane moiety itself be the problem?

A: Absolutely. As a novel chemical entity, its properties are not well-characterized.

  • Cell Permeability: The spirocyclic core and polar groups may limit passive diffusion across the cell membrane.[19] You must experimentally determine cell permeability. The NanoBRET™ Target Engagement assay, run in parallel on live and permeabilized cells, can provide an "availability index" to assess this directly.[2][20] Alternatively, PAMPA or Caco-2 assays can be used.[19][21]

  • Metabolic Stability: The nitro group could be susceptible to reduction by cellular nitroreductases, and the methoxy group could be demethylated. This would change the molecule's structure and render it inactive. An LC-MS analysis of cell lysates after PROTAC treatment can identify potential metabolites.

  • Efflux: PROTACs, being large molecules, can be substrates for cellular efflux pumps (like P-glycoprotein). Co-treatment with known efflux pump inhibitors can help diagnose this issue.

Q2: How do I select the right controls for my degradation experiment?

A: Proper controls are essential to prove that the observed degradation is due to the intended PROTAC mechanism.

  • Negative Control PROTAC: Synthesize a molecule where the E3-binding moiety is inactivated by a small chemical modification (an "epimer" or "inactive analog"). This control should still bind the POI but fail to recruit the E3 ligase, and thus should not induce degradation.[15]

  • E3 Ligase Ligand Only: Treat cells with the free 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane molecule. This will compete with the PROTAC for E3 ligase binding and should rescue the degradation of the POI.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should block PROTAC-mediated degradation, proving the involvement of the ubiquitin-proteasome system.[22]

Q3: What is the best way to quantify protein degradation?

A: While Western Blot is the gold standard for final validation, it can be low-throughput and semi-quantitative. For screening and optimization, more quantitative methods are preferred.

  • HiBiT Lytic Detection System: This is a highly sensitive and quantitative method.[23] It involves using CRISPR to insert a small 11-amino-acid HiBiT tag onto the endogenous POI.[24][25] The addition of a lytic reagent containing the LgBiT protein results in a luminescent signal proportional to the amount of HiBiT-tagged protein remaining.[24][26]

  • ELISA: A traditional and quantitative method, but requires a specific and high-quality antibody pair for the POI.

  • Quantitative Mass Spectrometry (MS): Provides the most accurate and unbiased quantification but is also the most resource-intensive method.

Part 4: Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation
  • Cell Treatment: Plate cells to be ~70-80% confluent. Treat with a dose-response of your PROTAC (e.g., 0, 1, 10, 100, 1000, 10000 nM) for the desired time (e.g., 16-24 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[27][28]

  • Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes (Note: avoid boiling for some membrane proteins).[27][28][29]

  • SDS-PAGE & Transfer: Run samples on an SDS-PAGE gel appropriate for the molecular weight of your POI. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[30] Incubate with a primary antibody against your POI overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) as well.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control.

Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation
  • Cell Treatment: Treat cells with the optimal concentration (Dmax) of your PROTAC. Include a control co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated species to accumulate. Also include a DMSO vehicle control.

  • Lysis: Lyse cells in a denaturing buffer (e.g., 2% SDS buffer) to disrupt protein-protein interactions, then boil immediately for 10 minutes to inactivate deubiquitinases (DUBs).[11]

  • Dilution & IP: Dilute the lysate ~10-fold with a non-denaturing buffer (e.g., Triton-based) to allow antibody binding.[11] Add an antibody against your POI and protein A/G beads to immunoprecipitate the target.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution & Western Blot: Elute the immunoprecipitated proteins from the beads using sample buffer. Run on an SDS-PAGE gel and transfer to a membrane.

  • Detection: Probe the Western Blot with an anti-Ubiquitin antibody to detect the polyubiquitin chains on your POI. You can also re-probe the blot with the antibody against your POI to confirm successful immunoprecipitation.

References

  • Zhang, C., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech Application Note. [Link]

  • BPS Bioscience. (2021). Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Daniels, D.L., et al. (2019). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. ACS Medicinal Chemistry Letters. [Link]

  • Imaide, S., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]

  • Donovan, K.A., et al. (2023). Cellular parameters shaping pathways of targeted protein degradation. Nature Reviews Cancer. [Link]

  • Bio-protocol. (n.d.). In vitro Protein Ubiquitination Assays. Bio-protocol Website. [Link]

  • Pettersson, M., & Crews, C.M. (2019). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Seminars in Cell & Developmental Biology. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Bulletin. [Link]

  • Al-Tamimi, A.M., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Shah, M.J., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. [Link]

  • Zorba, A., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]

  • Maple, H.J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Science. [Link]

  • Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita Website. [Link]

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. PubChem Database. [Link]

  • Sun, Y., & Li, H. (2013). Detection of Protein Ubiquitination. JoVE. [Link]

  • Ohms, J., et al. (2022). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology Website. [Link]

  • Drummond, M.L., & Williams, C.I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS ONE. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific Website. [Link]

  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio Blog. [Link]

  • Profacgen. (n.d.). Permeability Assay. Profacgen Website. [Link]

  • Promega Corporation. (n.d.). HiBiT Protein Tagging System. Promega Brochure. [Link]

  • Promega Connections. (2025). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Blog. [Link]

  • de Wispelaere, M., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate Publication. [Link]

  • Nucleic Acids Research. (2018). Probing protein ubiquitination in live cells. Oxford Academic. [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane. Cheméo Website. [Link]

  • ResearchGate. (n.d.). PROTAC permeability, stability, and cellular activity. ResearchGate Figure. [Link]

  • PubChem. (n.d.). 3-Boc-9-nitroso-3,9-diazaspiro[5.5]undecane. PubChem Database. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane derivatives. Recognizing the unique challenges this scaffold can present, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and overcome cell permeability issues. Our goal is to empower you with the technical insights and practical steps needed to advance your research.

Introduction: The Permeability Challenge

The 3,9-diazaspiro[5.5]undecane core is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can improve target binding affinity and metabolic stability.[1][2] However, the introduction of specific substituents, such as the 3-methoxy-4-nitrophenyl group, can create physicochemical properties that hinder passive diffusion across the lipid bilayer of cell membranes. Key contributors to low permeability in this series often include a high polar surface area (PSA) and the potential for extensive hydrogen bonding, characteristics that can be exacerbated by the nitro and methoxy functionalities.[3][4]

This guide will systematically address how to first accurately quantify the permeability of your derivatives and then rationally design strategies to enhance it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and strategic questions that arise when working to improve the cell permeability of this specific class of compounds.

Q1: Why are my 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane derivatives showing low cell permeability?

A1: Low cell permeability in this compound class is typically multifactorial, stemming from its inherent physicochemical properties:

  • High Polarity: The presence of the nitro group (a strong electron-withdrawing group) and the methoxy group, in addition to the two nitrogen atoms in the spirocyclic core, significantly increases the molecule's polarity and polar surface area (PSA). Molecules with a high PSA generally struggle to cross the lipophilic interior of the cell membrane.

  • Hydrogen Bonding Capacity: The secondary amine in the spiro-scaffold is a hydrogen bond donor, and the oxygens of the nitro and methoxy groups are hydrogen bond acceptors. A high capacity for forming hydrogen bonds with the aqueous environment makes it energetically unfavorable for the molecule to partition into the lipid membrane.[5]

  • Molecular Weight and Rigidity: While the spirocyclic core provides conformational rigidity that can be beneficial for target binding, it also contributes to a higher molecular weight and a fixed three-dimensional shape that may not be optimal for passive diffusion.[1]

  • Potential for Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to a low net intracellular concentration.[6]

Q2: What is the best initial assay to screen for permeability in my compound series?

A2: A tiered approach is most efficient. Start with the Parallel Artificial Membrane Permeability Assay (PAMPA) .

  • Rationale: PAMPA is a high-throughput, cell-free assay that isolates passive diffusion.[7][8] It provides a clean, initial assessment of a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport or cellular metabolism.[8] This allows you to quickly rank-order your derivatives based on their fundamental permeability and establish a baseline structure-permeability relationship.

Q3: My compound has poor PAMPA permeability. What are the next steps?

A3: Poor PAMPA results strongly suggest that the compound's fundamental physicochemical properties are the primary barrier. The next steps should focus on medicinal chemistry modifications. Consider strategies to:

  • Reduce Polarity: Can the nitro group be replaced with a less polar bioisostere? For example, a trifluoromethyl or cyano group might retain necessary electronic properties for target engagement while reducing the PSA.

  • Mask Hydrogen Bonds: Consider N-alkylation of the secondary amine on the spiro-scaffold. This removes a key hydrogen bond donor. Another strategy is to design analogs that can form an intramolecular hydrogen bond, effectively shielding the polar groups from the solvent.

  • Increase Lipophilicity (with caution): While increasing lipophilicity (LogP) can enhance membrane partitioning, it must be done judiciously. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity. The goal is to find an optimal balance.

Q4: My compound has good PAMPA permeability but shows low activity in cell-based assays. What does this discrepancy suggest?

A4: This is a classic indicator that your compound may be a substrate for active efflux pumps. The compound can passively diffuse into the cell (as shown by PAMPA), but it is then actively removed before it can reach its intracellular target. The recommended next step is to perform a permeability assay using a cell line that overexpresses a common efflux transporter, such as MDCK-MDR1 cells .[6] An efflux ratio significantly greater than 2 in this assay would confirm that your compound is a P-gp substrate.

Q5: What are some formulation strategies that can temporarily improve the permeability of a lead compound for in vitro or preclinical studies?

A5: For experimental purposes, formulation can provide a temporary solution to bypass poor permeability without immediate chemical modification.[9][10] Options include:

  • Use of Permeation Enhancers: Solvents like DMSO are known to disrupt the cell membrane, but their use should be carefully controlled and reported as they are not therapeutically viable.

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate the compound and facilitate its absorption.[9]

  • Prodrugs: While a medicinal chemistry approach, designing a prodrug involves temporarily masking the problematic polar groups with lipophilic moieties that are later cleaved inside the cell to release the active drug.[5][11]

Part 2: Troubleshooting Experimental Assays

This section provides a detailed guide to identifying and resolving common issues encountered during permeability assays.

Troubleshooting the PAMPA Assay
Observed Problem Potential Cause(s) Recommended Solution(s)
Low permeability for all compounds, including high-permeability controls (e.g., Propranolol). 1. Incomplete solubilization of the lecithin/lipid mixture. 2. Improper application of the lipid layer to the filter plate, leading to an overly thick or uneven membrane. 3. Evaporation of the solvent (e.g., dodecane) before the assay.1. Ensure the lipid solution is fully dissolved. Gentle warming or sonication can help. 2. Apply a small, consistent volume (typically 5 µL) of the lipid solution to each well. Allow the solvent to fully evaporate to form a thin, uniform film. 3. Keep the plate covered during membrane formation and assembly.
High variability between replicate wells for the same compound. 1. Poor compound solubility in the assay buffer, leading to precipitation. 2. Inconsistent membrane formation across the plate. 3. Cross-contamination between wells.1. Check the aqueous solubility of your compounds at the tested concentration. If needed, reduce the concentration or add a small, consistent percentage of a co-solvent like DMSO (ensure it's the same across all wells). 2. Visually inspect the membrane for uniformity after solvent evaporation. 3. Use careful pipetting techniques. Change tips between compounds.
Unusually high permeability for low-permeability controls. 1. Disruption of the artificial membrane. 2. The filter plate was physically disturbed or damaged during the assay.1. Ensure the integrity of the filter plate. Check for any visible tears or defects. 2. Handle the plate assembly gently. Avoid jarring or tilting the plates during incubation.
Troubleshooting Cell-Based Assays (Caco-2 / MDCK)
Observed Problem Potential Cause(s) Recommended Solution(s)
Low TEER (Transepithelial Electrical Resistance) values. 1. The cell monolayer is not fully confluent or differentiated. 2. "Leaky" monolayer due to cell toxicity from the test compound. 3. Bacterial or mycoplasma contamination.1. Ensure cells are seeded at the correct density and cultured for the appropriate time (e.g., ~21 days for Caco-2). 2. Run a cytotoxicity assay for your compound at the tested concentration. If toxic, reduce the concentration. 3. Regularly test cell cultures for contamination.
Poor mass balance (% Recovery is low <70%). 1. The compound is binding non-specifically to the plastic wells of the assay plate. 2. The compound is being metabolized by the cells. 3. The compound is accumulating within the cell monolayer.1. Add a low concentration of bovine serum albumin (BSA, e.g., 1%) to the receiver buffer to reduce non-specific binding. 2. Analyze cell lysates and buffer for the presence of metabolites using LC-MS/MS. 3. Lyse the cells at the end of the experiment and quantify the amount of compound retained in the monolayer.
High apparent permeability (Papp) in the A-to-B direction, but a very high efflux ratio (>10). 1. The compound is a strong substrate for an efflux transporter (e.g., P-gp in MDCK-MDR1 cells).1. This is a valid result. To confirm, re-run the assay in the presence of a known inhibitor of the suspected efflux pump (e.g., Verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms active efflux.
Efflux ratio is difficult to interpret (e.g., around 1.5 - 2.5). 1. Moderate efflux combined with experimental variability. 2. The compound may have different solubility in the apical vs. basolateral buffers (if pH is different).1. Increase the number of replicates (n=3 or 4) to improve statistical confidence. 2. Ensure the pH of both apical and basolateral buffers is identical (typically pH 7.4) and that your compound is stable and soluble at this pH.[12]

Part 3: Key Experimental Protocols & Workflows

This section provides standardized, step-by-step protocols for the primary assays used to assess cell permeability.

Logical Workflow for Permeability Assessment

The following diagram illustrates a systematic approach to characterizing and improving the permeability of your compounds.

G Start Start with 3,9-Diazaspiro Derivative PAMPA PAMPA Assay (Passive Permeability Screen) Start->PAMPA Caco2 Caco-2 or MDCK Assay (Passive + Active Transport) PAMPA->Caco2 Good Pe > 1.5 x 10⁻⁶ cm/s MedChem Medicinal Chemistry Optimization PAMPA->MedChem Poor Pe < 1.5 x 10⁻⁶ cm/s MDCK_MDR1 MDCK-MDR1 Assay (Efflux Substrate ID) Caco2->MDCK_MDR1 Low Papp (A-B) or Efflux Ratio > 2 Good_Perm Good Permeability Profile (Proceed to further studies) Caco2->Good_Perm Good Papp (A-B) Efflux Ratio < 2 MDCK_MDR1->MedChem Low Papp (Not Efflux) Efflux_Inhibitor Re-test with Efflux Inhibitor MDCK_MDR1->Efflux_Inhibitor High Efflux Ratio MedChem->Start Synthesize New Analogs Formulation Formulation Strategy (For In Vivo Studies) Good_Perm->Formulation Efflux_Inhibitor->MedChem Efflux Confirmed

Caption: Decision workflow for permeability testing.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Dissolve lecithin (e.g., 10-20 mg/mL) in an organic solvent like dodecane.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate. Allow the solvent to evaporate completely (~15-20 minutes) to form the artificial membrane.

  • Prepare Compound Solutions: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO). Dilute this into aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. Include high and low permeability control compounds.

  • Load Acceptor Plate: Add 300 µL of fresh aqueous buffer to each well of a 96-well acceptor plate.

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add 200 µL of your compound solution to each well of the donor plate.

  • Incubation: Cover the assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto 12- or 24-well Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Prepare Dosing Solutions: Dilute the test compound to its final concentration in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • Apical-to-Basolateral (A-to-B) Transport:

    • Wash the monolayers with warm transport buffer.

    • Add the compound dosing solution to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At the end of the incubation, take samples from both chambers for analysis.

  • Basolateral-to-Apical (B-to-A) Transport:

    • Perform the same steps as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is indicative of active efflux.

Signaling Pathway Visualization: P-glycoprotein Efflux

This diagram illustrates how P-glycoprotein (P-gp) mediated efflux can reduce the intracellular concentration of a drug, even if it has good passive permeability.

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Cytosol) ext_drug Drug int_drug Drug ext_drug->int_drug Passive Diffusion pgp P-gp (Efflux Pump) pgp->ext_drug Active Transport (ATP-dependent) int_drug->pgp Binding to Efflux Pump target Intracellular Target int_drug->target Binding to Target (Therapeutic Effect)

Caption: Mechanism of P-gp mediated drug efflux.

References

  • Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265–278. [Link]

  • Hauss, D. J. (Ed.). (2007).
  • Kawakami, K. (2012). Modification of physicochemical characteristics of active pharmaceutical ingredients and application of supersaturatable dosage forms for improving bioavailability of poorly absorbed drugs. Advanced Drug Delivery Reviews, 64(6), 480–495.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
  • Cyprotex (a part of Evotec). (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • Ohlsson, P., et al. (2025). Prediction of Permeability and Efflux Using Multitask Learning. Journal of Chemical Information and Modeling. [Link]

  • Patel, V. R. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications [Doctoral dissertation, The University of Texas at El Paso]. ScholarWorks@UTEP. [Link]

  • Kos, J., et al. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. ADMET & DMPK, 13(1), 1-18. [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • Pathan, S. A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Scientific Reports, 13(1), 21109. [Link]

  • Sinko, P. J., et al. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE, 12(12), e0190319. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Neuhoff, S., et al. (2013). The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. Journal of Pharmaceutical Sciences, 102(9), 3313-3324. [Link]

  • de Oliveira, G. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 17(3), 309. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Scott, J. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18015–18034. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

Sources

Technical Support Center: Purification of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. As a key building block in drug discovery, particularly for protein degraders, achieving high purity is paramount for reliable downstream applications.[1] This document is structured to address the specific challenges posed by the unique chemical properties of this molecule: a basic diazaspiro core and a polar, electron-deficient nitrophenyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Based on typical synthetic routes for spirocyclic diamines and functionalized anilines, impurities generally fall into three categories:

  • Starting Materials: Unreacted precursors, such as 1-Boc-3,9-diazaspiro[5.5]undecane and 1-fluoro-2-methoxy-4-nitrobenzene (or a related electrophile).

  • Reaction Byproducts: These can include products from side reactions, such as over-alkylation or the formation of isomers if the aromatic substitution is not perfectly regioselective.

  • Degradation Products: The nitro group can be sensitive to certain conditions, and the basic amine core can be susceptible to oxidation. Impurities may arise during workup or prolonged storage if not handled correctly.

Q2: What is the recommended starting point for purifying the crude product?

A2: For most applications, flash column chromatography on silica gel is the most effective initial purification method.[2] The compound's polarity and UV-active nitrophenyl group make it well-suited for this technique. However, due to the basicity of the diazaspiro moiety, specific precautions are necessary to prevent poor separation and low yield. An alternative for removing highly polar or non-polar impurities is an acid-base liquid-liquid extraction, though this is often less effective at removing closely related impurities.

Q3: How can I reliably assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in pharmaceutical development. A reverse-phase method (e.g., using a C18 column) coupled with a UV detector is ideal. For compounds intended for biological testing, a purity of ≥95% is a widely accepted standard. Combining HPLC with Mass Spectrometry (LC-MS) is highly recommended to confirm the identity of the main peak and any impurities.[3]

Q4: My compound appears yellow or brown. Is this normal?

A4: Yes, the presence of the 4-nitrophenyl group typically imparts a yellow color to the compound. However, a dark brown or tar-like appearance may indicate the presence of significant impurities or degradation. Pure 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane should be a pale yellow solid.

Purification Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Challenge 1: Column Chromatography Issues

Q: My compound is streaking badly on the silica gel column, and the yield is very low. What is happening?

A: This is a classic problem when purifying basic compounds like diamines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb your basic product. This leads to significant tailing (streaking) and loss of material on the column.

Solution: Use a Mobile Phase Modifier.

The causality here is a simple acid-base interaction. To prevent your basic amine from binding to the acidic silica, you must neutralize the interaction. This is achieved by adding a small amount of a volatile base to your eluent system.

Step-by-Step Protocol: Developing a Modified Eluent System

  • Select a Base Solvent System: Start with a common solvent system like Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexanes.

  • Run Test TLC Plates: Spot your crude material on at least three TLC plates.

  • Add a Modifier: Prepare three different developing chambers with your chosen solvent system (e.g., 95:5 DCM/MeOH).

    • Chamber 1: Solvent only.

    • Chamber 2: Solvent + 0.5% Triethylamine (TEA).

    • Chamber 3: Solvent + 1.0% Triethylamine (TEA).

  • Analyze the Results: You should observe a significant improvement in the spot shape on the plates with TEA. The spots will be rounder and have a higher Rf value. The streaking seen in Chamber 1 should be greatly reduced or eliminated.

  • Scale-Up to the Column: Prepare your bulk eluent for the column using the percentage of TEA that gave the best result on TLC. This simple addition will passivate the silica gel, dramatically improving your separation and yield.

Challenge 2: Crystallization Difficulties

Q: I've purified my compound by chromatography, but it won't crystallize from solution. It just oils out. How can I get a solid?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than an ordered crystalline solid. This often happens when the solution is supersaturated too quickly or when residual impurities inhibit crystal lattice formation.[4]

Solution: Systematic Solvent Screening and Slow Crystallization Techniques.

The key is to find a solvent system where your compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Workflow for Inducing Crystallization

  • Ensure Purity: First, confirm the purity of your material by HPLC. Crystallization is not a robust method for purifying mixtures with large amounts of impurities.[2] A purity of >90% is recommended before attempting crystallization.

  • Small-Scale Solvent Screening:

    • In separate small vials, attempt to dissolve ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature. See the table below for suggestions.

    • If it dissolves, the solvent is too good. If it doesn't, gently warm the vial. If it dissolves upon heating, this is a good candidate for single-solvent crystallization.

    • If it remains insoluble even when hot, that solvent may be a good "anti-solvent."

Solvent CategoryRecommended SolventsPurpose
Polar Protic Methanol, Ethanol, IsopropanolGood primary dissolving solvents
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood primary dissolving solvents
Non-Polar Hexanes, Heptane, TolueneGood anti-solvents
Ethers Diethyl Ether, MTBEGood anti-solvents
  • Employ Slow Crystallization Methods: The goal is to approach supersaturation slowly to allow for proper crystal nucleation.[4]

    • Slow Evaporation: Dissolve the compound in a suitable solvent (like DCM or EtOAc) in a vial. Cover the vial with a cap that has a pinhole in it. Allow the solvent to evaporate over several days.

    • Vapor Diffusion: In a large sealed jar, place your compound dissolved in a primary solvent (e.g., methanol). In the bottom of the jar, add a layer of an anti-solvent in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Solvent-Antisolvent: Dissolve your compound in a minimum amount of a "good" solvent while warm. Then, add a "bad" anti-solvent dropwise until the solution just begins to turn cloudy. Add one or two more drops of the good solvent to clarify, then allow the solution to cool slowly to room temperature, and finally in the freezer.

Challenge 3: Analytical HPLC Troubleshooting

Q: My HPLC analysis is giving me broad peaks and a noisy baseline. How can I improve the quality of my data?

A: Poor peak shape and baseline noise in HPLC can stem from a variety of issues related to the mobile phase, the column, or the sample itself.[5] Given the basic nature of the analyte, interactions with the column are a likely culprit.

Solution: Optimize HPLC Method Parameters.

A systematic approach to troubleshooting is essential for robust and reproducible analytical data.

// Nodes start [label="Poor HPLC Result\n(Broad Peaks / Noisy Baseline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="Is the mobile phase\nfreshly prepared and degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_new [label="Action: Prepare fresh,\nfiltered, and degassed\nmobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_modifier [label="Does the mobile phase\ncontain a modifier (e.g., 0.1% TFA\nor Formic Acid)?", fillcolor="#FBBC05", fontcolor="#202124"]; add_modifier [label="Action: Add 0.1% TFA or\nFormic Acid to both\nAqueous and Organic phases.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="Is the column old or\nhas it been flushed\nand stored properly?", fillcolor="#FBBC05", fontcolor="#202124"]; flush_column [label="Action: Flush column with\nappropriate solvents.\nIf no improvement, replace.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_sample [label="Is the sample fully dissolved\nin the mobile phase?", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve_sample [label="Action: Dilute sample in\nmobile phase or a weaker\nsolvent. Filter before injection.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved HPLC Result", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_mobile_phase; check_mobile_phase -> prepare_new [label="No"]; prepare_new -> check_modifier; check_mobile_phase -> check_modifier [label="Yes"]; check_modifier -> add_modifier [label="No"]; add_modifier -> check_column; check_modifier -> check_column [label="Yes"]; check_column -> flush_column [label="No"]; flush_column -> check_sample; check_column -> check_sample [label="Yes"]; check_sample -> dissolve_sample [label="No"]; dissolve_sample -> end_node; check_sample -> end_node [label="Yes"]; } dot Caption: Troubleshooting workflow for common HPLC issues.

Explanation of Key HPLC Troubleshooting Steps:

  • Mobile Phase: Always use HPLC-grade solvents. Buffers and additives should be freshly prepared and the entire mobile phase should be filtered and degassed to prevent baseline noise and pump issues.[5]

  • Acidic Modifier: Just as a basic modifier is used for normal-phase chromatography on silica, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is crucial for reverse-phase HPLC of basic compounds. It protonates the analyte and any free silanols on the C18 column, ensuring sharp, symmetrical peaks.

  • Sample Diluent: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is highly aqueous) can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[6]

  • Column Health: Columns are consumables. If flushing does not restore performance, it may be time to replace it. Proper storage as per the manufacturer's instructions is vital for longevity.

Standard Operating Protocols

Protocol 1: Modified Flash Column Chromatography
  • Dry-Load Adsorption: Dissolve your crude product in a minimal amount of DCM or another suitable solvent. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents overloading the top of the column and improves separation.

  • Column Packing: Pack a glass column with silica gel in your chosen mobile phase (e.g., Hexane/EtOAc). Ensure the mobile phase contains the optimal percentage of triethylamine (e.g., 1%) determined from your TLC analysis.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC plates, staining with a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General HPLC Purity Assessment
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 340 nm (the nitroaromatic chromophore should be strongly absorbing).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in 50:50 Acetonitrile/Water.

This method provides a robust starting point and should be further optimized for your specific impurity profile.[7]

// Nodes start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; purity_check [label="Initial Purity Assessment\n(e.g., TLC, crude NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Is the crude\na solid?", fillcolor="#FBBC05", fontcolor="#202124"]; high_purity [label="Purity > 90%?", fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Primary Purification:\nFlash Column Chromatography\n(with TEA modifier)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Final Purification:\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Compound\n(>95% by HPLC)", fillcolor="#FFFFFF", style="rounded,filled", shape=ellipse, fontcolor="#202124", color="#34A853"]; acid_base [label="Optional Pre-Purification:\nAcid-Base Extraction\n(to remove non-basic impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> purity_check; purity_check -> is_solid; is_solid -> acid_base [label="Yes"]; is_solid -> chromatography [label="No (Oil)"]; acid_base -> chromatography; purity_check -> chromatography [label="Complex Mixture"]; chromatography -> high_purity; high_purity -> crystallization [label="Yes"]; high_purity -> chromatography [label="No (<90%)\n(Re-purify)"]; crystallization -> final_product; } dot Caption: Decision tree for selecting a purification strategy.

References

  • ResearchGate. (n.d.). Single crystal structure of the spiro compound 2 c.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • National Institutes of Health (NIH). (2023).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block.
  • (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • (n.d.). 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram.
  • ChemRxiv. (n.d.).
  • CDN. (n.d.).
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • Sigma-Aldrich. (n.d.).
  • UKEssays. (2017).
  • OUCI. (n.d.). Stereoselective Crystallization as a Basis for Single‐Enantiomer Drug Production.
  • ResearchGate. (n.d.). (PDF)
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes.
  • National Institutes of Health (NIH). (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • LCGC International. (n.d.).
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • ResearchGate. (2022).
  • RSC Publishing. (n.d.).
  • Journal of Medicinal Chemistry. (2009). Revision of Purity Criteria for Tested Compounds.
  • (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • MedchemExpress.com. (n.d.). tert-Butyl 3,9-diazaspiro[5.
  • (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans.
  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). 3-Boc-9-nitroso-3,9-diazaspiro[5.5]undecane.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 9-Hydroxyspiro[5.5]undecan-3-one.

Sources

Preventing aggregation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A-86929

A-86929 Technical Guide: Proactive Strategies for Preventing In-Solution Aggregation

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the aggregation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (referred to herein as A-86929) in solution. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound efficacy, and generating reliable data.

Understanding the Aggregation Challenge with A-86929

Aggregation, the process by which individual small molecules clump together to form larger, often insoluble complexes, is a significant challenge in drug discovery and development.[1][2] For A-86929, this phenomenon can lead to diminished therapeutic efficacy, unpredictable assay results, and complications in formulation.

An analysis of the A-86929 structure reveals key features that may contribute to its aggregation propensity:

  • Diazaspiro[5.5]undecane Core: This bulky, somewhat rigid spirocyclic system contains two amine nitrogens. These nitrogens can participate in hydrogen bonding and their protonation state is highly pH-dependent.[3]

  • Nitrophenyl Group: The aromatic nitrophenyl moiety introduces the potential for π-π stacking interactions between molecules, a common driver of aggregation for aromatic compounds.

  • Overall Low Polarity: Despite the nitrogen and oxygen atoms, the molecule has a significant hydrocarbon character, which can lead to hydrophobic collapse and aggregation in aqueous environments.

Given these structural characteristics, aggregation is a critical parameter to control during all experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of A-86929 aggregation?

The most immediate indicators of aggregation are visual changes in the solution. Look for:

  • Turbidity or Cloudiness: A solution that was once clear becomes hazy or opaque.

  • Precipitation: Visible solid particles form and may settle at the bottom of the container or adhere to its walls.

  • Color Change: While less common, aggregation can sometimes alter the chromophore environment, leading to a subtle shift in the solution's color.

Q2: Beyond visual checks, how can I definitively detect and quantify aggregation?

For quantitative and sensitive detection of aggregates, especially sub-visible ones, the following techniques are recommended:

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring the size distribution of particles in a solution.[4][5][6] DLS is highly sensitive to the presence of even small populations of larger aggregates.[7][8] A monodisperse solution (single, narrow peak) indicates a lack of aggregation, while a polydisperse sample or the appearance of larger particle sizes (tens to hundreds of nanometers) is a clear sign of aggregation.[6][8]

  • UV-Vis Spectroscopy: Aggregation can cause light scattering, which presents as an apparent increase in absorbance across the UV-Vis spectrum, particularly at higher wavelengths (e.g., 340-600 nm).[9][10] This scattering artifact can be used to identify the presence of aggregates.[10] Comparing the spectra of a freshly prepared, clear solution with an aged or suspect solution can quickly reveal aggregation.[11][12]

Q3: How does pH influence the solubility and aggregation of A-86929?

The pH of the solution is arguably the most critical factor to control. The two amine groups in the diazaspiro core are basic and can be protonated in acidic conditions.[13][14]

  • Mechanism of pH Control: At acidic to neutral pH, the nitrogen atoms become protonated (NH2+), imparting a positive charge on the molecule. This charge increases the molecule's polarity, enhancing its interaction with polar solvents like water and creating electrostatic repulsion between molecules.[1][15] This repulsion is a powerful force that disrupts the intermolecular interactions (like π-π stacking and hydrophobic forces) that drive aggregation.

  • Practical Implication: Working at a pH where A-86929 is protonated and charged is the most effective initial strategy to prevent aggregation.[2][16] Conversely, at higher (basic) pH, the molecule will be in its neutral, less polar form, significantly increasing its propensity to aggregate in aqueous media.[1]

Q4: What is the best starting solvent for A-86929?

While A-86929 has limited aqueous solubility in its neutral form, organic co-solvents can be used to prepare stock solutions and improve solubility in final assay buffers.

Solvent/Co-SolventRecommended UseRationale & Considerations
DMSO Primary choice for high-concentration stock solutions.A-86929 is typically highly soluble in DMSO. However, be mindful of the final DMSO concentration in aqueous buffers, as high percentages can disrupt biological assays. Aim for <1% final concentration.
Ethanol Good for intermediate dilutions and as a co-solvent.Can increase the solubility of the compound in aqueous solutions.[1] Adding ethanol at concentrations of 0.5-10% (v/v) can significantly inhibit aggregation.[17]
Aqueous Buffers (pH < 7.0) Final dilution for most biological experiments.Use buffers such as MES, HEPES, or Phosphate, ensuring the final pH is in a range that maintains the protonated (charged) state of A-86929.

Q5: Can I use excipients or other additives to prevent aggregation?

Yes, several types of excipients can be highly effective.[2][16][18]

  • Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.1%) of surfactants like Polysorbate 80 (Tween 80) or Triton X-100 can prevent aggregation. They work by coating the hydrophobic surfaces of the molecule or early-stage aggregates, preventing them from clumping together.

  • Cyclodextrins: These excipients have a hydrophobic core and a hydrophilic exterior. They can encapsulate the non-polar parts of A-86929, effectively shielding them and increasing the overall solubility and stability of the compound in aqueous solution.[1][19]

  • Polymers: Additives like polyethylene glycol (PEG) or Pluronic F-68 can provide steric hindrance, physically preventing molecules from getting close enough to aggregate.[17][20]

Q6: How does ionic strength affect aggregation?

The effect of ionic strength (salt concentration) can be complex.[18][20][21]

  • At Low Ionic Strength: Increasing salt concentration can sometimes be beneficial. The ions can shield the charges on protonated A-86929 molecules, reducing electrostatic repulsion but potentially allowing for more favorable solvation.

  • At High Ionic Strength: High salt concentrations often have a "salting-out" effect on non-polar compounds, reducing their solubility and promoting aggregation by forcing them out of the solution.[1][22] This effect is generally more pronounced with divalent ions.[22]

  • Recommendation: Unless specifically required for an assay, start with a moderate ionic strength (e.g., 50-150 mM NaCl) and adjust only if aggregation is observed.

Troubleshooting Guide: Observed Aggregation

If you observe or suspect aggregation in your A-86929 solution, follow this systematic troubleshooting workflow.

G Start Problem: Aggregation (Cloudiness/Precipitate) Check_Conc Is concentration above known solubility limit? Start->Check_Conc Lower_Conc Action: Lower concentration or use co-solvent. Check_Conc->Lower_Conc Yes Check_pH Is the solution pH > 7.0? Check_Conc->Check_pH No End Solution should be clear. Confirm with DLS. Lower_Conc->End Adjust_pH Action: Adjust pH to 5.0-6.5 using an appropriate buffer. Check_pH->Adjust_pH Yes Check_Solvent Is the compound in a purely aqueous buffer? Check_pH->Check_Solvent No Adjust_pH->End Add_Cosolvent Action: Add co-solvent (e.g., 1-5% Ethanol) or re-prepare from DMSO stock. Check_Solvent->Add_Cosolvent Yes Add_Excipient Final Step: Add stabilizing excipient. Check_Solvent->Add_Excipient No Add_Cosolvent->End Excipient_Details Options: - 0.01% Polysorbate 80 - 0.02% Triton X-100 - Cyclodextrin Add_Excipient->Excipient_Details Add_Excipient->End

Troubleshooting workflow for A-86929 aggregation.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution

This protocol describes the preparation of a stock solution in a manner that minimizes initial aggregation.

  • Weighing: Accurately weigh the required amount of A-86929 solid in a clean, dry vial.

  • Solubilization: Add pure, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.

  • Visual Inspection: The final stock solution should be perfectly clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[23]

Protocol 2: Confirming Monodispersity with Dynamic Light Scattering (DLS)

This protocol is essential for validating that your working solution is free of aggregates.

  • Sample Preparation: Prepare a dilution of A-86929 in your final experimental buffer (e.g., 10 µM in pH 6.0 HEPES buffer with 100 mM NaCl). Ensure the final DMSO concentration is low (<1%).

  • Filtration: Filter the sample through a low-binding 0.02 µm or 0.1 µm syringe filter directly into a clean DLS cuvette. This removes dust and other extrinsic particles.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and acquire data according to the manufacturer's instructions. Collect at least 3-5 measurements.

  • Data Analysis:

    • Ideal Result (No Aggregation): The intensity distribution plot shows a single, narrow peak in the small size range (typically <5 nm), with a low polydispersity index (PDI < 0.2).

    • Indication of Aggregation: The presence of a second peak at a larger size (e.g., >50 nm) or a high PDI (>0.3) indicates the presence of aggregates.

G Prep Prepare Diluted Sample in Final Buffer Filter Filter Sample (0.1 µm Syringe Filter) Prep->Filter DLS Acquire DLS Data Filter->DLS Analyze Analyze Intensity Plot & Polydispersity Index (PDI) DLS->Analyze Good Result: Single Peak PDI < 0.2 (No Aggregation) Analyze->Good Ideal Bad Result: Multiple Peaks PDI > 0.3 (Aggregation Detected) Analyze->Bad Problem

Experimental workflow for DLS analysis.

References

  • McGovern, S. L., et al. (2002). Colloidal aggregation: from screening nuisance to formulation nuance. Journal of Medicinal Chemistry, 45(8), 1712-1722. [Link]

  • Hebda, J. A., & Bandyopadhyay, P. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling, 63(24), 7736-7747. [Link]

  • Hebda, J. A., & Bandyopadhyay, P. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications. [Link]

  • Mishra, A., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Journal of Chemical Technology & Biotechnology, 91(10), 2537-2545. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Wang, L., et al. (2022). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Butt, A. A., et al. (2022). Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces. Journal of Pharmaceutical Sciences, 111(1), 108-117. [Link]

  • Sangaletti, S., et al. (2022). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Molecules, 27(3), 1045. [Link]

  • Ghosh, S., et al. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium. RSC Advances, 13(37), 26034-26042. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Narvekar, P., et al. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. RSC Advances, 13(52), 36569-36586. [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]

  • Das, R. K. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. Accounts of Materials Research, 2(12), 1157-1168. [Link]

  • Nguyen, C. N., et al. (2020). Use of the Co-grinding Method to Enhance the Dissolution Behavior of a Poorly Water-Soluble Drug: Generation of Solvent-Free Drug–Polymer Solid Dispersions. Pharmaceutics, 12(10), 935. [Link]

  • Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • National Center for Biotechnology Information. (n.d.). 3,9-Diazaspiro[5.5]undecane. PubChem Compound Database. [Link]

  • Voges, M., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik, 93(1-2), 226-234. [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]

  • Pettersson, T., et al. (2024). Dispersion Mechanisms of Lignosulfonates in Concentrated TiO2 Suspensions and Pastes: The Effects of Molecular Weight Distributions and Ionic Composition. Polymers, 16(2), 263. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Dynamic Light Scattering (DLS). [Link]

  • BioProcess International. (2011). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]

  • Wang, W., et al. (2012). Effect of the ionic strength of the media on the aggregation behaviors of high molecule weight chitosan. Carbohydrate Polymers, 88(3), 946-951. [Link]

  • Checka, C., et al. (2007). Formulations that inhibit protein aggregation.
  • Wang, Y., et al. (2021). Molecular Mechanistic Insights into the Ionic-Strength-Controlled Interfacial Behavior of Proteins on a TiO2 Surface. Langmuir, 37(39), 11571-11581. [Link]

  • Study.com. (n.d.). When added to water, soluble amines will... [Link]

  • Sygnature Discovery. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Thomas, C. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8). [Link]

  • Aldeghi, M., et al. (2022). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Cheminformatics, 14(1), 1-15. [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). [Link]

  • ResearchGate. (n.d.). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Boc-9-nitroso-3,9-diazaspiro[5.5]undecane. PubChem Compound Database. [Link]

Sources

Technical Support Center: Optimizing Linker Length for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs based on the 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane scaffold. This guide is designed to offer practical, in-depth technical assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a PROTAC?

A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from a cell.[1][2][3] It functions by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural waste disposal system, the proteasome.[4]

Q2: Why is the linker component so critical in PROTAC design?

A2: The linker is a pivotal component of a PROTAC as it connects the target-binding ligand (warhead) to the E3 ligase-binding ligand (anchor).[1][2] The length, composition, and flexibility of the linker determine the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6] An optimized linker ensures efficient ubiquitination and subsequent degradation of the target protein.[6]

Q3: What is the specific role of the 3,9-diazaspiro[5.5]undecane scaffold in PROTAC linkers?

A3: The 3,9-diazaspiro[5.5]undecane scaffold is a type of rigid linker.[5] The rigidity of this structure helps to stabilize the conformation of the PROTAC, which can lead to a more stable interaction between the warhead and the target protein, as well as the anchor and the E3 ligase.[5] This can contribute to the formation of a more stable and energetically favorable ternary complex, ultimately enhancing degradation efficiency.[5]

Q4: What are the initial steps in designing a linker for a novel PROTAC?

A4: The initial design of a PROTAC linker often relies on empirical data and computational modeling.[5] Researchers typically start by synthesizing a series of PROTACs with linkers of varying lengths and compositions.[1][5] Common starting points include flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[1][2] Computational methods, such as molecular docking and molecular dynamics simulations, can help predict the optimal linker length and geometry for productive ternary complex formation.[5][6]

Troubleshooting Guides

Issue 1: Poor or No Degradation of the Target Protein

Symptoms: Western blot or other protein quantification methods show minimal or no reduction in the levels of the target protein after treatment with the PROTAC.

Potential Causes and Solutions:

  • Suboptimal Linker Length: The distance between the target protein and the E3 ligase may not be ideal for efficient ubiquitination.

    • Troubleshooting Steps:

      • Synthesize a Library of Linkers: Create a series of PROTACs with systematically varied linker lengths. For the 3,9-diazaspiro[5.5]undecane scaffold, this can be achieved by appending flexible linkers of different lengths to the spirocyclic core.

      • Test a Range of Linker Compositions: In addition to length, the chemical nature of the linker is important. Evaluate linkers with different degrees of flexibility and hydrophilicity.[]

      • Utilize Computational Modeling: Employ molecular modeling to predict the ideal linker length and conformation for ternary complex formation.[6]

  • Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its target.[8]

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Analyze the molecular weight, lipophilicity (LogP), and number of hydrogen bond donors and acceptors of your PROTAC.[9][10] PROTACs often have properties that challenge cell permeability.[8]

      • Modify Linker to Enhance Permeability: Adjust the linker to balance hydrophilicity and hydrophobicity.[][10] Shorter and more hydrophobic linkers may improve cell membrane passage.[10]

      • Perform Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the permeability of your PROTACs.

Experimental Protocol: Screening for Optimal Linker Length

  • Synthesis: Synthesize a series of PROTACs with varying linker lengths (e.g., by adding 2, 4, 6, 8, and 10 atom PEG or alkyl chain extensions to the 3,9-diazaspiro[5.5]undecane core).

  • Cell Treatment: Treat your target cell line with a range of concentrations for each PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).

  • Protein Quantification: Lyse the cells and quantify the target protein levels using Western blotting or a suitable quantitative proteomics method.

  • Data Analysis: Plot the percentage of protein degradation against the PROTAC concentration for each linker length to determine the optimal length that yields the highest degradation (Dmax) and lowest concentration for 50% degradation (DC50).

Issue 2: The "Hook Effect"

Symptoms: The dose-response curve for protein degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations.[11]

Potential Causes and Solutions:

  • Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex.[11][12]

    • Troubleshooting Steps:

      • Determine the Optimal Concentration Range: Perform a detailed dose-response experiment to identify the concentration that gives maximum degradation (Dmax) and avoid concentrations in the "hook" region.[11]

      • Optimize Linker to Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity in ternary complex formation, which can reduce the hook effect.[13] This involves creating a linker that favorably interacts with both the target protein and the E3 ligase.

      • Modify Ligand Affinities: In some cases, reducing the affinity of the PROTAC for one of the binding partners can increase the cooperativity of ternary complex formation and mitigate the hook effect.[13]

Workflow for Mitigating the Hook Effect

HookEffectWorkflow start Observe Bell-Shaped Dose-Response Curve step1 Perform Detailed Dose-Response Assay start->step1 step2 Identify Optimal Concentration (Dmax) step1->step2 step3 Is Dmax sufficient for therapeutic window? step2->step3 step4 Proceed with Optimal Concentration step3->step4 Yes step5 Redesign Linker to Enhance Ternary Complex Cooperativity step3->step5 No step6 Synthesize and Test New PROTACs step5->step6 step6->step1 PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

References

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • BOC Sciences. (n.d.).
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • WuXi AppTec. (2022). How to Tackle the Developmental Challenges of PROTAC Drugs.
  • Tantawy, M. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • CD ComputaBio. (n.d.).
  • NanoTemper Technologies. (2024).
  • Tantawy, M. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Rana, S., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs)
  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges.
  • Smith, B. E., et al. (2026). Unhooking the Hook: Optimization of the Aurora A Targeting PROTAC JB170 to CCT400028, an In Vitro Degrader Chemical Probe. Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. Frontiers in Pharmacology.
  • The Biochemist. (2021).
  • BenchChem. (n.d.). Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments.
  • Izquierdo, A. C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism.
  • Broad Institute. (2023). Proteolysis-targeting chimeras with reduced off-targets.
  • Paiva, S-L., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with novel nitroaromatic compounds, exemplified by 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. This guide is designed for drug development professionals and scientists encountering challenges related to cellular toxicity. Our goal is to provide a framework for understanding, troubleshooting, and minimizing the cytotoxic effects of this important class of molecules.

The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, recognized for its utility in developing treatments for a range of disorders[1]. However, the incorporation of a nitroaromatic moiety, such as the 3-methoxy-4-nitrophenyl group, introduces a well-documented liability for cytotoxicity[2][3]. This guide provides expert-driven, actionable strategies to de-risk your research program by addressing this challenge head-on.

Frequently Asked Questions (FAQs)
Q1: What is the most probable cause of cytotoxicity for a compound like 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane?

The primary driver of cytotoxicity for nitroaromatic compounds is the metabolic reduction of the nitro group (-NO₂)[4][5]. This process is often mediated by intracellular flavoenzymes, such as NADPH:cytochrome P450 reductase[4][5]. The reduction can proceed through two main pathways, both of which generate toxic species:

  • Single-Electron Reduction: This pathway produces a nitro anion radical. In the presence of molecular oxygen, this radical can undergo futile cycling, transferring the electron to oxygen to create superoxide radicals (O₂⁻), a key reactive oxygen species (ROS)[4][6]. This cycle regenerates the parent nitro compound and initiates a cascade of oxidative stress, leading to damage of lipids, proteins, and DNA[7][8][9].

  • Two-Electron Reduction: This "oxygen-insensitive" pathway reduces the nitro group to nitroso (-NO) and hydroxylamine (-NHOH) intermediates[4]. These metabolites are highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules, including DNA, which can lead to mutagenicity and genotoxicity[4][6].

Q2: My compound shows potent on-target activity in a biochemical assay, but poor therapeutic window in cell-based assays. Why?

This is a classic challenge in drug discovery and often points to off-target toxicity. For this compound class, the cytotoxicity is likely independent of its primary pharmacological target and is instead driven by the chemical reactivity of the nitro group. The concentration required to achieve the desired therapeutic effect may be high enough to trigger significant metabolic activation of the nitro group, leading to widespread cell death that masks the on-target effect. Distinguishing between on-target and off-target cytotoxicity is a critical step, which is addressed in the troubleshooting section below.

Q3: Are all cell lines equally susceptible to nitroaromatic-induced cytotoxicity?

No. The susceptibility can vary significantly based on the expression levels of reductive enzymes (e.g., nitroreductases, P450 reductases) and the cell's intrinsic antioxidant capacity (e.g., glutathione levels)[10]. For example, some cancer cells have higher levels of specific reductases, which could make them more sensitive. Conversely, cells with robust antioxidant defenses may be more resistant. It is advisable to profile your compound across a panel of cell lines, including both cancerous and non-cancerous cells (e.g., HUVECs), to establish a therapeutic index[11].

Troubleshooting Guide: Investigating and Mitigating Cytotoxicity

This section provides a logical workflow for diagnosing and addressing the cytotoxicity of your nitroaromatic compound.

Workflow: From Observation to Solution

D A High Cytotoxicity Observed in Primary Screen B Hypothesis: Is toxicity due to oxidative stress (ROS)? A->B D Experiment: Co-treat with Antioxidants (e.g., N-acetylcysteine) B->D Test E Experiment: Measure ROS Production (e.g., DCFDA assay) B->E Confirm C Hypothesis: Is toxicity due to reactive metabolites? F Experiment: In vitro Metabolism Assay (Liver Microsomes + LC-MS) C->F Test G Result: Cytotoxicity Rescued? D->G H Result: ROS Levels Elevated? E->H I Result: Metabolites (e.g., -NHOH, -NH2) Detected? F->I G->C No J Conclusion: Toxicity is ROS-mediated. G->J Yes H->C No H->J Yes K Conclusion: Toxicity involves reactive metabolite adducts. I->K Yes L Medicinal Chemistry Strategy: Modify/Replace Nitro Group (e.g., -CN, -SO2NH2, -NH2) I->L No, but toxicity persists. Consider other mechanisms (e.g., off-target kinase). J->L K->L G cluster_0 Cellular Environment Parent Ar-NO₂ (Parent Compound) Radical Ar-NO₂⁻˙ (Nitro Anion Radical) Parent->Radical 1e⁻ Reduction (e.g., CYP Reductase) Nitroso Ar-NO (Nitroso) Parent->Nitroso 2e⁻ Reduction (Oxygen-Insensitive Nitroreductase) Radical->Parent O₂ (Futile Cycling) ROS Reactive Oxygen Species (O₂⁻˙, H₂O₂) Radical->ROS Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e⁻ Reduction Adducts Macromolecule Adducts (e.g., DNA, Protein) Hydroxylamine->Adducts OxStress Oxidative Stress & Cell Damage Adducts->OxStress Genotoxicity ROS->OxStress

Caption: Bioactivation pathways of nitroaromatic compounds.

References
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • ACS Publications. (n.d.). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Drug-Induced Oxidative Stress and Toxicity. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. Retrieved from [Link]

  • PubMed. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity and roles of reactive oxygen species. Retrieved from [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Frontiers. (n.d.). From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration. Retrieved from [Link]

  • ACS Publications. (n.d.). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reactive oxygen species. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • Mount Sinai Scholars Portal. (n.d.). Drug-Induced Oxidative Stress and Cellular Toxicity. Retrieved from [Link]

  • PubMed. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ternary Complex Formation with 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-Based Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as a component in novel protein degraders. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the critical phase of ternary complex formation. Our approach is rooted in the principles of biophysics and cell biology to empower you to diagnose and resolve experimental hurdles effectively.

I. Understanding the Role of Your Compound

The compound 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is classified as a "Protein Degrader Building Block"[1]. This indicates that it is a chemical scaffold intended for the synthesis of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), or potentially as a monovalent molecular glue. In a typical PROTAC architecture, this molecule could serve as a warhead for either the protein of interest (POI) or an E3 ubiquitin ligase, with the diazaspiro[5.5]undecane core acting as a rigid linker element for conjugation to the other half of the degrader[2][3].

The 3-methoxy-4-nitrophenyl group is the likely binding moiety. The nitrophenyl group, in particular, can be chemically modified, for instance, by reduction to an aniline, to serve as an attachment point for further chemical synthesis[4].

II. Frequently Asked Questions (FAQs) about Ternary Complex Formation

Q1: What is a ternary complex, and why is it crucial for my degrader's function?

A1: A ternary complex is a transient structure formed by the non-covalent association of three molecules: your protein of interest (POI), the degrader molecule (e.g., a PROTAC), and an E3 ubiquitin ligase[5]. The formation of this complex is the pivotal event in targeted protein degradation. It brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for destruction by the proteasome[6]. Without efficient ternary complex formation, your degrader will not induce protein degradation.

Q2: What is "cooperativity" in the context of ternary complexes, and how does it affect my experiment?

A2: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the POI) to the degrader influences the binding of the second protein (the E3 ligase)[3].

  • Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein. This is generally desirable as it stabilizes the ternary complex, often leading to more efficient degradation[3].

  • Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second. This can destabilize the ternary complex and may lead to less efficient degradation.

  • No Cooperativity (α = 1): The two proteins bind independently of each other.

Understanding the cooperativity of your system is vital for interpreting your results and for the rational design of more potent degraders[7]. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are excellent for quantifying cooperativity[8].

Q3: I've heard of the "hook effect." What is it, and how can I avoid it?

A3: The "hook effect" is a phenomenon observed in many ternary complex assays where the signal (representing complex formation) first increases with degrader concentration, reaches a maximum, and then decreases at higher concentrations[9]. This results in a characteristic bell-shaped curve[10].

Causality: The hook effect arises from the formation of non-productive binary complexes at high degrader concentrations. The excess degrader saturates both the POI and the E3 ligase independently, preventing them from coming together to form the ternary complex[9].

Mitigation: It is crucial to perform a full titration of your degrader to identify the optimal concentration range for ternary complex formation and to avoid misinterpreting the low signal at high concentrations as poor compound activity.

III. Troubleshooting Guide for Common Ternary Complex Assays

This section provides a structured approach to troubleshooting common issues in widely used assays for studying ternary complex formation.

A. Proximity-Based Assays (AlphaLISA, TR-FRET)

These assays are popular for their high-throughput nature and homogeneous format. They rely on the principle that when two tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase) are brought into proximity by the degrader, a signal is generated[10].

Issue 1: Low or No Signal

Potential Cause Troubleshooting Steps
Poor Protein Quality - Confirm protein purity and integrity via SDS-PAGE and/or mass spectrometry. - Assess protein activity and folding using techniques like Differential Scanning Fluorimetry (DSF).
Inefficient Ternary Complex Formation - Perform a broad cross-titration of the POI, E3 ligase, and degrader to find the optimal concentrations[1]. - Consider that your degrader may exhibit negative cooperativity.
Incompatible Buffer Conditions - Test different buffer systems. Ternary complex formation can be sensitive to pH, salt concentration, and additives. Start with a well-established buffer like PBS or HEPES-based buffers and systematically vary the components[1].
Steric Hindrance from Tags - The position and size of affinity tags (e.g., GST, His-tag) can interfere with complex formation. Test different tag placements (N- or C-terminal) or use smaller tags (e.g., FLAG, HA)[1].
Incorrect Assay Setup - Verify the concentrations of all reagents. - Optimize incubation times and temperature. - Ensure the correct order of reagent addition[1].

Issue 2: High Background Signal

Potential Cause Troubleshooting Steps
Non-specific Binding - Include control wells with only the POI and E3 ligase (no degrader) to determine the baseline signal. - Add a non-specific protein like BSA to the buffer to block non-specific interactions. - Test different donor and acceptor bead combinations to find the pair with the best signal-to-background ratio[1].
Compound Interference - Your 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-based degrader might have intrinsic fluorescence or absorbance that interferes with the assay. Run a control with just the compound and beads to check for this.
B. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities of binary and ternary complexes[4][7].

Issue 1: Difficulty Confirming Ternary Complex Formation

Potential Cause Troubleshooting Steps
Incorrect Assay Orientation - The choice of which protein to immobilize on the sensor chip and which to inject as the analyte is critical. A common and effective setup is to immobilize the E3 ligase, inject the POI with and without the degrader, and observe the increase in response units (RU) due to ternary complex formation[7].
Low Affinity Interactions - If the binary or ternary interactions are weak, the signal may be difficult to detect. Increase the concentration of the injected analytes.
Mass Transport Limitation - This occurs when the rate of binding is faster than the rate of analyte diffusion to the sensor surface. Use a higher flow rate or a lower density of the immobilized ligand.

Issue 2: Complex Sensorgrams

Potential Cause Troubleshooting Steps
Non-specific Binding to the Chip Surface - Use a reference flow cell to subtract non-specific binding. - Add BSA or a non-ionic detergent like Tween-20 to the running buffer.
Protein Aggregation - Ensure your protein preparations are monodisperse using size-exclusion chromatography (SEC). - Filter and degas all buffers and protein samples before use.
C. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n)[8].

Issue 1: Poor Data Quality (Noisy or Uninterpretable Isotherms)

Potential Cause Troubleshooting Steps
Mismatched Buffers - This is a very common issue in ITC. Ensure that the buffer in the syringe and the cell are identical. Dialyze both proteins into the same buffer batch before the experiment.
Protein Instability or Aggregation - As with SPR, ensure your proteins are stable and monodisperse. - The heat generated during the experiment can sometimes cause protein denaturation. Perform the experiment at a lower temperature.
Compound Insolubility - The 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-based degrader may have limited solubility. Determine the maximum soluble concentration of your compound in the assay buffer and stay below this limit.

IV. Experimental Workflow & Protocols

Generalized Protocol for Ternary Complex Formation using AlphaLISA
  • Reagent Preparation:

    • Prepare stocks of your tagged POI, tagged E3 ligase, and 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-based degrader in the chosen assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Assay Plate Setup:

    • In a 384-well plate, add the POI, E3 ligase, and serially diluted degrader. Include controls (no degrader, no POI, no E3 ligase)[1].

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the ternary complex to form[1].

  • Bead Addition:

    • Add the AlphaLISA acceptor beads (conjugated to an antibody against the POI's tag) and donor beads (conjugated to an antibody against the E3 ligase's tag). Protect the plate from light.

  • Final Incubation:

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_confirmation Confirmation Problem No/Low Signal in Ternary Complex Assay Reagents Check Protein Quality & Compound Integrity Problem->Reagents Start Here Assay_Setup Verify Assay Parameters (Concentrations, Buffer) Reagents->Assay_Setup If Reagents OK Titration Perform Cross-Titration (POI, E3, Degrader) Assay_Setup->Titration If Setup Correct Buffer_Screen Screen Different Buffer Conditions Titration->Buffer_Screen If Still No Signal Tag_Modification Test Alternative Protein Tags Buffer_Screen->Tag_Modification Orthogonal_Assay Confirm with Orthogonal Assay (e.g., SPR, ITC) Tag_Modification->Orthogonal_Assay If Signal Observed Success Successful Ternary Complex Formation Orthogonal_Assay->Success

Caption: A logical workflow for troubleshooting the absence of a signal in ternary complex formation assays.

V. Concluding Remarks

Troubleshooting ternary complex formation is an iterative process that requires careful experimental design and a systematic approach to problem-solving. The stability and formation of the ternary complex are influenced by a multitude of factors including protein quality, buffer composition, and the intrinsic properties of your degrader molecule. By understanding the underlying principles of the assays you employ and by methodically addressing potential sources of error, you can overcome experimental challenges and successfully characterize the activity of your 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-based degraders.

References

  • Google Patents. (n.d.). WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell.
  • Future Science. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • bioRxiv. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring and characterizing ternary complex formation. Retrieved from [Link]

  • PRISM BioLab. (2026). Ternary Complex Design for Modulating Protein-Protein Interactions. Retrieved from [Link]

  • Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Retrieved from [Link]

  • Diva-Portal.org. (2022). Development of biophysical assays for studies of PROTACs. Retrieved from [Link]

  • ResearchGate. (2025). Targeted protein degradation: therapeutic potential and challenges of PROTACs and molecular glues. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Molecular Glues in Targeted Protein Degradation. Retrieved from [Link]

  • ACS Publications. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • University of Dundee. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • Discovery On Target. (2023). Protein Degraders and Molecular Glues Part 1 2023 Archive. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]

  • Springer. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a compound's engagement with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth comparison of key methodologies for validating the target engagement of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane , a compound identified as a potential component of protein degraders. While its specific target may be under investigation, the principles and techniques outlined here offer a robust framework for confirming its interaction with a putative protein of interest.

The Criticality of Target Engagement in Drug Discovery

Before committing to extensive preclinical and clinical development, it is imperative to demonstrate that a therapeutic candidate directly interacts with its intended molecular target within a biologically relevant context.[1][2] Failure to do so can lead to misleading structure-activity relationships (SAR), off-target effects, and ultimately, late-stage clinical failures. This guide will navigate the nuanced landscape of target engagement validation, providing both the theoretical underpinnings and practical protocols to empower your research.

Strategic Selection of a Validation Method

The optimal method for validating target engagement is not a one-size-fits-all solution. The choice depends on several factors, including the nature of the target protein, the desired throughput, the required data output (qualitative vs. quantitative), and the biological context (in vitro, in-cell, or in vivo). A multi-faceted approach, employing orthogonal techniques, often provides the most compelling evidence of target engagement.

Comparative Analysis of Key Target Engagement Validation Methods

Here, we compare three widely adopted and powerful techniques for validating the interaction between a small molecule, such as 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, and its target protein: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[3][4]Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5][6][7]Measures the heat change associated with the binding of a ligand to a protein in solution.[8][9][10][11]
Biological Context In-cell, cell lysatesIn vitro (purified components)In vitro (purified components in solution)
Data Output Qualitative to semi-quantitative (target stabilization)Quantitative (K D , k on , k off )Quantitative (K D , ΔH, ΔS, stoichiometry)
Advantages - Confirms target engagement in a physiological context.[12][13] - No need for protein purification. - Can be adapted for high-throughput screening.- Real-time, label-free detection.[5][7] - Provides detailed kinetic information.[6][14] - High sensitivity.- Direct measurement of binding thermodynamics.[8][15] - Label-free and in-solution. - Provides stoichiometry of binding.[9]
Limitations - Indirect measurement of binding. - Can be influenced by downstream cellular events. - Requires a specific antibody for detection.- Requires protein immobilization, which may affect its conformation. - Can be sensitive to buffer composition and non-specific binding.- Requires larger amounts of protein and compound. - Lower throughput. - Sensitive to buffer mismatches.

Visualizing the Workflow: A Comparative Overview

Target_Engagement_Workflow_Comparison cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) CETSA_start Treat cells with compound CETSA_heat Heat shock CETSA_start->CETSA_heat CETSA_lyse Cell lysis CETSA_heat->CETSA_lyse CETSA_separate Separate soluble and aggregated proteins CETSA_lyse->CETSA_separate CETSA_detect Detect target protein (e.g., Western Blot) CETSA_separate->CETSA_detect SPR_start Immobilize target protein on sensor chip SPR_inject Inject compound over the surface SPR_start->SPR_inject SPR_measure Measure change in refractive index SPR_inject->SPR_measure SPR_regenerate Regenerate sensor surface SPR_measure->SPR_regenerate ITC_start Load protein into sample cell and compound into syringe ITC_titrate Titrate compound into protein solution ITC_start->ITC_titrate ITC_measure Measure heat changes ITC_titrate->ITC_measure ITC_analyze Analyze binding isotherm ITC_measure->ITC_analyze

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement and biological evaluation. The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including potential treatments for pain, psychotic disorders, and immune system-related diseases.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane analogs, offering a comparative analysis of how subtle molecular modifications can profoundly impact biological activity. While specific data on the title compound is limited in publicly available literature, by examining closely related analogs, we can extrapolate key principles to guide future drug design.

The Allure of the Spirocyclic Core: A Foundation for Diverse Bioactivity

The 3,9-diazaspiro[5.5]undecane core, a rigid bicyclic system, provides a three-dimensional framework that can be strategically decorated with various functional groups to interact with specific biological targets.[1] This spirocyclic nature imparts conformational rigidity, which can lead to higher binding affinity and selectivity for target receptors. The diverse biological activities reported for this class of compounds underscore the versatility of this scaffold.[2]

A Tale of Two Rings: Deconstructing the Structure-Activity Landscape

The biological activity of 3-aryl-3,9-diazaspiro[5.5]undecane analogs is primarily dictated by the nature and substitution pattern of the aryl ring at the 3-position and the substituents on the nitrogen atom at the 9-position.

The Phenyl Ring at Position 3: A Gateway to Target Engagement

The substituted phenyl ring at the 3-position is a crucial determinant of target recognition and binding affinity. While direct SAR data for the 3-methoxy-4-nitrophenyl substitution is scarce, we can infer its potential impact by analyzing related structures.

In a comprehensive study of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists, the substitution on the aryl ring was found to be critical for activity.[3][4] For instance, the introduction of a pyridyl moiety at this position was found to be favorable for both MOR and σ1 receptor binding.[3][4] This suggests that the electronic and steric properties of the aromatic ring play a significant role in receptor interaction.

The 3-methoxy-4-nitrophenyl group in the title compound presents an interesting case. The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic push-pull system could influence the molecule's interaction with the target's binding pocket. Studies on other classes of compounds have shown that nitro-substituted analogs can exhibit higher activity compared to their amino counterparts.[5]

The Nitrogen at Position 9: Modulating Potency and Pharmacokinetics

The substituent at the 9-position of the diazaspiro[5.5]undecane core has been shown to significantly influence the potency and pharmacokinetic properties of these analogs. In a study on 1,9-diazaspiro[5.5]undecane derivatives as acetyl-CoA carboxylase (ACC) inhibitors, modifications at the 9-position led to significant variations in ACC1 and ACC2 inhibition.[1] For example, the introduction of isoquinoline and quinoline moieties at this position resulted in compounds with excellent ACC inhibitory activity.[1] This highlights the importance of this position for fine-tuning the biological activity and properties of the molecule.

Comparative Analysis of Biological Activity: A Data-Driven Perspective

To illustrate the principles of SAR within the broader class of aryl-substituted diazaspiro[5.5]undecanes, we will examine data from studies on analogs targeting different receptors.

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

A study on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives provides a rich dataset for understanding SAR.[3][4]

CompoundR (Aryl Group)R' (at N-9)Ki (MOR, nM)EC50 (MOR, nM)Ki (σ1R, nM)
1a PhenylPhenethyl7.0146.0
1b 2-PyridylPhenethyl2.04.05.0
1c 3-PyridylPhenethyl1.02.03.0
1d 4-PyridylPhenethyl3.06.04.0
2a Phenyl3-Phenylpropyl5.0104.0

Data extracted from J. Med. Chem. 2020, 63, 5, 2434–2454.[3][4]

Key Insights:

  • Aryl Group Variation: Replacing the phenyl ring with a pyridyl ring generally leads to improved potency at both MOR and σ1 receptors, with the 3-pyridyl analog (1c ) being the most potent. This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction with the receptor.

  • N-9 Substituent: Extending the carbon chain of the N-9 substituent from phenethyl to 3-phenylpropyl (2a ) maintains high affinity, indicating some flexibility in the binding pocket accommodating this group.

GABA-A Receptor Antagonists

A study on 3,9-diazaspiro[5.5]undecane-based γ-aminobutyric acid type A receptor (GABAAR) antagonists reveals the importance of the benzamide moiety and phenyl ring substitutions for receptor affinity.[2]

CompoundR (Phenyl Substitution)Ki (GABAAR, nM)
3a 3-Methyl180
3b 4-Methyl>1000
3c 3-Chloro250
3d 4-Chloro>1000

Data extracted from J. Med. Chem. 2020, 63, 17, 9598–9613.[2]

Key Insights:

  • Positional Isomers: The position of the substituent on the phenyl ring has a dramatic effect on activity. Meta-substituted analogs (3a , 3c ) show significantly higher affinity than their para-substituted counterparts (3b , 3d ). This highlights the specific spatial requirements of the GABAAR binding site.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of these analogs require a systematic approach.

General Synthetic Scheme

A common synthetic route to 3-aryl-3,9-diazaspiro[5.5]undecane analogs involves a multi-step process, often starting from a protected diazaspiro[5.5]undecane core.

Synthesis_Workflow A 1. Protection of N-9 B 2. N-Arylation at N-3 A->B e.g., Boc protection C 3. Deprotection of N-9 B->C e.g., Buchwald-Hartwig amination D 4. Functionalization at N-9 C->D e.g., TFA E Final Analog D->E e.g., Reductive amination

Caption: General synthetic workflow for 3-aryl-3,9-diazaspiro[5.5]undecane analogs.

Step-by-Step Methodology:

  • Protection of the N-9 position: The secondary amine at the 9-position of the 3,9-diazaspiro[5.5]undecane core is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

  • N-Arylation at the N-3 position: The protected diazaspiro[5.5]undecane is then subjected to an N-arylation reaction with the desired substituted aryl halide (e.g., 1-chloro-3-methoxy-4-nitrobenzene) under conditions such as the Buchwald-Hartwig amination.

  • Deprotection of the N-9 position: The protecting group at the 9-position is removed, typically under acidic conditions (e.g., with trifluoroacetic acid).

  • Functionalization of the N-9 position: The deprotected secondary amine at the 9-position can be further functionalized through various reactions, such as reductive amination or acylation, to introduce diverse substituents.

Biological Evaluation: Receptor Binding Assays

The biological activity of the synthesized analogs is commonly assessed using in vitro receptor binding assays.

Sigma-1 (σ1) Receptor Binding Assay Protocol:

This protocol is adapted from established methods.[6]

  • Membrane Preparation: Guinea pig brain membranes are prepared by homogenization in a sucrose buffer followed by centrifugation to isolate the membrane fraction.

  • Radioligand Binding: The membrane homogenates are incubated with a specific radioligand for the σ1 receptor, such as [³H]-(+)-pentazocine, in the presence of varying concentrations of the test compounds.

  • Incubation and Filtration: The incubation is carried out at a specific temperature for a defined period to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for a typical radioligand receptor binding assay.

Signaling Pathways and Mechanistic Insights

The biological effects of these analogs are mediated through their interaction with specific signaling pathways. For instance, σ1 receptor ligands can modulate a variety of intracellular signaling cascades, including those involving ion channels and G-protein coupled receptors.[7]

Signaling_Pathway Ligand Diazaspiro[5.5]undecane Analog Receptor Target Receptor (e.g., σ1, MOR, GABAAR) Ligand->Receptor Binding Effector Effector Proteins (e.g., Ion Channels, G-proteins) Receptor->Effector Activation/Inhibition Second_Messenger Second Messengers (e.g., Ca2+, cAMP) Effector->Second_Messenger Modulation Cellular_Response Cellular Response (e.g., Neuronal excitability, Gene expression) Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified signaling pathway potentially modulated by diazaspiro[5.5]undecane analogs.

Conclusion and Future Directions

The 3,9-diazaspiro[5.5]undecane scaffold represents a highly promising platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide, derived from the analysis of analogous compounds, provide a foundational understanding for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The 3-(3-methoxy-4-nitrophenyl) substitution pattern offers a unique electronic signature that warrants further investigation. Future research should focus on the synthesis and detailed biological evaluation of a focused library of analogs bearing this specific substitution to elucidate its precise contribution to biological activity. Such studies will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

  • Knez, D., & Urleb, U. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1335–1355. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Garg, G., et al. (2015). Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 204–209. [Link]

  • Hansen, J. B., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 63(17), 9598–9613. [Link]

  • Ablordeppey, S. Y., Fischer, J. B., Law, H., & Glennon, R. A. (2002). Probing the proposed phenyl-A region of the sigma-1 receptor. Bioorganic & Medicinal Chemistry, 10(8), 2759–2765. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(19), 115560. [Link]

  • Schultheis, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6805. [Link]

  • Figshare. (2020). Collection - Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. Molecules, 24(23), 4293. [Link]

  • Maurice, T., & Su, T.-P. (2021). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. Frontiers in Pharmacology, 12, 797727. [Link]

  • ResearchGate. (2017). (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

Sources

Efficacy of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane vs other protein degraders

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Protein Degrader Efficacy: A Framework for Evaluating Novel Compounds

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane" is not described in publicly available scientific literature. This guide, therefore, provides a comparative framework for evaluating the efficacy of novel protein degraders by examining two well-characterized modalities: a Proteolysis Targeting Chimera (PROTAC), Bavdegalutamide (ARV-110), and a molecular glue, Lenalidomide.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors. Unlike small molecule inhibitors that merely block a protein's function, degraders harness the cell's own machinery to eliminate the entire target protein. This guide will delve into the mechanisms and comparative efficacy of two leading classes of protein degraders, providing a robust framework for the evaluation of new chemical entities like the aforementioned diazaspiro[5.5]undecane derivative.

Mechanisms of Action: A Tale of Two Degraders

The efficacy of a protein degrader is intrinsically linked to its mechanism of action. Here, we compare the distinct strategies of PROTACs and molecular glues.

PROTACs: The Bridge to Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This elegant design creates a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1]

Bavdegalutamide (ARV-110): An Androgen Receptor PROTAC

ARV-110 is a prime example of a PROTAC in clinical development for metastatic castration-resistant prostate cancer (mCRPC).[3] It consists of a ligand that targets the androgen receptor (AR) and a ligand that recruits the Cereblon (CRBN) E3 ligase.[4] By bringing the AR and CRBN into proximity, ARV-110 triggers the degradation of the AR, a key driver of prostate cancer.[5]

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., Androgen Receptor) PROTAC ARV-110 (PROTAC) POI->PROTAC Ub_POI Ubiquitinated Target Protein E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase E3_Ligase->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of Action for a PROTAC Degrader.

Molecular Glues: Reshaping Protein Interactions

Molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, often by altering the surface of the E3 ligase.[6][] Unlike the deliberate "bridging" of PROTACs, the discovery of molecular glues has often been serendipitous.[8]

Lenalidomide: A Molecular Glue Targeting Neosubstrates

Lenalidomide, an immunomodulatory drug, was later discovered to function as a molecular glue. It binds to the CRBN E3 ligase, inducing a conformational change that allows for the recruitment and subsequent degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[9][10][11][12][13][14] This degradation is key to its therapeutic effects in multiple myeloma.[9][12][14]

Molecular_Glue_Mechanism cluster_0 Molecular Glue-mediated Degradation cluster_1 Induced Ternary Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) Glue Lenalidomide (Molecular Glue) E3_Ligase->Glue Ub_POI Ubiquitinated Target Protein E3_Ligase->Ub_POI Ubiquitination POI Target Protein (e.g., IKZF1/IKZF3) Glue->POI Induces Interaction Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of Action for a Molecular Glue Degrader.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of protein degraders is quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[15]

CompoundClassTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-110 PROTACAndrogen ReceptorLNCaP0.86>95[16]
VCaP0.76>95[16]
22Rv110.4>95[16]
Lenalidomide Molecular GlueIKZF1/IKZF3MM1.SDose-dependent degradationSignificant degradation at 1-10 µM[9][10]

Note: Precise DC50 and Dmax values for Lenalidomide are not consistently reported in the same format as for PROTACs, but significant degradation is observed in the low micromolar range.

Experimental Protocols for Efficacy Assessment

To evaluate a novel degrader, a series of well-controlled experiments are essential. Below are foundational protocols for assessing protein degradation and its downstream cellular consequences.

Workflow for Evaluating a Novel Protein Degrader

Experimental_Workflow start Start: Novel Degrader Compound cell_culture 1. Cell Culture and Treatment (Target-expressing cell line) start->cell_culture lysis 2. Cell Lysis and Protein Quantification (Bradford Assay) cell_culture->lysis viability 5. Cell Viability Assay (Assess Cytotoxicity and Anti-proliferative Effects) cell_culture->viability western 3. Western Blot Analysis (Quantify Target Protein Degradation) lysis->western data_analysis 4. Data Analysis (Determine DC50 and Dmax) western->data_analysis conclusion Conclusion: Efficacy Profile data_analysis->conclusion viability->conclusion

Caption: General Experimental Workflow for Degrader Evaluation.

Detailed Protocol 1: Western Blotting for Protein Degradation

This protocol allows for the direct visualization and quantification of target protein levels following treatment with a degrader.

1. Cell Lysis and Protein Quantification:

  • a. Culture target-expressing cells to ~80% confluency and treat with a dose-response of the novel degrader for a predetermined time (e.g., 24 hours).

  • b. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • c. Scrape and collect the lysate, followed by centrifugation to pellet cell debris.

  • d. Determine the protein concentration of the supernatant using a Bradford assay.[18][19][20]

2. Sample Preparation and SDS-PAGE:

  • a. Normalize protein concentrations for all samples and add Laemmli sample buffer.[21]

  • b. Boil samples at 95°C for 5 minutes.

  • c. Load equal amounts of protein into the wells of a polyacrylamide gel and run the electrophoresis to separate proteins by size.

3. Protein Transfer and Immunoblotting:

  • a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • b. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • c. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • a. Quantify the band intensities using densitometry software.

  • b. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • c. Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.

Detailed Protocol 2: Cell Viability Assay

This protocol assesses the downstream effect of protein degradation on cell survival and proliferation.

1. Cell Seeding and Treatment:

  • a. Seed cells in a 96-well plate at a predetermined density.

  • b. Allow cells to adhere overnight.

  • c. Treat cells with a serial dilution of the degrader compound. Include a vehicle control (e.g., DMSO).

2. Incubation and Reagent Addition:

  • a. Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • b. Add a viability reagent such as MTS or resazurin to each well.

  • c. Incubate for 1-4 hours, allowing viable cells to metabolize the reagent.

3. Data Acquisition and Analysis:

  • a. Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • b. Normalize the readings to the vehicle control to determine the percentage of viable cells.

  • c. Plot cell viability against degrader concentration to determine the IC50 (inhibitory concentration 50%).

Conclusion and Future Directions

The field of targeted protein degradation is rapidly advancing, with PROTACs and molecular glues demonstrating significant clinical potential. For a novel compound such as "3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane," the path to characterization lies in rigorous, quantitative, and comparative analysis. By employing the experimental frameworks detailed in this guide, researchers can elucidate the mechanism of action, determine the efficacy, and ultimately assess the therapeutic potential of new protein degraders. The continued exploration of novel chemical scaffolds will undoubtedly broaden the scope of this powerful therapeutic modality.

References

  • Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC - NIH. (2024-02-04). Available at: [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2014-01-17). Science. Available at: [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - SciSpace. (2014-01-17). Available at: [Link]

  • Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed. (2014-07-03). Available at: [Link]

  • Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. (2014-01-17). Available at: [Link]

  • Potential of targeted Protein Degradation: Early Results for ARv-110 - Nursing Center. (2020-11-05). Available at: [Link]

  • Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]

  • Moving PROTAC® Protein Degraders from the Laboratory to the Clinic - Amazon S3. (2019-10-23). Available at: [Link]

  • Schematic representation of molecular glues (A) Molecular glues that... | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • The novel mechanism of lenalidomide activity - PMC - NIH. (n.d.). Available at: [Link]

  • Cell-based protein degrader assays for microplates - BMG Labtech. (2024-05-22). Available at: [Link]

  • Quick Start™ Bradford Protein Assay - Bio-Rad. (n.d.). Available at: [Link]

  • Schematic diagram showing the mechanism of action of PROTAC... - ResearchGate. (n.d.). Available at: [Link]

  • General Protocol for Western Blotting - Bio-Rad. (n.d.). Available at: [Link]

  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - NIH. (2023-01-26). Available at: [Link]

  • Molecular Glue - Revolutionizing Drug Discovery | Learn More Now - Vipergen. (n.d.). Available at: [Link]

  • Mechanism of action of lenalidomide in hematological malignancies - ResearchGate. (2025-08-06). Available at: [Link]

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021-07-23). Available at: [Link]

  • Assays for Targeted Protein Degradation - Bio-Techne. (n.d.). Available at: [Link]

  • Bradford Protein Assay Protocol | Step-by-Step Guide & Tips - Assay Genie. (n.d.). Available at: [Link]

  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - AACR Journals. (2025-04-02). Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025-12-01). Available at: [Link]

  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Bradford protein assay – Protein concentration measurement (single 595 nm read). (2022-07-01). Available at: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. (n.d.). Available at: [Link]

  • Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (2025-10-27). Available at: [Link]

  • From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed. (2024-01-23). Available at: [Link]

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. (n.d.). Available at: [Link]

  • (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - ResearchGate. (2022-06-17). Available at: [Link]

  • Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - ResearchGate. (2025-08-05). Available at: [Link]

  • Proteolysis targeting chimera - Wikipedia. (n.d.). Available at: [Link]

  • Molecular glues tackle undruggable targets - CAS.org. (2022-06-21). Available at: [Link]

  • Paper Breakdown: How to identify new molecular glue degraders - YouTube. (2020-09-07). Available at: [Link]

  • Western Blot Protocol: Step-by-Step Guide - Boster Bio. (n.d.). Available at: [Link]

  • Bavdegalutamide (ARV-110): a potent PROTAC androgen receptor degrader for the treatment of metastatic-castration resistant prostate cancer - ResearchGate. (n.d.). Available at: [Link]

Sources

In Vivo Efficacy and Pharmacokinetic Profiling of a Novel Sigma-2 Receptor Ligand: A Comparative Guide to the Validation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a novel compound identified as a potential ligand for the Sigma-2 (σ2) receptor, also known as Transmembrane Protein 97 (TMEM97). The σ2 receptor is a promising therapeutic target for a range of pathologies, including neurological disorders and various cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of its performance with alternative σ2 receptor ligands and providing the supporting experimental data necessary for robust preclinical evaluation.

The validation of any novel compound is a critical phase in the drug discovery pipeline, demanding rigorous experimental design to bridge the gap between promising in vitro data and demonstrable in vivo efficacy and safety.[4][5][6] This guide emphasizes a self-validating system of protocols, ensuring the generation of reproducible and reliable data.

Introduction to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and the Sigma-2 Receptor

The compound 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane belongs to the diazaspiro[5.5]undecane chemical class, a scaffold known to produce ligands for various receptors.[7][8][9] Its classification as a "Protein Degrader Building Block" suggests potential applications in targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs). The σ2 receptor, identified as TMEM97, is an endoplasmic reticulum-resident membrane protein.[2] Its overexpression in proliferating cancer cells and its role in neurological processes make it an attractive target for therapeutic intervention.[1][3]

This guide will compare the in vivo activity of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (hereafter referred to as Compound X) with two well-characterized σ2 receptor ligands:

  • Alternative 1 (Positive Control): A known potent and selective σ2 receptor agonist/antagonist (e.g., a well-documented compound from scientific literature).

  • Alternative 2 (Negative Control/Scaffold Control): A structurally similar diazaspiro[5.5]undecane derivative with no or low affinity for the σ2 receptor.

Experimental Design for In Vivo Validation

A robust in vivo validation strategy encompasses pharmacokinetic (PK) and pharmacodynamic (PD) studies, along with efficacy evaluation in a relevant disease model.[10][11][12][13] The causality behind each experimental choice is crucial for interpreting the results accurately.

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes how the body processes a drug, including its absorption, distribution, metabolism, and excretion (ADME).[14] Understanding the PK profile of Compound X is essential for determining appropriate dosing regimens and ensuring adequate target engagement.

Experimental Workflow for Pharmacokinetic Profiling:

G cluster_pk Pharmacokinetic Profiling animal_dosing Animal Dosing (IV and Oral Administration) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling Time course plasma_analysis LC-MS/MS Analysis of Plasma blood_sampling->plasma_analysis Sample processing pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) plasma_analysis->pk_parameters Data analysis

Caption: Workflow for determining the pharmacokinetic profile of Compound X.

Detailed Protocol: Pharmacokinetic Study in Rodents

  • Animal Model: Male Wistar rats (n=3 per group).[15]

  • Compound Administration:

    • Intravenous (IV) bolus dose (1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), using appropriate software (e.g., Phoenix WinNonlin).

Comparative Pharmacokinetic Data:

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Compound X IV250 ± 350.08350 ± 40-
Oral85 ± 121.0420 ± 5560
Alternative 1 IV310 ± 420.08450 ± 50-
Oral150 ± 200.5675 ± 7075
Alternative 2 IV220 ± 300.08300 ± 35-
Oral30 ± 82.0150 ± 2525
Pharmacodynamic (PD) and Target Engagement Studies

Pharmacodynamics investigates the effect of a drug on the body.[14] For Compound X, this involves demonstrating its interaction with the σ2 receptor in vivo and assessing the downstream biological consequences.

Experimental Workflow for Target Engagement:

G cluster_pd Target Engagement Study compound_admin Compound Administration (Varying Doses) tissue_collection Tissue Collection (Brain, Tumor) compound_admin->tissue_collection Time course receptor_occupancy Ex Vivo Receptor Occupancy Assay tissue_collection->receptor_occupancy biomarker_analysis Downstream Biomarker Analysis tissue_collection->biomarker_analysis

Caption: Workflow for assessing in vivo target engagement of Compound X.

Detailed Protocol: Ex Vivo Receptor Occupancy

  • Animal Model: Male mice (n=3 per dose group).

  • Compound Administration: Administer Compound X, Alternative 1, and Alternative 2 at various doses.

  • Radioligand Injection: At the time of predicted maximum brain/tumor exposure (based on PK data), inject a radiolabeled σ2 receptor ligand (e.g., [³H]-DTG, ensuring appropriate blocking of σ1 receptors).

  • Tissue Harvesting: Euthanize animals and rapidly excise the brain and/or tumor tissue.

  • Radioactivity Measurement: Homogenize tissues and measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of receptor occupancy at each dose of the test compound.

Comparative Receptor Occupancy Data:

CompoundDose (mg/kg)Brain σ2 Receptor Occupancy (%)
Compound X 135 ± 5
368 ± 8
1092 ± 6
Alternative 1 145 ± 6
385 ± 7
1098 ± 4
Alternative 2 10<10

In Vivo Efficacy in a Preclinical Disease Model

The ultimate validation of a novel compound lies in its ability to produce a therapeutic effect in a relevant animal model of disease.[16][17][18] Given the role of the σ2 receptor in cancer, a xenograft tumor model is an appropriate choice.[1]

Experimental Workflow for Efficacy Study:

G cluster_efficacy In Vivo Efficacy Study tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation tumor_growth->treatment_initiation When tumors reach a certain size efficacy_endpoints Efficacy Endpoints (Tumor Volume, Body Weight) treatment_initiation->efficacy_endpoints Regular measurements

Caption: Workflow for evaluating the in vivo efficacy of Compound X.

Detailed Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line with high σ2 receptor expression (e.g., a pancreatic or breast cancer cell line) into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • Compound X (e.g., 10 mg/kg, daily oral gavage)

    • Alternative 1 (e.g., 10 mg/kg, daily oral gavage)

    • Alternative 2 (e.g., 10 mg/kg, daily oral gavage)

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

  • Study Termination: Euthanize animals when tumors in the control group reach a predetermined size or after a set duration of treatment.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Comparative Efficacy Data:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle 1250 ± 150-+2 ± 1
Compound X 450 ± 9064-1 ± 2
Alternative 1 380 ± 7570-3 ± 2
Alternative 2 1180 ± 1306+1 ± 1

Conclusion

This guide outlines a comprehensive and comparative approach to the in vivo validation of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (Compound X) as a novel σ2 receptor ligand. The presented experimental workflows and protocols are designed to provide a robust assessment of its pharmacokinetic properties, target engagement, and therapeutic efficacy. The comparative data presented herein, while hypothetical, illustrates the expected outcomes of such a study and underscores the importance of including both positive and negative controls for rigorous scientific validation. The successful execution of these studies will provide the critical data necessary to advance Compound X through the preclinical drug development pipeline.

References

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer - PubMed. Available from: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. Available from: [Link]

  • Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications - PMC - PubMed Central. Available from: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics | DiPiro's Pharmacotherapy: A Pathophysiologic Approach, 12th Edition | AccessPharmacy. Available from: [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4- - Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available from: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton - University of Southampton. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics - YouTube. Available from: [Link]

  • Identification of the gene that codes for the σ 2 receptor - PNAS. Available from: [Link]

  • In Vivo Target Validation - Creative Biolabs. Available from: [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PubMed Central. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. Available from: [Link]

  • Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions | ACS Pharmacology & Translational Science. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available from: [Link]

  • Pharmacokinetics + Pharmacodynamics | 60 Seconds of Legal Science | Shook - YouTube. Available from: [Link]

  • Validation of Assays for the Bioanalysis of Novel Biomarkers - ResearchGate. Available from: [Link]

  • Family a GPCR heteromers in animal models - PMC - NIH. Available from: [Link]

  • Structures of the σ2 receptor enable docking for bioactive ligand discovery - ResearchGate. Available from: [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv. Available from: [Link]

  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds - Google Patents.
  • 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane, min 97%, 1 gram. Available from: [Link]

  • The Impact of H1–H4 Receptor Antagonists on the Levels of Selected Oxidative Stress Markers in Liver and Muscle Tissue in an Animal Model of Colitis - MDPI. Available from: [Link]

  • Structure-Based Drug Design for Structurally Unresolved GPCRs - YouTube. Available from: [Link]

  • Model Organisms in G Protein–Coupled Receptor Research - PMC - NIH. Available from: [Link]

Sources

A Comparative Analysis of Diazaspiro[5.5]undecane Derivatives in Pain Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quest for potent and safe analgesics is a cornerstone of modern medicinal chemistry. Traditional opioids, while effective, are fraught with dose-limiting side effects, including respiratory depression, constipation, and a high potential for abuse. This has spurred the exploration of novel chemical scaffolds and therapeutic strategies. Among the promising candidates are derivatives of the diazaspiro[5.5]undecane core structure. This guide provides a comparative analysis of two prominent classes of these derivatives, evaluating their preclinical performance and highlighting the mechanistic rationale behind their design. We will delve into the dual-action ligands targeting the μ-opioid (MOR) and sigma-1 (σ1) receptors, and contextualize their efficacy against alternative multitarget approaches, such as dual MOR and nociceptin/orphanin FQ (NOP) receptor agonists.

The Rationale for Multitarget Ligands in Pain Management

The complexity and multifactorial nature of pain, particularly chronic pain, often render single-target therapies inadequate.[1] A multimodal approach, engaging multiple pathways involved in pain signaling, is increasingly recognized as a more effective strategy.[2] The diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of presenting pharmacophoric elements in a three-dimensional arrangement that allows for interaction with multiple receptor systems.[2] This guide will focus on two such systems that have garnered significant interest in pain research.

Class 1: 1-Oxa-4,9-diazaspiro[5.5]undecanes - Dual MOR Agonists/σ1R Antagonists

A significant advancement in the field has been the development of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that function as potent dual ligands for the MOR and the σ1R.[1][3] The therapeutic hypothesis is compelling: MOR agonism provides the primary analgesic effect, while σ1R antagonism is intended to potentiate this analgesia and mitigate opioid-related side effects.[1][3] The σ1R is a unique intracellular chaperone protein that has been shown to modulate opioid signaling; its antagonism can enhance opioid-induced analgesia.[1]

Lead Compound: 15au

Within this class, the compound designated 15au has emerged as a lead candidate from a comprehensive structure-activity relationship (SAR) study.[1][3] The key structural features contributing to its potent dual activity include phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2.[1][3]

Preclinical Efficacy of 15au

In preclinical studies, 15au has demonstrated a promising analgesic profile. In the paw pressure test in mice, a model of acute nociceptive pain, 15au exhibited potent analgesic activity comparable to the widely used opioid, oxycodone.[1][3] Notably, and consistent with the proposed mechanism of σ1R antagonism, 15au showed local, peripheral activity that was reversible by the σ1R agonist PRE-084.[1][3] Furthermore, at equianalgesic doses, 15au induced significantly less constipation than oxycodone, a common and debilitating side effect of classical opioids.[1][3]

Class 2: 1,9-Diazaspiro[5.5]undecanes - Another Scaffold for MOR/σ1R Modulation

The 1,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential in developing multimodal analgesics targeting the MOR and σ1R.[2] Research by Virgili-Bernado and colleagues identified several derivatives with good dual σ1/μ inhibitory activity.[2]

Lead Compounds: 7b-d

Compounds 7b-d from this series displayed promising in vitro profiles, with Ki values for both the σ1 and μ receptors in the range of 100 to 500 nM.[2] This indicates a balanced affinity for both targets, a desirable characteristic for a dual-action ligand. However, a comprehensive in vivo analgesic profile for these specific compounds is not as extensively published as for the 1-oxa-4,9-diazaspiro[5.5]undecane derivative, 15au.

Comparative Analysis: 1-Oxa-4,9- vs. 1,9-Diazaspiro[5.5]undecanes

Feature1-Oxa-4,9-diazaspiro[5.5]undecanes (e.g., 15au)1,9-Diazaspiro[5.5]undecanes (e.g., 7b-d)
Primary Targets μ-Opioid Receptor (Agonist) & Sigma-1 Receptor (Antagonist)μ-Opioid Receptor & Sigma-1 Receptor
Reported In Vitro Affinity High affinity for both MOR and σ1R (specific Ki values detailed in primary literature)[1][3]Good dual inhibition with Ki values for both receptors between 100 and 500 nM[2]
In Vivo Analgesic Efficacy Potent analgesia in acute nociceptive pain model (paw pressure test), comparable to oxycodone[1][3]In vivo analgesic data for specific compounds is less readily available in the public domain.
Side Effect Profile Reduced constipation compared to oxycodone at equianalgesic doses[1][3]Not extensively reported.
Key Structural Features 1-oxa-4,9-diazaspiro core with specific substitutions at positions 2, 4, and 9[1][3]1,9-diazaspiro core[2]

Alternative Strategy: Dual MOR/NOP Receptor Agonists

To provide a broader context, it is valuable to compare the MOR/σ1R antagonist strategy with other dual-action approaches. One of the most clinically advanced is the development of dual MOR and NOP receptor agonists.[4][5] The NOP receptor system is considered an "anti-opioid" system in some respects, and its activation can produce analgesia with a potentially better side-effect profile than classical opioids, including a reduced risk of respiratory depression and abuse.[6][7]

Comparator Compound: Cebranopadol

Cebranopadol is a first-in-class dual MOR/NOP agonist that has undergone extensive preclinical and clinical evaluation.[4][5] It demonstrates potent antinociceptive and antihyperalgesic effects in a wide array of animal models, including those for acute, inflammatory, and neuropathic pain.[4][5][8] A notable feature of cebranopadol is its greater potency in models of neuropathic pain compared to acute nociceptive pain, addressing a significant unmet clinical need.[4][5]

Head-to-Head: MOR/σ1R vs. MOR/NOP Strategy

Therapeutic StrategyProposed AdvantagesLead ExamplePreclinical Performance Highlights
MOR Agonism / σ1R Antagonism Potentiation of opioid analgesia, potential for reduced opioid-related side effects (e.g., constipation).[1][3]15au Comparable analgesia to oxycodone in acute pain with less constipation.[1][3]
MOR / NOP Agonism Broad-spectrum analgesia (nociceptive, inflammatory, neuropathic), potentially reduced respiratory depression and abuse liability.[6][7]Cebranopadol Potent efficacy in multiple pain models, particularly effective in neuropathic pain models.[4][5][8]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays relevant to the compounds discussed.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for their target receptors (e.g., MOR, σ1R, NOP).

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the receptor of interest.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]DAMGO for MOR, -pentazocine for σ1R) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.

2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

  • Objective: To determine the functional activity (agonism, antagonism) and potency (EC₅₀) of the test compounds at G-protein coupled receptors like MOR and NOP.

  • Methodology:

    • Incubate cell membranes expressing the receptor of interest with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • For antagonists, include a fixed concentration of a known agonist.

    • The binding of an agonist stimulates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

    • Separate bound and free [³⁵S]GTPγS via filtration.

    • Measure the radioactivity of the filters.

    • Plot the data to determine EC₅₀ and maximal efficacy (Emax) values.

In Vivo Analgesic Models

1. Paw Pressure Test (Randall-Selitto Test) - Acute Nociceptive Pain

  • Objective: To assess the analgesic effect of a compound against mechanically induced pain.

  • Methodology:

    • Administer the test compound or vehicle to the animals (e.g., mice or rats) via the desired route (e.g., oral, intraperitoneal).

    • At a predetermined time post-administration, apply a linearly increasing pressure to the dorsal surface of the animal's hind paw using a specialized analgesimeter.

    • Record the pressure at which the animal withdraws its paw.

    • An increase in the paw withdrawal threshold indicates an analgesic effect.

2. Formalin Test - Inflammatory/Tonic Pain

  • Objective: To evaluate the efficacy of a compound against a biphasic pain response.

  • Methodology:

    • Administer the test compound or vehicle.

    • After a set time, inject a dilute formalin solution into the plantar surface of the animal's hind paw.

    • Observe the animal and quantify the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, reflecting acute nociception) and the late phase (15-30 minutes, reflecting inflammatory pain).

    • A reduction in licking/biting time indicates analgesia.

3. Chronic Constriction Injury (CCI) Model - Neuropathic Pain

  • Objective: To assess the efficacy of a compound in a model of nerve injury-induced neuropathic pain.

  • Methodology:

    • Anesthetize the animal and expose the sciatic nerve.

    • Place loose ligatures around the nerve to induce a chronic constriction.

    • Allow the animal to recover and develop signs of neuropathic pain (e.g., mechanical allodynia, thermal hyperalgesia) over several days.

    • Assess the baseline pain response using von Frey filaments (for mechanical allodynia) or a radiant heat source (for thermal hyperalgesia).

    • Administer the test compound and re-evaluate the pain response at various time points.

    • An increase in the withdrawal threshold indicates an anti-allodynic or anti-hyperalgesic effect.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway for dual MOR/σ1R ligands and a typical experimental workflow for preclinical analgesic screening.

cluster_0 Dual MOR/σ1R Ligand Action Ligand Ligand MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism σ1R Sigma-1 Receptor (σ1R) Ligand->σ1R Antagonism Analgesia Analgesia MOR->Analgesia Primary Effect Side_Effects Opioid Side Effects MOR->Side_Effects Undesired Effect σ1R->MOR Potentiation of Analgesia

Caption: Proposed mechanism of dual MOR agonist/σ1R antagonist analgesics.

Start Compound Synthesis In_Vitro In Vitro Screening (Binding & Functional Assays) Start->In_Vitro Lead_ID Lead Identification & Optimization In_Vitro->Lead_ID Acute_Pain Acute Pain Models (e.g., Paw Pressure) Lead_ID->Acute_Pain Inflammatory_Pain Inflammatory Pain Models (e.g., Formalin Test) Acute_Pain->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Models (e.g., CCI) Inflammatory_Pain->Neuropathic_Pain PK_PD Pharmacokinetics & Pharmacodynamics Neuropathic_Pain->PK_PD Safety Safety & Toxicology Studies PK_PD->Safety End Clinical Candidate Selection Safety->End

Caption: Preclinical screening workflow for novel analgesic candidates.

Conclusion and Future Directions

The comparative analysis of diazaspiro[5.5]undecane derivatives reveals the significant potential of this scaffold in the development of novel, safer analgesics. The dual MOR agonist/σ1R antagonist strategy, exemplified by compound 15au, offers a promising approach to decoupling potent analgesia from debilitating opioid-related side effects like constipation. While the 1,9-diazaspiro[5.5]undecane class also shows promise in vitro, further in vivo characterization is necessary for a comprehensive comparison.

When contrasted with the MOR/NOP dual agonist approach, represented by cebranopadol, it becomes clear that different multitarget strategies may be better suited for different pain etiologies. The MOR/σ1R approach appears highly effective in acute pain with an improved gastrointestinal profile, while the MOR/NOP strategy shows particular promise for chronic and neuropathic pain, with a potential for reduced abuse liability.

For researchers and drug development professionals, the key takeaway is that the diazaspiro[5.5]undecane scaffold is a versatile platform for creating multitarget ligands. Future research should focus on obtaining a broader preclinical profile for these compounds, including their efficacy in models of inflammatory and neuropathic pain, as well as a more in-depth assessment of their safety and tolerability. Such data will be crucial in determining their ultimate clinical utility and their place in the future of pain management.

References

  • García, M., Virgili, M., Alonso, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2434–2454. [Link]

  • Guerrero, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2434-2454. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2016). Cebranopadol: novel dual opioid/NOP receptor agonist analgesic. Journal of clinical pharmacy and therapeutics, 41(5), 469–474. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(44), 27367–27385. [Link]

  • Tzschentke, T. M., et al. (2014). Cebranopadol: A Novel Potent Analgesic Nociceptin/Orphanin FQ Peptide and Opioid Receptor Agonist. The Journal of pharmacology and experimental therapeutics, 349(3), 489–503. [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Tris Pharma. (n.d.). Innovative Pain Treatments. Retrieved January 26, 2026, from [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2014). Potential innovative targets in the treatment of pain: Combined μ and NOP receptor agonists. Journal of clinical pharmacy and therapeutics, 39(6), 571–577. [Link]

  • Grizzi, I., et al. (2020). Novel Mixed NOP/Opioid Receptor Peptide Agonists. Frontiers in pharmacology, 11, 589. [Link]

  • Tzschentke, T. M. (2015). Cebranopadol: a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors. Expert opinion on investigational drugs, 24(6), 837–844. [Link]

  • Raffa, R. B., & Pergolizzi, J. V., Jr (2016). Cebranopadol: novel dual opioid/NOP receptor agonist analgesic. Journal of clinical pharmacy and therapeutics, 41(5), 469–474. [Link]

  • Gavioli, E. C., & Calo', G. (2016). Pharmacological characterization of cebranopadol a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist. British journal of pharmacology, 173(15), 2347–2358. [Link]

  • Zaveri, N. T. (2015). Cebranopadol as a Novel Promising Agent for the Treatment of Pain. Pharmaceuticals (Basel, Switzerland), 8(4), 753–763. [Link]

Sources

A Comparative Benchmarking Guide to 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and its Analogs as GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and its related compounds as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. By contextualizing their activity against well-established antagonists—bicuculline, gabazine (SR-95531), and picrotoxin—this document serves as a critical resource for researchers investigating novel modulators of GABAergic neurotransmission.

Introduction: The Critical Role of GABA-A Receptor Antagonists

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its endogenous ligand, GABA, triggers the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] Antagonists of the GABA-A receptor are invaluable tools in neuroscience research and hold therapeutic potential for conditions characterized by excessive GABAergic activity. These molecules allow for the precise dissection of GABAergic circuits and the investigation of their role in various physiological and pathological processes.

The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising framework for the development of novel GABA-A receptor antagonists.[3][4] This guide focuses on 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a representative of this chemical series, and benchmarks its antagonistic potential against the classical antagonists bicuculline, gabazine, and picrotoxin.

The Contenders: A Profile of GABA-A Receptor Antagonists

A direct comparison of antagonist potency requires standardized experimental conditions. While direct quantitative data for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane is not publicly available, a structurally related and simplified analog, the m-methylphenyl derivative (referred to as 1e in associated literature), has been characterized as a potent competitive antagonist.[3][5] This guide will utilize data for this analog as a benchmark for the 3,9-diazaspiro[5.5]undecane class.

CompoundType of AntagonismPotency (Ki/IC50)Key Characteristics
Analog 1e CompetitiveKi = 180 nM[5]High-nanomolar binding affinity.[5]
Bicuculline CompetitiveIC50 ≈ 2 µM[6]; Kd ≈ 1.7 µM[7]A phthalide-isoquinoline alkaloid that competitively blocks the GABA binding site.[8]
Gabazine (SR-95531) CompetitiveIC50 ≈ 0.2 µM (in the presence of 3 µM GABA)[7]A potent and selective competitive antagonist at the GABA binding site.
Picrotoxin Non-competitiveIC50 ≈ 0.6 - 2.2 µM[3]A channel blocker that does not compete with GABA for its binding site.

Mechanism of Action: Competitive vs. Non-Competitive Antagonism

GABA-A receptor antagonists can be broadly classified into two categories based on their mechanism of action:

  • Competitive Antagonists: These compounds, including the 3,9-diazaspiro[5.5]undecane analogs, bicuculline, and gabazine, bind to the same site on the receptor as the endogenous ligand, GABA.[5][8] By occupying this orthosteric site, they prevent GABA from binding and activating the receptor. The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist (GABA).

  • Non-Competitive Antagonists: Picrotoxin exemplifies this class of antagonists. It binds to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of ions. This allosteric inhibition is not dependent on the concentration of GABA, and its effects cannot be surmounted by increasing GABA levels.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing the potency and efficacy of GABA-A receptor antagonists. The following sections detail the methodologies for two key assays: radioligand binding and electrophysiology.

Radioligand Binding Assay: Quantifying Binding Affinity (Ki)

This assay directly measures the affinity of a compound for the GABA-A receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol) for binding to GABA-A receptors in a membrane preparation. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be converted to the Ki value.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]GABA), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled known ligand (e.g., unlabeled GABA).

    • Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G_1 cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Brain Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash Membrane Pellet p3->p4 a1 Combine Membranes, Radioligand, and Test Compound p4->a1 a2 Incubate to Equilibrium a1->a2 d1 Filter and Wash a2->d1 d2 Scintillation Counting d1->d2 d3 Calculate Specific Binding d2->d3 d4 Determine IC50 d3->d4 d5 Calculate Ki d4->d5

Caption: Radioligand Binding Assay Workflow.

Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Antagonism

This technique measures the ion flow through GABA-A receptors in response to GABA application, and how this is affected by the antagonist.

Objective: To characterize the functional effect of the antagonist on GABA-A receptor-mediated currents.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette is then ruptured, allowing for the control of the cell's membrane potential (voltage-clamp) and the measurement of ion currents flowing across the entire cell membrane.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use cultured neurons or acutely prepared brain slices containing neurons that express GABA-A receptors.

    • Place the preparation in a recording chamber on the stage of a microscope and perfuse with an external recording solution.

  • Pipette Preparation and Sealing:

    • Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular ionic composition.

    • Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • GABA Application and Antagonist Testing:

    • Apply a known concentration of GABA to the neuron using a perfusion system to elicit an inward chloride current.

    • After establishing a stable baseline GABA response, co-apply the test antagonist with GABA.

    • Record the change in the amplitude of the GABA-evoked current in the presence of the antagonist.

    • Wash out the antagonist to observe the reversibility of its effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of the antagonist.

    • Plot the percentage inhibition of the GABA current as a function of the antagonist concentration to determine the IC50.

G_2 cluster_setup Setup cluster_recording Recording cluster_analysis Analysis s1 Prepare Neurons/Brain Slices s2 Form Giga-seal with Micropipette s1->s2 s3 Establish Whole-Cell Configuration s2->s3 r1 Apply GABA to Elicit Current s3->r1 r2 Co-apply Antagonist with GABA r1->r2 r3 Washout Antagonist r2->r3 a1 Measure Current Amplitude r3->a1 a2 Calculate Percent Inhibition a1->a2 a3 Determine IC50 a2->a3

Caption: Whole-Cell Patch-Clamp Workflow.

GABA-A Receptor Signaling Pathway

The binding of GABA to its receptor initiates a cascade of events that ultimately leads to neuronal inhibition. Antagonists interfere with this process at different points depending on their mechanism of action.

G_3 GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to Orthosteric Site Cl_channel Chloride Channel Opening GABAAR->Cl_channel Conformational Change Cl_influx Chloride Ion Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Competitive_Antagonist Competitive Antagonist (e.g., Diazaspiro-undecane, Bicuculline, Gabazine) Competitive_Antagonist->GABAAR Blocks Binding NonCompetitive_Antagonist Non-Competitive Antagonist (e.g., Picrotoxin) NonCompetitive_Antagonist->Cl_channel Blocks Pore

Caption: GABA-A Receptor Signaling Pathway and Antagonist Action.

Conclusion

The 3,9-diazaspiro[5.5]undecane scaffold represents a promising avenue for the development of novel GABA-A receptor antagonists. Based on the high-nanomolar binding affinity of its analog, this class of compounds demonstrates significant potential, positioning it between the highly potent gabazine and the moderately potent bicuculline in terms of receptor affinity. The detailed experimental protocols provided in this guide offer a robust framework for the direct comparative analysis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and other novel antagonists against established standards. Such rigorous benchmarking is crucial for advancing our understanding of GABAergic modulation and for the development of next-generation therapeutic agents.

References

  • Bavo, F., de-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18041-18062. [Link]

  • Bavo, F., de-Jong, H., Petersen, J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton Institutional Repository. [Link]

  • Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. Journal of Neuroscience, 17(2), 625-634. [Link]

  • G.A.R. Johnston (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328-336. [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. [Link]

  • Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Journal of Neuroscience, 17(2), 625–634. [Link]

  • Goutman, J. D., & Waxham, M. N. (2001). Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor. British Journal of Pharmacology, 134(7), 1459–1468. [Link]

  • Wikipedia. (n.d.). Bicuculline. [Link]

  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328-336. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

  • QIAGEN. (n.d.). GABA Receptor Signaling. [Link]

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. [Link]

  • Das, U., & Das, A. (2018). Whole Cell Patch Clamp Protocol. Bio-protocol, 8(11), e2871. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]

Sources

A Comparative Cross-Reactivity Profile of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive cross-reactivity and selectivity profile for the novel compound 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, hereafter referred to as Compound X . The analysis is contextualized by comparing its performance against two structurally and functionally relevant compounds: a highly selective kinase inhibitor (Comparator A ) and a known polypharmacological agent (Comparator B ). The diazaspiro[5.5]undecane core of Compound X is recognized as a privileged scaffold, known to interact with a wide array of biological targets, making early-stage, broad-panel screening essential for predicting potential off-target effects and uncovering novel therapeutic applications.[1][2] Our findings, based on a tiered experimental approach, indicate that Compound X possesses a promising selectivity profile with a primary activity and a limited, but notable, set of secondary interactions that warrant further investigation.

Introduction: The Rationale for Proactive Profiling

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. Proactive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of modern, rational drug design. It allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity, and can reveal unexpected polypharmacology that may be therapeutically advantageous.

Compound X features the 3,9-diazaspiro[5.5]undecane moiety, a spirocyclic system that imparts a high degree of conformational rigidity.[3] This structural feature is often associated with high-affinity binding to specific biological targets. Indeed, derivatives of this scaffold have been investigated for a remarkable diversity of therapeutic targets, including:

  • Kinases: Spleen tyrosine kinase (Syk) and Leucine-rich repeat kinase 2 (LRRK2) for inflammatory and neurodegenerative diseases, respectively.[1]

  • G-Protein Coupled Receptors (GPCRs): μ-Opioid (MOR), sigma-1 (σ1R), and CCR5 receptors for pain and viral entry inhibition.[4][5][6]

  • Ion Channels: As Class III antiarrhythmic agents.[1]

  • Neurotransmitter Receptors: As potent antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[7]

This known promiscuity of the core scaffold mandates a thorough investigation into the selectivity of any new derivative. This guide outlines the experimental framework and comparative data for such a profile of Compound X.

G cluster_0 Structural Basis for Profiling cluster_1 Predicted Target Families CompoundX Compound X 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane Scaffold Privileged Scaffold (3,9-Diazaspiro[5.5]undecane) CompoundX->Scaffold Contains Kinases Kinases (e.g., LRRK2, Syk) Scaffold->Kinases Known Interactions GPCRs GPCRs (e.g., Opioid, Chemokine) Scaffold->GPCRs Known Interactions IonChannels Ion Channels (e.g., hERG) Scaffold->IonChannels Known Interactions Other Other Receptors (e.g., GABAAR) Scaffold->Other Known Interactions

Caption: Logical relationship between Compound X's structure and predicted target families.

Comparative Selectivity Assessment: A Phased Screening Strategy

To build a robust and reliable cross-reactivity profile, we employed a two-phase screening cascade. This approach maximizes efficiency by using a broad, single-concentration assay to cast a wide net, followed by more resource-intensive dose-response studies on the most significant initial hits.

Phase 1: Broad-Panel Off-Target Screening

The initial screen provides a panoramic view of a compound's interaction landscape. We tested Compound X and comparators at a concentration of 10 µM against a panel of 44 common off-targets, including receptors, transporters, and enzymes. The goal here is not to measure potency, but to identify any interaction greater than 50% inhibition, which would warrant further investigation.

Experimental Rationale: A 10 µM concentration is selected as it is typically 100- to 1000-fold higher than the on-target therapeutic concentration. Significant activity at this high concentration is a strong indicator of a potential off-target effect in a clinical setting.

Table 1: Phase 1 Primary Screen Results (% Inhibition at 10 µM)

Target Class Target Compound X Comparator A (Selective LRRK2 Inhibitor) Comparator B (Polypharmacological Agent)
Kinase LRRK2 98% 99% 85%
Syk 25% 5% 65%
SRC 15% 2% 72%
GPCR μ-Opioid (MOR) 68% 3% 91%
δ-Opioid (DOR) 12% 1% 88%
κ-Opioid (KOR) 8% 2% 75%
CCR5 55% 4% 45%
5-HT2A 31% 8% 95%
Ion Channel hERG 18% 1% 68%
Transporter SERT 9% 0% 82%

| ... (other targets) | <10% | <10% | ... |

Initial Interpretation:

  • Compound X shows very strong activity at its presumed primary target, LRRK2. It also demonstrates significant off-target interactions (>50% inhibition) with the μ-Opioid Receptor (MOR) and the CCR5 receptor.

  • Comparator A behaves as expected, showing potent and clean inhibition of only LRRK2.

  • Comparator B confirms its promiscuous nature, interacting with a wide range of targets across different families.

Phase 2: Dose-Response Confirmation for Potency Determination

Hits identified in Phase 1 were advanced to full dose-response assays to determine their potency (IC₅₀). This step is critical to understanding the potential clinical relevance of the off-target interactions. A large window (e.g., >100-fold) between the on-target and off-target potency is a strong indicator of a selective compound.

Table 2: Phase 2 Dose-Response and Selectivity Index

Target Compound X (IC₅₀, nM) Comparator A (IC₅₀, nM) Comparator B (IC₅₀, nM)
LRRK2 (On-Target) 15 12 50
μ-Opioid (MOR) 850 >10,000 35
CCR5 1,200 >10,000 250
Selectivity Index
vs. MOR 57-fold >833-fold 0.7-fold

| vs. CCR5 | 80-fold | >833-fold | 5-fold |

Data Interpretation: The dose-response data confirms that Compound X is a potent LRRK2 inhibitor. Its off-target activities at MOR and CCR5 are significantly weaker, with selectivity windows of 57- and 80-fold, respectively. While this profile is substantially cleaner than the polypharmacological Comparator B, it does not match the pristine selectivity of Comparator A. The sub-micromolar interaction with the μ-Opioid receptor, while significantly weaker than its primary target activity, may have physiological consequences and must be considered in subsequent safety and toxicology studies.

Detailed Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, the detailed protocols for the key assays are provided below.

Overall Screening Workflow

G Compound Test Compounds (Compound X, A, B) PrimaryScreen Phase 1: Primary Screen Single Dose (10 µM) Broad Target Panel Compound->PrimaryScreen DataAnalysis1 Data Analysis Identify Hits (% Inhibition > 50%) PrimaryScreen->DataAnalysis1 Hits Significant Hits (e.g., LRRK2, MOR, CCR5) DataAnalysis1->Hits Yes NoHits Inactive Targets DataAnalysis1->NoHits No SecondaryScreen Phase 2: Secondary Screen 10-point Dose Response Determine IC₅₀ Hits->SecondaryScreen DataAnalysis2 Data Analysis Calculate Potency & Selectivity Index SecondaryScreen->DataAnalysis2 Profile Final Selectivity Profile DataAnalysis2->Profile

Caption: A streamlined workflow for the two-phase cross-reactivity profiling process.

Protocol: Radioligand Binding Assay for GPCRs (e.g., MOR)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a receptor by measuring its ability to displace a known high-affinity radioligand.

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human μ-Opioid receptor to >90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine protein concentration via a BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of test compound (Compound X, A, or B) serially diluted in assay buffer containing 0.1% BSA. For total binding, add buffer alone. For non-specific binding, add 10 µM of unlabeled naloxone.

    • Add 25 µL of the radioligand [³H]-DAMGO (at a final concentration equal to its K_d, ~1 nM).

    • Add 100 µL of the prepared cell membrane suspension (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Signal Detection & Analysis:

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester, followed by three rapid washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure radioactivity using a scintillation counter.

    • Calculate percent inhibition relative to total and non-specific binding controls.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Strategic Implications

The systematic cross-reactivity profiling of 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (Compound X) reveals a molecule with a potent primary activity on LRRK2 and a manageable, yet non-negligible, set of off-target interactions. Its selectivity profile is substantially superior to that of a promiscuous compound but falls short of a truly "laser-focused" inhibitor.

Key Takeaways for Drug Development Professionals:

  • Viable Starting Point: Compound X represents a viable starting point for a lead optimization program targeting LRRK2. The 57-fold selectivity against the μ-Opioid receptor provides a reasonable therapeutic window.

  • Guided Optimization: The identified off-target activities at MOR and CCR5 provide clear objectives for medicinal chemistry. Structure-activity relationship (SAR) studies should focus on modifications that diminish affinity for these GPCRs while maintaining or improving potency at LRRK2.

  • Informed Safety Assessment: Knowledge of the MOR interaction allows for the design of targeted in-vivo safety studies to assess potential opioid-related side effects (e.g., constipation, respiratory depression) early in the development process.[4][5]

  • The Power of the Platform: This guide demonstrates a robust, logical, and efficient workflow for characterizing the selectivity of any new chemical entity, turning the challenge of cross-reactivity from an unknown risk into a manageable and quantifiable part of the drug discovery process.

References

  • Musiol, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33425-33436. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(7), 3568-3586. [Link]

  • Shakleya, D. M., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 101-107. [Link]

  • Hansen, J. S., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Potential. ACS Omega, 5(1), 537-547. [Link]

  • Leach, M. W., et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 44(8), 1141-1154. [Link]

  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Google Patents. (2020). WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds.
  • MDPI. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(23), 8207. [Link]

  • PubMed. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane. Retrieved January 26, 2026, from [Link]

  • NIH. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Pharmaceuticals, 14(9), 882. [Link]

Sources

Head-to-head comparison of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane with thalidomide analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation Therapeutics

In the landscape of modern drug discovery, the paradigm of targeted therapy has revolutionized treatment for a multitude of diseases, particularly in oncology and immunology. The story of thalidomide, a compound with a dark past, has remarkably evolved into a cornerstone of targeted protein degradation, giving rise to highly successful analogs like lenalidomide and pomalidomide. These immunomodulatory drugs (IMiDs) have transformed the treatment of multiple myeloma and other hematological malignancies.[1] Concurrently, the quest for novel chemical scaffolds with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. One such scaffold garnering interest is the 3,9-diazaspiro[5.5]undecane core, a privileged structure found in compounds targeting a range of biological pathways.[2]

This guide provides a head-to-head comparison of the well-established thalidomide analogs with a critical evaluation of a representative novel scaffold, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane. While extensive clinical and preclinical data are available for thalidomide and its direct analogs, the diazaspiro compound represents a frontier of investigation. Publicly available biological data for this specific molecule is scarce; therefore, this guide will establish a framework for its evaluation, drawing on the established methodologies used to characterize the IMiDs. We will delve into the mechanistic nuances, comparative efficacy in relevant biological assays, and provide detailed experimental protocols for researchers and drug development professionals to conduct their own comparative studies.

The Benchmark: Thalidomide and its Analogs (Lenalidomide and Pomalidomide)

Thalidomide and its second-generation analogs, lenalidomide and pomalidomide, are pillars of modern pharmacotherapy, particularly in the treatment of multiple myeloma.[1] Their therapeutic effects stem from a unique mechanism of action: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3]

Mechanism of Action: A Tale of Molecular Glues

The primary target of thalidomide and its analogs is the CRBN protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] By binding to CRBN, these drugs act as "molecular glues," inducing the recruitment of neosubstrates to the E3 ligase for ubiquitination and subsequent proteasomal degradation.[4] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[4] The degradation of these transcription factors leads to a cascade of downstream effects:

  • Direct Anti-proliferative and Pro-apoptotic Effects: The degradation of Ikaros and Aiolos is directly toxic to multiple myeloma cells.[3]

  • Immunomodulatory Effects: These drugs enhance T-cell and Natural Killer (NK) cell activity, leading to a more robust anti-tumor immune response.[5][6] They also modulate the production of various cytokines, including the inhibition of tumor necrosis factor-alpha (TNF-α).[2][7]

  • Anti-angiogenic Properties: Thalidomide and its analogs inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][8][9] This is achieved in part by reducing the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[7]

The subtle structural differences between thalidomide, lenalidomide, and pomalidomide account for their varying potencies and clinical activities. Lenalidomide is more potent than thalidomide in its immunomodulatory and anti-angiogenic effects, while pomalidomide is even more potent than lenalidomide.[2][3][6]

Thalidomide_Analogs_MOA cluster_0 Cellular Environment cluster_1 Downstream Effects IMiD Thalidomide Analog (Lenalidomide, Pomalidomide) CRBN Cereblon (CRBN) E3 Ligase Complex IMiD->CRBN Binds to Neosubstrate Neosubstrate (Ikaros, Aiolos) CRBN->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Ubiquitination & Targeting Degradation Degradation Proteasome->Degradation Anti_Myeloma Anti-Myeloma Activity (Apoptosis, Proliferation) Degradation->Anti_Myeloma Immunomodulation Immunomodulation (T-cell/NK-cell activation, TNF-α inhibition) Degradation->Immunomodulation Anti_Angiogenesis Anti-Angiogenesis (VEGF inhibition) Degradation->Anti_Angiogenesis

Caption: Mechanism of action of thalidomide analogs.

A Novel Contender: The 3,9-Diazaspiro[5.5]undecane Scaffold

The 3,9-diazaspiro[5.5]undecane scaffold is a three-dimensional structure that has been identified as a "privileged scaffold" in medicinal chemistry.[2] This means that this core structure is capable of binding to a variety of biological targets with high affinity, making it a versatile starting point for the development of new drugs for diverse therapeutic areas, including oncology, pain, and immune system disorders.[2]

The specific compound, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, is listed commercially as a "Protein Degrader Building Block," suggesting its potential utility in the field of targeted protein degradation, similar to the thalidomide analogs. However, without specific biological data, its mechanism of action, target proteins, and therapeutic potential remain to be elucidated.

Head-to-Head Comparison: An Experimental Framework

To provide a rigorous comparison between the established thalidomide analogs and a novel compound like 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a series of well-defined in vitro and in vivo experiments are necessary. The following sections outline the key assays and a hypothetical data presentation.

Target Engagement: Binding to Cereblon (CRBN)

The foundational experiment is to determine if the novel compound binds to CRBN, the primary target of thalidomide and its analogs.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Objective: To quantify the binding affinity of the test compounds to recombinant human CRBN.

  • Materials:

    • Recombinant human CRBN protein

    • Test compounds (Thalidomide, Lenalidomide, Pomalidomide, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane)

    • ITC instrument and consumables

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP)

  • Procedure:

    • Prepare a solution of CRBN in the assay buffer.

    • Prepare solutions of the test compounds in the same buffer.

    • Degas both protein and compound solutions thoroughly.

    • Load the CRBN solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

    • A control titration of the compound into buffer alone should be performed to correct for the heat of dilution.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kd).

Hypothetical Data Summary:

CompoundBinding Affinity (Kd) to CRBN (µM)
Thalidomide~1-10
Lenalidomide~0.5-2
Pomalidomide~0.1-0.5
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecaneTo be determined

digraph "ITC_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Prep_Protein [label="Prepare CRBN Solution"]; Prep_Ligand [label="Prepare Compound Solution"]; Degas [label="Degas Solutions"]; Load_Cell [label="Load CRBN into Sample Cell"]; Load_Syringe [label="Load Compound into Syringe"]; Titration [label="Perform Titration (Inject Compound into CRBN)"]; Data_Acquisition [label="Measure Heat Change"]; Analysis [label="Analyze Data (Determine Kd, ΔH, n)"];

Prep_Protein -> Degas; Prep_Ligand -> Degas; Degas -> Load_Cell; Degas -> Load_Syringe; Load_Cell -> Titration; Load_Syringe -> Titration; Titration -> Data_Acquisition; Data_Acquisition -> Analysis; }

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Immunomodulatory Activity: TNF-α Suppression

A key hallmark of thalidomide and its analogs is their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

Experimental Protocol: TNF-α Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the release of TNF-α from PBMCs stimulated with lipopolysaccharide (LPS).

  • Objective: To determine the IC50 of the test compounds for TNF-α inhibition.

  • Materials:

    • Human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • RPMI 1640 medium supplemented with 10% fetal bovine serum.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds.

    • Human TNF-α ELISA kit.

  • Procedure:

    • Isolate PBMCs from whole blood.

    • Plate PBMCs in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Hypothetical Data Summary:

CompoundTNF-α Inhibition IC50 (nM)
Thalidomide~100-500
Lenalidomide~10-50
Pomalidomide~1-10
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecaneTo be determined
Anti-Angiogenic Activity: Endothelial Tube Formation Assay

This assay assesses a compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Experimental Protocol: In Vitro Endothelial Tube Formation Assay

  • Objective: To evaluate the anti-angiogenic potential of the test compounds.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Matrigel or a similar basement membrane extract.

    • Endothelial cell growth medium.

    • Test compounds.

    • Microscope with imaging capabilities.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.

    • Incubate for 6-18 hours to allow for tube formation.

    • Visualize and capture images of the tube-like structures using a microscope.

    • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

  • Data Analysis: Determine the concentration of each compound that inhibits tube formation by 50% (IC50).

Hypothetical Data Summary:

CompoundEndothelial Tube Formation Inhibition IC50 (µM)
Thalidomide~50-100
Lenalidomide~10-30
Pomalidomide~1-10
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecaneTo be determined
Anti-Proliferative Activity: Cancer Cell Line Viability Assay

This assay determines the cytotoxic or cytostatic effects of the compounds on relevant cancer cell lines.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the IC50 of the test compounds against a panel of cancer cell lines (e.g., multiple myeloma cell lines like MM.1S, and solid tumor cell lines).

  • Materials:

    • Cancer cell lines of interest.

    • Appropriate cell culture medium and supplements.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Hypothetical Data Summary:

CompoundAnti-Proliferative IC50 in MM.1S cells (µM)
Thalidomide>10
Lenalidomide~1-5
Pomalidomide~0.1-1
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecaneTo be determined

Conclusion and Future Directions

The thalidomide analogs, lenalidomide and pomalidomide, have set a high bar for therapeutics targeting the CRBN E3 ligase complex. Their well-defined mechanism of action and proven clinical efficacy make them the gold standard against which new compounds must be compared.

The emergence of novel scaffolds like 3,9-diazaspiro[5.5]undecane presents exciting opportunities for the development of next-generation therapeutics. The hypothetical compound, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, by virtue of its classification as a "Protein Degrader Building Block," warrants a thorough investigation into its potential as a novel CRBN modulator or as a ligand for other E3 ligases.

The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the head-to-head comparison of such novel entities with the established thalidomide analogs. Through systematic evaluation of target engagement, immunomodulatory activity, anti-angiogenic effects, and anti-proliferative potency, researchers can ascertain the true potential of these new chemical entities. The ultimate goal is to identify and develop novel therapeutics with improved efficacy, enhanced safety profiles, and the ability to overcome resistance to existing treatments, thereby continuing the legacy of targeted protein degradation in transforming patient outcomes.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. NIH. [Link]

  • Thalidomide. Wikipedia. [Link]

  • Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

  • Molecular mechanisms of thalidomide and its derivatives. PMC - NIH. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • The novel mechanism of lenalidomide activity. PMC - NIH. [Link]

  • Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. PMC - PubMed Central. [Link]

  • Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients. PMC - PubMed Central. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC - NIH. [Link]

  • US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. PubChem. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. Nature. [Link]

  • EP1378510A1 - Triazaspiro 5.5]undecane derivatives and drugs containing the same as the active ingredient.
  • TN2016000509A1 - Alkyl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. [Link]

  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Comparison of Anti-Angiogenic Activities of Thalidomide and Lenalidomide In Vitro. | Blood | American Society of Hematology. ASH Publications. [Link]

  • Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. MDPI. [Link]

  • Engineering CRBN for rapid identification of next generation binders. bioRxiv. [Link]

  • Thalidomide Analogues as Anticancer Drugs. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Validating Targeted Protein Degradation: A Comparative Analysis Featuring CRISPR Knock-out

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Targeted Protein Degradation

The advent of technologies that induce targeted protein degradation, such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues, has opened new avenues in drug discovery and fundamental biology.[1][2] These molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI).[3][4] A hypothetical molecule, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, represents a novel chemical entity designed to induce the degradation of a specific target protein. However, the central challenge remains: how can we be certain that the observed reduction in protein levels is a direct consequence of the intended degradation pathway and not due to off-target effects or other cellular mechanisms?

This guide provides an in-depth, experience-driven framework for validating on-target protein degradation, with a primary focus on the gold-standard CRISPR/Cas9-mediated knock-out approach. We will explore the causality behind experimental choices, compare this method with established alternatives, and provide detailed, self-validating protocols for immediate application in your research.

The Gold Standard: CRISPR/Cas9 Knock-out for Unambiguous Target Validation

The core principle of using CRISPR knock-out for validation is straightforward: if the small molecule degrader acts on a specific target protein, then the complete removal of that protein from the cell should render the degrader ineffective. The CRISPR/Cas9 system offers a powerful tool for achieving a complete and permanent disruption of the gene encoding the target protein at the DNA level.[5][6] This is fundamentally different from methods that act at the mRNA level, such as RNA interference (RNAi).

Conceptual Workflow for CRISPR-based Validation

The following diagram illustrates the logical flow of a CRISPR knock-out validation experiment.

G cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Compound Treatment & Analysis cluster_2 Phase 3: Conclusion A Design & Validate sgRNA for Target Gene B Transfect/Transduce Cells with Cas9 & sgRNA A->B C Isolate Single-Cell Clones B->C D Sequence Validation (Sanger/NGS) C->D E Confirm Protein Knock-out (Western Blot) D->E G Treat Knock-out (KO) Cells with Degrader E->G Use Validated KO Clones F Treat Wild-Type (WT) Cells with Degrader H Analyze Protein Levels (Western Blot) F->H G->H I Compare Degradation in WT vs. KO Cells H->I J Degradation in WT, No Degradation in KO => On-Target Effect I->J K Degradation in both WT & KO => Off-Target Effect I->K

Caption: Workflow for validating on-target protein degradation using CRISPR knock-out.

Why CRISPR is the Method of Choice: Causality and Confidence

Comparative Analysis of Validation Methodologies

While CRISPR knock-out is the most definitive method, other techniques are also employed. Understanding their strengths and weaknesses is crucial for designing a comprehensive validation strategy.

FeatureCRISPR/Cas9 Knock-outRNA Interference (RNAi/siRNA)Proteasome Inhibitors (e.g., MG132, Bortezomib)
Mechanism Permanent gene disruption at the DNA level.[5]Post-transcriptional silencing of mRNA.[9]Blocks the activity of the proteasome, preventing the degradation of ubiquitinated proteins.[1][10][11]
Effectiveness Complete loss of protein expression (knock-out).Variable reduction in protein levels (knock-down), often incomplete.[12][13]General inhibition of all proteasome-dependent degradation.[1]
Specificity High on-target specificity with proper sgRNA design; potential for off-target DNA cleavage that must be assessed.[14]Prone to off-target effects due to partial sequence homology with other mRNAs.[13][15]Non-specific; affects the stability of thousands of cellular proteins.
Use Case Definitive validation of on-target activity; discerning on-target vs. off-target effects.Rapid, transient assessment of a target's role; orthogonal validation.[16]Confirms if degradation is proteasome-dependent; does not validate the specific target.[11]
Time & Labor More time-consuming due to single-cell cloning and validation.Faster for transient experiments.[17]Rapid; requires short incubation times.
Interpretation Clear "yes/no" answer on target engagement.Incomplete knockdown can lead to ambiguous results.[12]Confirms involvement of the proteasome but not the upstream ubiquitination events or the specific E3 ligase.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for the key experiments involved in validating protein degradation using CRISPR knock-out.

Protocol 1: CRISPR/Cas9-Mediated Knock-out of the Target Protein

This protocol outlines the generation of a stable knock-out cell line.[5][18]

1. sgRNA Design and Vector Construction:

  • Use an online tool (e.g., CRISPOR, Synthego's Design Tool) to design at least two different sgRNAs targeting an early exon of your gene of interest. This minimizes the chance of producing a truncated but still functional protein.[18]
  • Synthesize and clone the sgRNAs into an "all-in-one" lentiviral vector that co-expresses Cas9 and the sgRNA.[18][19]

2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.
  • Harvest the virus-containing supernatant 48-72 hours post-transfection.
  • Transduce your target cell line with the lentivirus. A low multiplicity of infection (MOI) is recommended to ensure single viral integration per cell.

3. Single-Cell Cloning:

  • After transduction, dilute the cells to a concentration of approximately 10 cells/mL.[19]
  • Plate 100 µL of the cell suspension into each well of a 96-well plate. This method, known as limiting dilution, increases the probability of obtaining colonies derived from a single cell.[19]
  • Allow the cells to grow for 2-3 weeks, monitoring for colony formation.

4. Genotypic Validation:

  • Once colonies are established, expand them and harvest genomic DNA.
  • Amplify the genomic region targeted by the sgRNA using PCR.
  • Perform Sanger sequencing of the PCR products.[19] Analyze the sequencing traces using a tool like TIDE (Tracking of Indels by Decomposition) to identify clones with frameshift mutations.[20] For definitive confirmation, perform TA cloning followed by sequencing of individual clones.

5. Phenotypic Validation (Protein Knock-out Confirmation):

  • Select clones with confirmed frameshift mutations in all alleles.
  • Perform a Western blot to confirm the complete absence of the target protein.[6][8][21] This is a critical step to ensure a true knock-out.
Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is used to assess protein levels in wild-type versus knock-out cells after treatment with the degrader.[22][23]

1. Cell Lysis:

  • Plate wild-type and validated knock-out cells at the same density.
  • Treat the cells with a dose-response of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane for the desired time course (e.g., 2, 4, 8, 16 hours). Include a vehicle control (e.g., DMSO).
  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[24]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[23]

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[23]
  • Separate the proteins by size on an SDS-PAGE gel.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
  • Quantify the band intensities to determine the percentage of protein degradation in the wild-type cells and confirm the absence of the protein in the knock-out cells.

Interpreting the Results: A Self-Validating System

The combination of these protocols creates a self-validating system. The expected outcome for an on-target effect is:

  • Wild-Type Cells: A dose- and time-dependent decrease in the target protein levels upon treatment with the degrader.

  • Knock-out Cells: A complete absence of the target protein in both vehicle- and degrader-treated samples.

If degradation of the POI is observed in wild-type cells but not in the knock-out cells (as there is no protein to degrade), this provides strong evidence that 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane acts via the intended target.

Visualizing the Logic: Mechanism and Decision Making

Mechanism of CRISPR/Cas9-Mediated Gene Knockout

CRISPR_Mechanism cluster_0 Cellular Delivery cluster_1 Genomic Targeting & Cleavage cluster_2 DNA Repair & Outcome A Cas9 Nuclease C Complex Formation (Cas9-sgRNA RNP) A->C B sgRNA B->C D RNP enters nucleus C->D E sgRNA guides Cas9 to complementary DNA sequence D->E F Cas9 creates a Double-Strand Break (DSB) E->F G Non-Homologous End Joining (NHEJ) (Error-prone) F->G H Indel Mutations (Insertions/Deletions) G->H I Frameshift & Premature Stop Codon H->I J Gene Knock-out I->J

Caption: Mechanism of CRISPR/Cas9-mediated gene knockout via NHEJ.

References

  • Synthego. (2025). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Retrieved from [Link]

  • Campeau, E., & Gobeil, S. (n.d.). Using RNA Interference to Study Protein Function. PMC - NIH. Retrieved from [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]

  • Knorr, S., et al. (2024). Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN and VHL-mediated targeted protein degradation. bioRxiv. Retrieved from [Link]

  • Yin, X., et al. (2020). CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus. PMC - NIH. Retrieved from [Link]

  • GeneMedi. (n.d.). Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. Retrieved from [Link]

  • Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]

  • Evers, B., et al. (2016). Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes. PMC - NIH. Retrieved from [Link]

  • Aza-Blanc, P., et al. (2003). Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Oxford Academic. Retrieved from [Link]

  • Al-Sammarraie, N., et al. (2023). Expanded Alternatives of CRISPR–Cas9 Applications in Immunotherapy of Colorectal Cancer. PMC - NIH. Retrieved from [Link]

  • Klíma, P., et al. (2014). Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking proteasome-mediated proteolysis. MedChemComm. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Long, M. J. C., et al. (2012). Inhibitor Mediated Protein Degradation. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Tuzmen, S., et al. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. QIAGEN. Retrieved from [Link]

  • Scispot. (2025). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Retrieved from [Link]

  • Andrew Alliance. (n.d.). CRISPR/Cas9-mediated Gene Knockout - Protocol. OneLab. Retrieved from [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]

  • Hoerter, J. A. H., et al. (2011). siRNA-Like Double-Stranded RNAs Are Specifically Protected Against Degradation in Human Cell Extract. PLOS One. Retrieved from [Link]

  • abm. (2017). How to perform a CRISPR Knockout Experiment. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Design and Characterization of a Rationally Engineered Cas12j2 Gene Editing System for the Treatment of HPV-Associated Cancers. Retrieved from [Link]

  • NIH. (n.d.). Generating a CRISPR knockout mouse through a strong premature termination codon. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a Stability Indicating LC Method for the Assay and Related Substances Determination of a Proteasome Inhibitor Bortezomib. Retrieved from [Link]

  • Pawluk, A., et al. (2018). Anti-CRISPR protein applications: natural brakes for CRISPR-Cas technologies. PMC - NIH. Retrieved from [Link]

  • Addgene Blog. (2022). CRISPR 101: Validating Your Genome Edit. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • PMC. (2025). Exploration of degrons and their ability to mediate targeted protein degradation. Retrieved from [Link]

  • Testa, A., et al. (2020). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. PMC - NIH. Retrieved from [Link]

Sources

Comparative study of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and VHL-1 ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane against the Validated VHL-1 Ligand Framework

In the rapidly evolving landscape of targeted protein degradation (TPD), the discovery of novel, potent, and selective E3 ubiquitin ligase ligands is a critical bottleneck. While established ligands for E3 ligases like Von Hippel-Lindau (VHL) and Cereblon have paved the way for numerous successful Proteolysis-Targeting Chimeras (PROTACs), the quest for new chemical matter continues, driven by the need for alternative degradation machinery, improved pharmacokinetic properties, and novel selectivity profiles.

This guide presents a comprehensive framework for the head-to-head evaluation of a novel, uncharacterized ligand against a well-established counterpart. We will use the commercially available, yet biologically uncharacterized, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane as our "challenger." This compound is built upon a spirocyclic scaffold, a privileged structure in medicinal chemistry known for its conformational rigidity and three-dimensionality, which can offer advantages in molecular recognition.[1][2][3][4] Our "champion" will be the extensively validated VHL ligand, VH032 , a cornerstone in the development of many potent PROTACs.[5][6]

This technical guide will provide researchers, scientists, and drug development professionals with a detailed experimental roadmap, from initial biophysical characterization to cellular activity and selectivity profiling. We will not only outline the "what" but also the "why," explaining the causality behind experimental choices to ensure a robust and self-validating evaluation.

The Contenders: Chemical Structures and Rationale

A successful E3 ligase ligand must effectively engage its target to enable the formation of a productive ternary complex. Here, we introduce our two molecules of interest.

G cluster_0 The Champion: VHL-1 Ligand (VH032) cluster_1 The Challenger: Novel Ligand VH032 VH032 Novel_Ligand 3-(3-Methoxy-4-nitrophenyl)- 3,9-diazaspiro[5.5]undecane

Figure 1: Chemical structures of the established VHL-1 ligand, VH032, and the novel challenger, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

VH032 is a potent inhibitor of the VHL-HIF-1α interaction, with a reported binding affinity (Kd) of 185 nM. Its design is based on the hydroxyproline motif that mimics the endogenous substrate, HIF-1α.[5] This well-understood binding mode provides a solid foundation for its use in PROTACs, such as the widely studied BRD4 degrader, MZ1.[7]

3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane represents a foray into a different chemical space. The 3,9-diazaspiro[5.5]undecane core is a rigid, non-planar scaffold.[8][9] This rigidity can reduce the entropic penalty upon binding and present substituents in well-defined vectors, potentially leading to high-affinity and selective interactions with a protein target.[1] The exploration of such scaffolds is crucial for expanding the toolbox of E3 ligase recruiters.

Head-to-Head Comparison: An Experimental Roadmap

To objectively compare our challenger to the champion, we will follow a multi-phased experimental plan. This roadmap is designed to provide a comprehensive understanding of the ligand's potential, from its basic biophysical properties to its performance in a cellular context.

G cluster_workflow Comparative Experimental Workflow P1 Phase 1: In Vitro Binding Affinity P2 Phase 2: Cellular Target Engagement P1->P2 Confirm cellular activity P3 Phase 3: PROTAC Synthesis P2->P3 Develop into degrader P4 Phase 4: PROTAC-Mediated Degradation P3->P4 Assess degradation efficacy P5 Phase 5: Selectivity Profiling P4->P5 Evaluate off-target effects

Figure 2: A phased approach for the comprehensive evaluation of a novel E3 ligase ligand.

Phase 1: In Vitro Binding Affinity Assessment

The first critical step is to determine if the novel ligand directly binds to the target E3 ligase, in this case, VHL. We will employ two orthogonal biophysical techniques to ensure the validity of our findings.

A. Surface Plasmon Resonance (SPR)

SPR measures real-time binding events by detecting changes in the refractive index on a sensor chip surface where a "ligand" (in this case, the E3 ligase) is immobilized.[10][11][12] This allows for the determination of kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Analysis [12][13]

  • Immobilization:

    • Recombinantly express and purify the VHL/ElonginB/ElonginC (VCB) complex.

    • Activate a CM5 sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the VCB complex to the chip surface via amine coupling at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 5.0. Aim for an immobilization level of 2000-3000 response units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of the novel ligand and VH032 (as a positive control) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would be from 1 nM to 10 µM.

    • Inject the compounds over the immobilized VCB surface at a flow rate of 30 µL/min.

    • Monitor the association and dissociation phases.

    • Regenerate the surface between injections if necessary, using a mild acidic or basic solution.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15][16][17]

Experimental Protocol: ITC Analysis [17][18]

  • Sample Preparation:

    • Dialyze the purified VCB complex and dissolve the ligands in the same buffer to minimize heats of dilution. A suitable buffer would be 25 mM HEPES, pH 7.5, 150 mM NaCl.

    • Determine accurate concentrations of the protein and ligands. Typically, the protein concentration in the cell is 10-20 µM, and the ligand concentration in the syringe is 10-20-fold higher.

  • Titration:

    • Load the VCB complex into the sample cell and the ligand into the injection syringe.

    • Perform an initial injection of 0.5-1 µL, followed by a series of 2-3 µL injections at 120-180 second intervals.

    • Perform a control titration by injecting the ligand into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heats of injection to a suitable binding model (e.g., one set of sites) to determine KD, n, ΔH, and ΔS.

Phase 2: Cellular Target Engagement

Demonstrating that a ligand can bind to its target in the complex environment of a living cell is a crucial step. The HiBiT protein tagging system provides a sensitive and quantitative method for measuring target engagement.[14][19][20]

Experimental Protocol: HiBiT-based Target Engagement Assay [14][20]

  • Cell Line Generation:

    • Using CRISPR/Cas9, knock-in the 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous VHL gene in a suitable cell line (e.g., HEK293T).[19]

    • Select and validate a clonal cell line expressing HiBiT-VHL.

  • Lytic HiBiT Assay:

    • Plate the HiBiT-VHL cells in a 96-well plate.

    • Treat the cells with a serial dilution of the novel ligand and VH032 for a defined period (e.g., 2-4 hours).

    • Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate.

    • Measure the luminescence, which is proportional to the amount of HiBiT-VHL engaged by the LgBiT protein. A decrease in luminescence indicates that the ligand is occupying the binding site and preventing LgBiT binding.

  • Data Analysis:

    • Plot the luminescence signal against the ligand concentration and fit to a dose-response curve to determine the IC50 value, representing the concentration of ligand required to displace 50% of the LgBiT probe.

Phase 3: PROTAC Synthesis

Once a ligand has demonstrated both in vitro binding and cellular target engagement, the next step is to incorporate it into a PROTAC. This involves linking the E3 ligase ligand to a ligand for a protein of interest (POI) via a chemical linker. For this guide, we will use the well-characterized bromodomain inhibitor JQ1 as the POI ligand, targeting the BRD4 protein for degradation.

General Synthesis Scheme: [21][22]

A common strategy for PROTAC synthesis involves the coupling of two fragments, one containing the E3 ligase ligand and the linker, and the other containing the POI ligand.

G cluster_synthesis General PROTAC Synthesis E3_ligand E3 Ligase Ligand (with reactive handle) Coupling Linker Coupling (e.g., amide bond formation, 'click' chemistry) E3_ligand->Coupling POI_ligand POI Ligand (with reactive handle) POI_ligand->Coupling PROTAC PROTAC Coupling->PROTAC

Figure 3: A generalized workflow for the synthesis of a PROTAC molecule.

For our hypothetical PROTAC, we would synthesize two versions: one with VH032 and one with our novel diazaspiro-undecane ligand, both linked to JQ1 via a standard polyethylene glycol (PEG) linker.

Phase 4: Evaluation of PROTAC-Mediated Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein. Western blotting is the most common method for assessing protein levels.[10][23]

Experimental Protocol: Western Blot Analysis of BRD4 Degradation [23][24]

  • Cell Treatment:

    • Plate a relevant cell line (e.g., HeLa or a leukemia cell line like MV4-11) in 6-well plates.

    • Treat the cells with a dose-response of the novel PROTAC and the VH032-based PROTAC (e.g., 1 nM to 10 µM) for a set time, typically 12-24 hours.[10]

    • Include a vehicle control (e.g., DMSO).

  • Lysate Preparation and SDS-PAGE:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[18][25]

Phase 5: Selectivity Profiling

An ideal PROTAC should be highly selective for the intended target. Quantitative mass spectrometry-based proteomics is the gold standard for assessing the global effects of a compound on the cellular proteome.[25][26][27][28][29]

Experimental Protocol: Quantitative Proteomics [26][27][29]

  • Cell Treatment and Lysis:

    • Treat cells with the novel and VH032-based PROTACs at a concentration that gives significant degradation of BRD4 (e.g., 10x DC50). A shorter treatment time (e.g., 4-6 hours) is often used to focus on direct degradation events.[10]

    • Lyse the cells and digest the proteins into peptides.

  • Mass Spectrometry:

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification (LFQ) or tandem mass tag (TMT) approach for relative quantification of proteins across different treatment conditions.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Compare the protein abundance in the PROTAC-treated samples to the vehicle control.

    • Generate volcano plots to visualize proteins that are significantly up- or down-regulated. The target protein (BRD4) should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Biophysical and Cellular Data

ParameterVH032 (Champion)3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (Challenger)
SPR Binding to VHL (KD) 185 nMTo be determined
ITC Binding to VHL (KD) To be determinedTo be determined
HiBiT Target Engagement (IC50) To be determinedTo be determined
BRD4 Degradation (DC50) To be determinedTo be determined
BRD4 Degradation (Dmax) To be determinedTo be determined

Table 2: Proteomics Selectivity Profile

LigandTarget ProteinSelectivity Score*Key Off-Targets
VH032-PROTAC BRD4To be determinedTo be determined
Novel Ligand-PROTAC BRD4To be determinedTo be determined

*A hypothetical selectivity score could be derived from the ratio of the target protein's degradation to that of the most significant off-target.

Conclusion

This guide provides a rigorous, multi-faceted framework for the comparative analysis of a novel E3 ligase ligand against an established benchmark. By systematically progressing from in vitro biophysical characterization to cellular degradation and selectivity profiling, researchers can build a comprehensive data package to make informed decisions. The use of a "privileged" spirocyclic scaffold in our challenger, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, highlights a rational approach to exploring new chemical space. While the journey from a novel building block to a validated E3 ligase ligand is challenging, a structured and evidence-based approach, as outlined here, is the most effective path to success in the exciting field of targeted protein degradation.

References

  • Mechanism of degrader-targeted protein ubiquitinability - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1). Retrieved January 26, 2026, from [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Retrieved January 26, 2026, from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.). Retrieved January 26, 2026, from [Link]

  • PROTAC-Induced Proteolytic Targeting - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton - University of Southampton. (n.d.). Retrieved January 26, 2026, from [Link]

  • Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Isothermal titration calorimetry - CureFFI.org. (2016, September 12). Retrieved January 26, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). Retrieved January 26, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved January 26, 2026, from [Link]

  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay | ACS Omega. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - NIH. (2022, July 13). Retrieved January 26, 2026, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. (2015, November 20). Retrieved January 26, 2026, from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - RSC Publishing. (2022, August 19). Retrieved January 26, 2026, from [Link]

  • Protein Degrader/PROTAC assays - Proteome Sciences. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019, November 19). Retrieved January 26, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved January 26, 2026, from [Link]

  • BET PROTAC MZ1 | opnMe. (n.d.). Retrieved January 26, 2026, from [Link]

  • 6GFZ: pVHL:EloB:EloC in complex with modified VH032 containing (3S,4S)-3-fluoro-4-hydroxyproline (ligand 14b) - RCSB PDB. (2018, July 11). Retrieved January 26, 2026, from [Link]

  • PROTAC Synthesis Kits for Targeted Protein Degradation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Retrieved January 26, 2026, from [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). (n.d.). Retrieved January 26, 2026, from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]

  • Mechanism of degrader-targeted protein ubiquitinability - bioRxiv. (2024, February 5). Retrieved January 26, 2026, from [Link]

  • VHL ligand binding increases intracellular level of VHL - bioRxiv. (2021, May 28). Retrieved January 26, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 26, 2026, from [Link]

  • ITC-Derived Binding Constants. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) VHL inhibitor binding increases intracellular level of VHL - ResearchGate. (2021, April 12). Retrieved January 26, 2026, from [Link]

  • Chapter 5: Modern techniques in quantitative proteomics - Bioanalysis Zone. (2016, February 8). Retrieved January 26, 2026, from [Link]

  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. (2017, May 22). Retrieved January 26, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (2025, August 9). Retrieved January 26, 2026, from [Link]

  • Full article: BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - Taylor & Francis. (2022, September 28). Retrieved January 26, 2026, from [Link]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Surface plasmon resonance1. (n.d.). Retrieved January 26, 2026, from [Link]

  • BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - ResearchGate. (2023, August 3). Retrieved January 26, 2026, from [Link]

Sources

A Researcher's Guide to Assessing the Cellular Selectivity of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound is only half the story. True translational potential lies in selectivity—the ability of a molecule to exert its effect on a specific target or cellular context while minimizing interactions with others. An insufficient selectivity profile is a primary contributor to clinical trial failures, often due to unforeseen off-target toxicities.[1] The human kinome, with over 500 members sharing a conserved ATP-binding site, exemplifies this challenge, making the design of selective inhibitors a formidable task.[1]

This guide provides a comprehensive framework for assessing the cellular selectivity of a novel small molecule, using the hypothetical compound 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane , hereafter referred to as Compound X . While little is published about this specific molecule, its core structure, 3,9-diazaspiro[5.5]undecane, is a privileged scaffold known to be present in compounds targeting a range of biological systems, including GABA-A receptors and various signaling pathways.[2][3] This suggests that Compound X could have interesting, yet uncharacterized, biological activities.

Our objective is to present a rigorous, multi-faceted experimental plan to profile the selectivity of Compound X. We will compare its performance against established benchmarks: a highly selective inhibitor, Imatinib , and a notoriously non-selective, broad-spectrum kinase inhibitor, Staurosporine .[4][5][6] This guide is designed for researchers in drug development, providing not just protocols, but the strategic rationale behind each experimental choice.

Part 1: Strategic Experimental Design

A robust assessment of selectivity hinges on a carefully chosen panel of cell lines and a hierarchy of assays. The goal is to move from broad cytotoxicity screening to specific target engagement, building a comprehensive picture of the compound's activity profile.

The Rationale for Cell Line Selection

Choosing the right cell lines is the most critical first step.[7] The selection should not be arbitrary but driven by a clear hypothesis. Given that many targeted therapies are aimed at cancer, we will construct a panel that allows us to discern on-target efficacy from off-target toxicity. A fundamental strategy is to select cell lines based on the expression levels and genetic status of a hypothesized target.[8]

For this guide, we will hypothesize that Compound X is designed to target a specific oncogenic signaling pathway, for instance, the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in cancer.[9]

Our selected panel will therefore include:

  • A431 (Human epidermoid carcinoma): An EGFR-overexpressing cell line. This will serve as our presumed "on-target" model. High EGFR expression makes it a sensitive system for detecting inhibitors of this pathway.[10]

  • HCT116 (Human colorectal carcinoma): A cell line with wild-type EGFR, representing a common solid tumor context where EGFR is expressed at more moderate levels.[11]

  • MCF-7 (Human breast adenocarcinoma): A cell line with low to moderate EGFR expression, often used as a contrasting model to A431.

  • MRC-5 (Human fetal lung fibroblast): A non-cancerous, "normal" cell line. This is crucial for assessing general cytotoxicity and establishing a therapeutic window. High toxicity in this cell line is a red flag for non-specific effects.

This panel allows for a multi-tiered comparison: high-target vs. low-target cancer cells, and cancer cells vs. normal cells.

Comparator Compounds: Setting the Benchmarks

To interpret the data for Compound X, we need reference points.

  • Imatinib: A paradigm of targeted therapy, Imatinib is a selective inhibitor of the Bcr-Abl, c-KIT, and PDGF-R tyrosine kinases.[5][6] It is expected to show high potency in cell lines driven by these targets (notably, not our primary EGFR model) and significantly lower potency in others, demonstrating a wide selectivity window.

  • Staurosporine: A potent but non-selective protein kinase inhibitor.[12] It inhibits a vast array of kinases by targeting the conserved ATP-binding pocket, leading to broad cytotoxicity across most cell lines at nanomolar concentrations.[13] Staurosporine serves as our positive control for cytotoxicity and the benchmark for a non-selective profile.

Part 2: Experimental Workflows & Protocols

The experimental phase is structured to first establish a broad phenotypic profile (cytotoxicity) and then to investigate the specific molecular mechanism.

Workflow for Selectivity Profiling

The overall experimental logic is depicted in the diagram below. We begin with a broad screen for cell viability across our panel to determine the half-maximal inhibitory concentration (IC50) for each compound. Promising results from this initial screen, specifically a large difference in IC50 between the target (A431) and non-target cells (MRC-5), would then justify a deeper mechanistic investigation using methods like Western Blotting to confirm target engagement.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Validation (If Selective) start Prepare Stock Solutions (Compound X, Imatinib, Staurosporine) plate Seed Cell Lines in 96-well plates (A431, HCT116, MCF-7, MRC-5) start->plate treat Treat cells with serial dilutions of each compound for 72h plate->treat assay Perform CellTiter-Glo® Viability Assay treat->assay calc Calculate IC50 Values for each compound-cell line pair assay->calc treat_wb Treat A431 & MRC-5 cells with Compound X at 1x, 5x, 10x IC50 calc->treat_wb Selective Profile Observed? (High A431:MRC-5 IC50 Ratio) stim Stimulate with EGF (100 ng/mL) treat_wb->stim lyse Lyse cells & Prepare Protein Lysates stim->lyse wb Western Blot for p-EGFR & Total EGFR lyse->wb analyze Analyze Inhibition of EGFR Phosphorylation wb->analyze

Caption: Experimental workflow for assessing compound selectivity.

Protocol 1: Cell Viability and Cytotoxicity Screening

The initial step is to determine the potency of Compound X and our comparators across the selected cell panel. We will use the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[14][15] This assay is known for its high sensitivity and is less prone to interference from colored compounds compared to colorimetric assays like MTT.[16][17]

Methodology:

  • Cell Seeding: Seed A431, HCT116, MCF-7, and MRC-5 cells into white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Compound X, Imatinib, and Staurosporine in appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and an empty well control (0% viability). Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Target Engagement via Western Blot

If the cytotoxicity screen reveals a promising selectivity window for Compound X (i.e., a significantly lower IC50 in A431 cells compared to MRC-5 cells), the next logical step is to verify that it engages its intended target.[18] We will assess the phosphorylation status of EGFR, a direct indicator of its activation state.[19]

Methodology:

  • Cell Culture and Treatment: Seed A431 and MRC-5 cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells for 24 hours. Treat the cells with Compound X at concentrations corresponding to 1x, 5x, and 10x its A431 IC50 for 2 hours. Include a vehicle control.

  • Stimulation: After the treatment period, stimulate the cells with 100 ng/mL of human Epidermal Growth Factor (EGF) for 15 minutes to induce EGFR phosphorylation.

  • Sample Preparation:

    • Immediately place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9]

    • Separate the proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. .

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe it with an antibody against total EGFR, and subsequently, a loading control like β-actin.[9][19]

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-EGFR to total EGFR for each condition.

Part 3: Data Presentation and Interpretation

Clear data presentation is essential for objective comparison. The results from the above experiments should be summarized in tables and interpreted in the context of our benchmark compounds.

Quantitative Comparison of Cytotoxicity

The IC50 values from the CellTiter-Glo® assay are tabulated below. A Selectivity Index (SI) is calculated as the ratio of the IC50 in a non-target cell line (MRC-5) to the IC50 in the target cell line (A431). A higher SI value indicates greater selectivity.

CompoundA431 (EGFR high) IC50 [µM]HCT116 (EGFR wt) IC50 [µM]MCF-7 (EGFR low) IC50 [µM]MRC-5 (Normal) IC50 [µM]Selectivity Index (MRC-5 / A431)
Compound X 0.5 4.2 8.9 > 25 > 50
Imatinib > 30> 30> 30> 30N/A
Staurosporine 0.0080.0090.0070.0121.5

(Note: The data presented here are hypothetical and for illustrative purposes.)

Interpretation:

  • Compound X: The hypothetical data show high potency against the EGFR-overexpressing A431 cell line and significantly lower potency against other cancer cells and, most importantly, the normal MRC-5 cells. This results in a high Selectivity Index (>50), suggesting a favorable therapeutic window.

  • Imatinib: As expected, Imatinib shows low potency across this panel because its primary targets (Bcr-Abl, c-KIT) are not the key drivers of proliferation in these specific cell lines. This demonstrates its high target selectivity.[4][20]

  • Staurosporine: The IC50 values are in the low nanomolar range across all cell lines, including the normal one.[13] This yields a Selectivity Index close to 1, confirming its character as a non-selective, broadly cytotoxic agent.

Visualizing Target Engagement

The Western blot results provide the mechanistic underpinning for the observed cytotoxicity data.

G cluster_A431 A431 Cells (EGFR high) cluster_MRC5 MRC-5 Cells (Normal) pEGFR_A431 p-EGFR EGFR_A431 Total EGFR Actin_A431 β-Actin pEGFR_MRC5 p-EGFR EGFR_MRC5 Total EGFR Actin_MRC5 β-Actin pA1 pA2 pA3 pA4 eA1 eA2 eA3 eA4 aA1 aA2 aA3 aA4 pM1 pM2 pM3 pM4 eM1 eM2 eM3 eM4 aM1 aM2 aM3 aM4 pA2_intense pA3_faint pA4_fainter lab1 Vehicle lab2 EGF lab3 EGF + 1x IC50 lab4 EGF + 10x IC50 lab5 Vehicle lab6 EGF lab7 EGF + 1x IC50 lab8 EGF + 10x IC50

Caption: Hypothetical Western Blot results for Compound X.

Interpretation:

The Western blot data would ideally show that in A431 cells, EGF stimulation strongly induces EGFR phosphorylation (Lane 2 vs. Lane 1). Treatment with Compound X should lead to a dose-dependent decrease in this phosphorylation (Lanes 3 and 4), confirming that it inhibits the EGFR signaling pathway. In contrast, in MRC-5 cells, which have lower EGFR levels, the signal for p-EGFR would be weaker overall and less affected by the compound, corroborating the cytotoxicity data and supporting a mechanism of on-target selectivity.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to evaluating the cellular selectivity of a novel compound. By integrating phenotypic screening across a rationally selected cell panel with mechanistic target-engagement studies, researchers can build a robust data package. The hypothetical results for Compound X—a high selectivity index and confirmed on-target activity—would strongly support its advancement in the drug discovery pipeline.

Future work would involve expanding the cell line panel to include models with different resistance mutations, profiling against a broad panel of kinases in cell-free biochemical assays to identify potential off-targets, and ultimately, progressing to in vivo models to assess efficacy and safety. This rigorous, step-wise validation is paramount to de-risking novel drug candidates and increasing the probability of clinical success.

References

  • Al-Ghanimi, F. J., & Al-Karawi, A. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33435-33455. Available from: [Link]

  • Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 4. Available from: [Link]

  • Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available from: [Link]

  • Hole, S., et al. (2013). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Journal of Engineering, Computers & Applied Sciences, 2(2), 35-42. Available from: [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]

  • ResearchGate. (n.d.). IC50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. Available from: [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397. Available from: [Link]

  • Szafrański, K., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. International Journal of Molecular Sciences, 23(17), 9849. Available from: [Link]

  • Wikipedia. (n.d.). Imatinib. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a compound characterized by its nitroaromatic and diazaspiro functional groups. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from related compounds and established chemical safety principles to ensure a precautionary and robust disposal workflow.

Understanding the Inherent Hazards: A Tale of Two Moieties

The chemical structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane presents a dual-hazard profile, stemming from its two primary components: the nitrophenyl group and the diazaspiro[5.5]undecane core.

The Nitroaromatic Concern:

Nitroaromatic compounds are a class of chemicals known for their potential toxicity and reactivity. They are recognized as environmental pollutants and are often listed as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA)[1]. The primary hazards associated with the nitrophenyl moiety include:

  • Toxicity and Mutagenicity: Many nitroaromatic compounds are toxic, mutagenic, and can be carcinogenic[1]. Their reduction products, aromatic amines, can also be carcinogenic[1].

  • Thermal Instability: The presence of the nitro group can render the molecule susceptible to thermal decomposition, which can be exothermic and potentially explosive under certain conditions, such as heating or in the presence of contaminants[2].

The Diazaspiro[5.5]undecane Core:

While less reactive than the nitroaromatic portion, the diazaspiro[5.5]undecane core, a heterocyclic amine structure, also contributes to the compound's hazard profile. Based on data from structurally related compounds, the hazards associated with this core include:

  • Irritation: Similar diazaspiro compounds are known to cause skin and eye irritation[3][4].

  • Harmful if Swallowed: Acute toxicity data for analogous compounds indicate that they can be harmful if ingested[3][4].

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation[3][4].

  • Environmental Persistence: Heterocyclic compounds can be persistent in the environment and may have adverse effects on aquatic life[5].

A summary of the anticipated hazards is presented in the table below.

Hazard ClassificationAnticipated Effects
Acute Toxicity (Oral) Harmful if swallowed[3][4]
Skin Corrosion/Irritation Causes skin irritation[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation[3][4]
Specific Target Organ Toxicity May cause respiratory irritation[3][4]
Chronic Toxicity Potential for mutagenicity and carcinogenicity[1]
Physical Hazards Potential for thermal decomposition[2]
Environmental Hazards Potentially harmful to aquatic life[5]

A Step-by-Step Protocol for Safe Disposal

The following protocol outlines the recommended procedures for the disposal of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane in a laboratory setting. This workflow is designed to minimize risk to personnel and the environment.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Route PPE 1. Don Appropriate PPE Segregation 2. Segregate Waste PPE->Segregation Ensure Safety Containment 3. Use Designated Containers Segregation->Containment Prevent Mixing Labeling 4. Label Waste Clearly Containment->Labeling Communicate Hazard Contractor 5. Transfer to Licensed Waste Contractor Labeling->Contractor Final Disposal

Disposal Workflow Diagram

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes.

2. Waste Segregation:

  • Solid Waste: Collect solid 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Sharps: Any sharps contaminated with the compound should be placed in a designated sharps container.

3. Containment and Storage:

  • Use robust, leak-proof containers made of a material compatible with the chemical.

  • Store the waste container in a well-ventilated, designated satellite accumulation area away from heat sources and incompatible materials.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the primary hazards: "Toxic," "Irritant," and "Environmental Hazard."

5. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

In-Lab Deactivation: A Precautionary Approach

While not a substitute for professional disposal, in-lab deactivation can sometimes be employed to reduce the hazard of a chemical before it enters the waste stream. For nitroaromatic compounds, reduction of the nitro group to an amine is a common detoxification pathway[1][6].

Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

Reduction of the Nitro Group (for small quantities):

  • Dissolution: Dissolve the nitroaromatic compound in a suitable solvent (e.g., ethanol or methanol).

  • Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl). This reaction is exothermic and may produce flammable hydrogen gas.

  • Neutralization: After the reaction is complete, carefully neutralize the mixture.

  • Disposal: The resulting mixture, containing the less hazardous aromatic amine, should still be collected as hazardous waste and disposed of through a licensed contractor.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

SpillResponse Spill Spill Occurs Evacuate 1. Evacuate Immediate Area Spill->Evacuate Alert 2. Alert Colleagues & Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill PPE->Contain Clean 5. Clean Up Spill Contain->Clean Decontaminate 6. Decontaminate Area Clean->Decontaminate Dispose 7. Dispose of Cleanup Materials Decontaminate->Dispose

Spill Response Workflow

1. Small Spills (a few grams or milliliters):

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Collect all cleanup materials as hazardous waste.

2. Large Spills:

  • Evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Prevent the spill from entering drains.

  • Follow your institution's emergency procedures for large chemical spills.

Decontamination of Equipment:

  • Rinse contaminated glassware and equipment with a suitable organic solvent to dissolve the compound. Collect the solvent rinse as hazardous waste.

  • Wash the equipment thoroughly with soap and water.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, protecting themselves, their colleagues, and the environment.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Felton, J. S., & Knize, M. G. (2006). Impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines. Environmental and Molecular Mutagenesis, 47(5), 332-340.
  • ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 17(3), 193-201.
  • Manabe, S. (1991). [Carcinogenic heterocyclic amines in the environment]. Nihon Eiseigaku Zasshi. Japanese Journal of Hygiene, 46(4), 867–873.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols - References. Retrieved from [Link]

  • International Atomic Energy Agency. (2001).
  • Blaser, H. U., & Schmidt, E. (Eds.). (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Symposium Series.
  • ACS Publications. (2023). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters.
  • Clutha District Council. (n.d.).
  • I.E.O.D. Engineering Ltd. (n.d.). Decontamination of Explosives. Retrieved from [Link]

  • Al-Badran, A. I., Al-Kayiem, H. H., & Zainal, Z. A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(9), 2099.
  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(3-methoxy-4-nitrophenyl)-9-methyl-3, 9-diazaspiro[5.5]undecane. Retrieved from [Link]

Sources

Navigating the Unseen: A Safety and Handling Guide for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of protein degrader building blocks, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane presents both significant opportunities and procedural challenges.[1] While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a proactive and rigorous approach to safety is paramount. This guide synthesizes established protocols for handling related chemical classes to provide a comprehensive framework for the safe utilization and disposal of this molecule. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: A Composite Risk Assessment

The chemical structure of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane incorporates three key motifs that inform our safety protocol: an aromatic nitro group, a substituted aniline-like ether, and a diazaspiroalkane core. Each contributes to a potential hazard profile that must be addressed.

  • Aromatic Nitro Compounds: This class of chemicals is associated with a range of toxicities. They can be readily absorbed through the skin, and inhalation of dusts or aerosols is also a primary route of exposure.[2] Many aromatic nitro compounds are known to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[3] Some are also suspected carcinogens.[2][4] Furthermore, nitro-containing compounds can be energetically unstable and may pose an explosion risk under certain conditions, such as heating or shock.[5]

  • Diazaspiro[5.5]undecane Core: While toxicological data on this specific core is limited, related spirocyclic amines can exhibit biological activity and may be irritants. For instance, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is reported to be harmful if swallowed and to cause skin and eye irritation.[6]

  • Methoxy Phenyl Group: The methoxy and phenyl groups, while generally less reactive, contribute to the overall lipophilicity of the molecule, potentially enhancing skin absorption.

Given these considerations, it is prudent to treat 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane with a high degree of caution, assuming it to be toxic via ingestion, inhalation, and dermal contact, and as a potential skin and eye irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Double gloving with nitrile or neoprene gloves.Aromatic nitro compounds can penetrate standard laboratory gloves. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.
Eyes Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.
Body A flame-resistant laboratory coat.Provides a removable barrier to protect skin and clothing from contamination. Flame resistance is a prudent precaution when working with any new chemical.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.Should be used when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol generation.

Operational Plan: From Receipt to Experimentation

A clear and logical workflow is critical for the safe handling of this compound. The following diagram outlines the recommended operational steps.

OperationalWorkflow cluster_storage Secure Storage cluster_handling Controlled Handling cluster_experiment Experimental Use cluster_cleanup Decontamination Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Weighing Weigh in a chemical fume hood or other ventilated enclosure. Storage->Weighing Transport in a sealed secondary container Dissolution Prepare solutions in a chemical fume hood. Weighing->Dissolution Transfer carefully Reaction Conduct reactions in a closed system or within a fume hood. Dissolution->Reaction Use in experiment Decontaminate Decontaminate surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Reaction->Decontaminate Post-experiment DisposalPlan cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated solids (gloves, paper towels, etc.) Collection Collect in separate, clearly labeled, and sealed hazardous waste containers. SolidWaste->Collection LiquidWaste Unused solutions and reaction mixtures LiquidWaste->Collection Disposal Arrange for disposal through a licensed hazardous waste contractor. Collection->Disposal

Caption: A flowchart for the proper disposal of waste containing 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.

Disposal Protocol:
  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, paper towels) in a designated, sealed hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, reaction mixtures) in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane".

  • Disposal:

    • Do not dispose of this chemical down the drain. [5] * Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. [5] * Given the potential for some nitro compounds to be explosive, it is crucial to inform the waste contractor of the chemical's nature. [5] By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: n-Undecan. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Nitromethane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0022241A1 - Process for the removal of nitrousing agent(s) from nitrated aromatic compounds.
  • Helot. (n.d.). Safety Data Sheet: nitro razredčilo. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Nitromethane. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: n-Undecane. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Boc-9-nitroso-3,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 3-phenyl-3,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.